Streptomycin
説明
This compound, an antibiotic derived from Streptomyces griseus, was the first aminoglycoside to be discovered and used in practice in the 1940s. Selman Waksman and eventually Albert Schatz were recognized with the Nobel Prize in Medicine for their discovery of this compound and its antibacterial activity. Although this compound was the first antibiotic determined to be effective against mycobacterium tuberculosis, it has fallen out of favor due to resistance and is now primarily used as adjunctive treatment in cases of multi-drug resistant tuberculosis.
This compound is an Aminoglycoside Antibacterial and Antimycobacterial.
This compound is a broad spectrum aminoglycoside antibiotic typically used for treatment of active tuberculosis, always in combination with other antituberculosis agents. This compound is usually used in combination with agents that are known to be hepatotoxic and the role of this compound in liver injury has been difficult to assess, but most information suggests that this compound is not hepatotoxic.
This compound has been reported in Lyngbya majuscula, Senecio, and other organisms with data available.
This compound is an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial activity. This compound irreversibly binds to the 16S rRNA and S12 protein within the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, this compound induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1946 and has 8 approved and 4 investigational indications. This drug has a black box warning from the FDA.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
See also: Neomycin (related); Kanamycin (related); Spectinomycin (related) ... View More ...
Structure
3D Structure
特性
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJYZPVAKXKNQ-HZYVHMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N7O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3810-74-0 (sulfate (2:3) salt) | |
| Record name | Streptomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023597 | |
| Record name | Streptomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Streptomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
872.9∓75.0°C at 760 mmHg | |
| Record name | Streptomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
White to light gray or pale buff powder; faint amine-like odor; solubility in mg/mL at about 28 °C: water greater than 20; methanol 0.85; ethanol 0.30; isopropanol 0.01; petroleum ether 0.015; carbon tetrachloride 0.035; ether 0.035, Practically insoluble in chloroform. /Streptomycin sesquisulfate/, Soluble in water, Very soluble in water, 1.28e+01 g/L | |
| Record name | Streptomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Streptomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Hygroscopic powder | |
CAS No. |
57-92-1 | |
| Record name | Streptomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Streptomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Streptomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Streptomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Streptomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STREPTOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y45QSO73OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Streptomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Streptomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/ | |
| Record name | Streptomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Streptomycin from Streptomyces griseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of streptomycin (B1217042), the first aminoglycoside antibiotic effective against tuberculosis. It details the seminal research conducted by Selman Waksman, Albert Schatz, and Elizabeth Bugie, and provides detailed experimental protocols for the isolation of Streptomyces griseus, fermentation for this compound production, and subsequent extraction and purification of the antibiotic.
Historical Context and Discovery
The discovery of this compound in 1943 at Rutgers University marked a pivotal moment in the history of medicine, offering the first effective treatment for tuberculosis, a disease that was a leading cause of death at the time.[1][2] The research was part of a systematic program led by Dr. Selman Waksman to screen soil microbes, particularly actinomycetes, for antimicrobial properties.[1][3]
While Selman Waksman was awarded the Nobel Prize in Physiology or Medicine in 1952 for his "ingenious, systematic, and successful studies of the soil microbes that led to the discovery of this compound," the direct discovery and isolation of the antibiotic is now largely credited to his graduate student, Albert Schatz.[4][5] Schatz, working under Waksman's guidance, conducted the crucial experiments that isolated the this compound-producing strain of Streptomyces griseus and demonstrated its activity against Mycobacterium tuberculosis.[6][7] The initial announcement of the discovery was published in January 1944 by Schatz, Bugie, and Waksman.[8]
Another key figure in this discovery was Elizabeth Bugie, a master's student in Waksman's lab. Bugie played a significant role in the research, including confirming the antimicrobial activity of this compound.[9][10] Despite her contributions, her name was not included on the patent for this compound.[11] She, along with Schatz, did receive a small percentage of the royalties after a lawsuit.[12][13]
The timeline of this groundbreaking discovery was relatively rapid, spurred by the urgent need for new therapeutics during World War II.[3] Schatz first isolated this compound on October 19, 1943.[4][7] By early 1944, its potent activity against both Gram-positive and Gram-negative bacteria, including the tubercle bacillus, was established.[6][8]
Quantitative Data
This compound Production Yields
The production of this compound by Streptomyces griseus can be optimized by adjusting fermentation conditions and media composition. The following table summarizes reported yields under various conditions.
| Fermentation Medium | Key Components | Reported Yield | Reference |
| Synthetic Glucose-Casein Medium | Glucose, Casein, Salts | 3,000 µg/mL | [14][15] |
| Hockenhull Nutrient Medium | Glucose (2.5%), Extracted Soybean Meal (45%), NaCl (0.25%) | >1200 mg/L | [4] |
| Optimized Medium | Rice Bran (Carbon Source), Glycine/Peptone (Nitrogen Source), pH 9 | 80% of sample (8.69 mg/mL) | [16][17] |
Antimicrobial Activity of this compound
This compound exhibits broad-spectrum activity against a variety of bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference |
| Escherichia coli | Negative | 4 - >64 | [13] |
| Staphylococcus aureus | Positive | 1.73 | [18] |
| Pseudomonas aeruginosa | Negative | 1.6 - 50 | [19] |
| Mycobacterium tuberculosis | N/A | 0.25 - >8.0 | [2] |
| Bacillus subtilis | Positive | 15.6 | [18] |
| Shigella dysenteriae | Negative | 1000 | [18] |
| Leptospira interrogans | Negative | 0.39 - 3.13 | [20] |
Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and resistance mechanisms.
Experimental Protocols
Protocol 1: Isolation of Streptomyces griseus from Soil
This protocol outlines the steps for isolating Streptomyces species from soil samples.
-
Soil Sample Collection and Pre-treatment:
-
Collect soil samples from various locations, particularly those rich in organic matter.
-
Air-dry the soil samples for several days to reduce the population of rapidly growing bacteria.
-
-
Serial Dilution:
-
Suspend 1 gram of the dried soil sample in 9 mL of sterile distilled water to create a 10⁻¹ dilution.
-
Perform a series of tenfold serial dilutions (from 10⁻² to 10⁻⁶) in sterile distilled water.
-
-
Plating:
-
Plate 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (B569324) (SCA) plates.
-
The SCA medium is selective for actinomycetes. The composition of SCA is as follows: Soluble Starch (10 g/L), Casein (0.3 g/L), KNO₃ (2 g/L), NaCl (2 g/L), K₂HPO₄ (2 g/L), MgSO₄·7H₂O (0.05 g/L), CaCO₃ (0.02 g/L), FeSO₄·7H₂O (0.01 g/L), and Agar (18 g/L).
-
Supplement the medium with antifungal agents like nystatin (B1677061) (50 µg/mL) and antibacterial agents like nalidixic acid to inhibit the growth of fungi and other bacteria.
-
-
Incubation:
-
Incubate the plates at 28-30°C for 7 to 14 days.
-
-
Colony Selection and Purification:
-
Look for small, chalky, dry, and pigmented colonies with a characteristic earthy odor, which are typical of Streptomyces.
-
Isolate individual colonies and streak them onto fresh SCA plates to obtain pure cultures.
-
-
Identification:
-
Characterize the pure isolates based on their morphological (e.g., aerial and substrate mycelium color, spore chain morphology) and biochemical properties.
-
Protocol 2: Fermentation for this compound Production
This protocol describes the submerged fermentation process for producing this compound.
-
Inoculum Preparation:
-
Inoculate a loopful of a pure culture of S. griseus into a seed culture medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28°C on a rotary shaker for 48-72 hours to obtain a high mycelial biomass.
-
-
Production Medium:
-
Prepare the production medium. A commonly used medium is the Hockenhull medium, which consists of: Glucose (2.5%), Extracted Soybean Meal (4%), Distiller's Dried Solubles (0.5%), and NaCl (0.25%).[1][16] Adjust the initial pH to 7.3-7.5 before sterilization.[4]
-
Other carbon sources like fructose (B13574) and starch can be used, and nitrogen sources can include peptone, meat extract, and ammonium (B1175870) salts.[3]
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Carry out the fermentation in a stirred-tank fermenter under submerged aerobic conditions.
-
Maintain the temperature between 25-30°C and the pH in the range of 7.0-8.0.[21]
-
Provide high aeration and agitation throughout the fermentation process, which typically lasts for 7 to 10 days.[21]
-
-
Monitoring:
-
The fermentation process can be divided into three phases:
-
Phase 1 (Rapid Growth): Characterized by rapid mycelial growth and ammonia (B1221849) release from the breakdown of soybean meal, leading to a rise in pH. This compound production is low.[1][14]
-
Phase 2 (Production Phase): Mycelial growth slows down, and this compound production increases significantly as glucose and ammonia are consumed. The pH remains relatively constant.[1][14]
-
Phase 3 (Stationary/Decline Phase): Nutrient depletion leads to the cessation of this compound production and eventually cell lysis.[1][14]
-
-
Protocol 3: Extraction and Purification of this compound
This protocol details the recovery of this compound from the fermentation broth.
-
Harvesting and Clarification:
-
At the end of the fermentation, separate the mycelial biomass from the broth by filtration or centrifugation.
-
-
Adsorption:
-
Acidify the clarified fermentation broth.
-
Add activated carbon to the broth to adsorb the this compound. An alternative is to use a cation-exchange resin column.[15]
-
-
Elution:
-
Elute the this compound from the activated carbon using acidic alcohol or from the ion-exchange resin using a dilute acid (e.g., HCl).[14]
-
-
Precipitation and Purification:
-
Concentrate the eluate under vacuum.
-
Dissolve the concentrated this compound in methanol (B129727) and filter to remove any insoluble impurities.
-
Add acetone (B3395972) to the methanol solution to precipitate the this compound.[14]
-
Collect the precipitate by filtration, wash it with acetone, and dry it under vacuum.
-
Further purification can be achieved by recrystallization.
-
Protocol 4: Bioassay for this compound Activity (Agar Well Diffusion Method)
This protocol is used to determine the antimicrobial activity of the produced this compound.
-
Preparation of Test Plates:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of the purified this compound.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
-
Agar Well Diffusion:
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the inoculated agar plates.
-
Add a fixed volume (e.g., 100 µL) of each this compound dilution into separate wells.
-
Include a positive control (a known concentration of standard this compound) and a negative control (the solvent used to dissolve the this compound).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of inhibition (clear zones where bacterial growth is inhibited) around each well.
-
A larger zone of inhibition corresponds to a higher antimicrobial activity.
-
The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that results in a visible zone of inhibition.[24]
-
Visualizations
Experimental Workflow for this compound Discovery and Isolation
Caption: Experimental workflow for the isolation of S. griseus, fermentation, extraction, and bioassay of this compound.
This compound Biosynthesis Pathway
Caption: Simplified overview of the this compound biosynthesis pathway in Streptomyces griseus.
References
- 1. Waksman Discovers the Antibiotic this compound | Research Starters | EBSCO Research [ebsco.com]
- 2. britannica.com [britannica.com]
- 3. The Discovery of this compound | The Scientist [the-scientist.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 6. Albert Schatz (scientist) - Wikipedia [en.wikipedia.org]
- 7. The True Story of the Discovery of this compound [albertschatzphd.com]
- 8. This compound, a substance exhibiting antibiotic activity against gram-positive and gram-negative bacteria. 1944 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Women in the History of Antimicrobial Development [asm.org]
- 11. The Forgotten Women of the Antibiotics Race — Lady Science [ladyscience.com]
- 12. Elizabeth Bugie Gregory: A Forgotten Figure in this compound Discovery - Joyful Microbe [joyfulmicrobe.com]
- 13. Elizabeth Bugie – the invisible woman in the discovery of this compound - The Scientista Foundation [scientistafoundation.com]
- 14. Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsi.org [ijpsi.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for this compound sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 22. exodocientifica.com.br [exodocientifica.com.br]
- 23. scribd.com [scribd.com]
- 24. mlsu.ac.in [mlsu.ac.in]
Streptomycin's Siege on the Ribosome: A Technical Guide to its Mechanism of Action on the 30S Subunit
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of the aminoglycoside antibiotic, streptomycin (B1217042), on the bacterial 30S ribosomal subunit. Tailored for researchers, scientists, and drug development professionals, this document delves into the core interactions, conformational changes, and functional consequences of this compound binding, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Executive Summary
This compound exerts its bactericidal effects by targeting the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. Its binding induces significant conformational changes, leading to a cascade of events that disrupt translational fidelity and ultimately inhibit protein synthesis. This guide will explore the precise binding site of this compound, the mechanics of codon misreading and translation inhibition, and the experimental methodologies used to elucidate these phenomena.
The Binding Pocket: A High-Affinity Interaction
This compound binds to a specific site on the 30S subunit, primarily interacting with the 16S rRNA and the ribosomal protein S12.[1][2] This binding is characterized by a high affinity, with a dissociation constant (KD) in the low nanomolar range for the 30S-IF3 complex, indicating a strong and stable interaction. The binding pocket is located near the A-site, the very location where codon-anticodon recognition occurs, setting the stage for this compound's disruptive influence on translation.
Key Interacting Residues:
-
16S rRNA: this compound forms hydrogen bonds with the phosphate (B84403) backbone of helices h18, h27, and h44.
-
Ribosomal Protein S12: Specific amino acid residues within S12 are crucial for this compound binding and are often implicated in resistance mechanisms.[2]
The Core Mechanism: A Cascade of Translational Errors
Upon binding, this compound triggers a series of events that corrupt the normally precise process of protein synthesis.
Codon Misreading: The Genesis of Aberrant Proteins
A primary consequence of this compound binding is the induction of codon misreading.[1][3][4][5][6] The antibiotic stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][5] This occurs because this compound distorts the conformation of the decoding center, particularly affecting the positioning of universally conserved bases A1492 and A1493 of the 16S rRNA, which are critical for proofreading.[1]
Inhibition of Translation Initiation and Elongation
This compound also interferes with the initiation and elongation phases of translation. It can disrupt the formation of the translation initiation complex and inhibit the translocation of the ribosome along the mRNA. The accumulation of misfolded, non-functional proteins resulting from codon misreading further contributes to cellular stress and eventual cell death.
Perturbation of Ribosomal Dynamics
This compound's influence extends to the overall dynamics of the ribosome. It affects the rate of GTP hydrolysis by elongation factor Tu (EF-Tu), a key step in the selection of correct aminoacyl-tRNAs.[1] By altering the conformational landscape of the 30S subunit, this compound essentially "locks" it in a state that is more permissive to errors.
Quantitative Analysis of this compound's Effects
The following tables summarize key quantitative data related to the interaction of this compound with the 30S ribosomal subunit.
| Parameter | Value/Range | Experimental Method | Reference(s) |
| Binding Affinity (KD) | |||
| 30S-IF3 complex | Low nanomolar | Fluorescence Equilibrium Titration | [7] |
| Inhibition of Protein Synthesis (IC50) | |||
| In vitro translation | Varies by system | In vitro translation assay | [8][9][10] |
| Volume-regulated Cl- channels | 30 µM (this compound) | Electrophysiology | [11] |
| 95 µM (Gentamicin) | [11] | ||
| 250 µM (Netilmicin) | [11] | ||
| Effect on EF-Tu GTPase Activity | |||
| Cognate codon | Rate decreased | Kinetic Assays | [1] |
| Near-cognate codon | Rate increased | Kinetic Assays | [1] |
Table 1: Quantitative Data on this compound-Ribosome Interaction.
Visualizing the Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Caption: this compound's mechanism of action on the 30S ribosomal subunit.
Caption: Experimental workflow for ribosome profiling.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
X-ray Crystallography of the 30S-Streptomycin Complex
Objective: To determine the three-dimensional structure of this compound bound to the 30S ribosomal subunit at atomic resolution.
Methodology:
-
Purification and Crystallization of 30S Subunits:
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus).
-
Dissociate 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer.
-
Purify 30S subunits using sucrose (B13894) density gradient ultracentrifugation.
-
Concentrate and crystallize the purified 30S subunits using vapor diffusion (hanging or sitting drop) methods with appropriate precipitants and buffer conditions.
-
-
Soaking or Co-crystallization with this compound:
-
Soaking: Transfer pre-formed 30S subunit crystals into a cryo-protectant solution containing a high concentration of this compound.
-
Co-crystallization: Add this compound to the 30S subunit solution prior to setting up crystallization trials.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known 30S subunit structure as a search model.
-
Refine the atomic model against the experimental data, including the fitting of the this compound molecule into the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Streptomycin Complex
Objective: To visualize the structure of the ribosome-streptomycin complex in a near-native state.
Methodology:
-
Sample Preparation:
-
Purify 70S ribosomes or 30S subunits as described for X-ray crystallography.
-
Incubate the ribosomal particles with this compound to form the complex.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the sample to a cryo-EM grid (e.g., a holey carbon grid).
-
Blot the grid to create a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving its native structure.
-
-
Data Acquisition:
-
Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector at cryogenic temperatures.
-
Collect a large dataset of images (micrographs) of the ribosomal particles in different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames.
-
Estimate and correct for the contrast transfer function (CTF) of the microscope.
-
Automatically pick individual particle images from the micrographs.
-
Perform 2D classification to select for high-quality particle images.
-
Generate an initial 3D model.
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-streptomycin complex.
-
Build and refine an atomic model into the cryo-EM density map.
-
In Vitro Translation Assay
Objective: To quantify the inhibitory effect of this compound on protein synthesis.
Methodology:
-
Preparation of the Translation System:
-
Use a commercially available cell-free transcription-translation system (e.g., from E. coli) or prepare S30 extracts.
-
The system should contain all necessary components for protein synthesis: ribosomes, tRNAs, amino acids, enzymes, and an energy source.
-
-
Template and Reporter:
-
Use a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
-
Inhibition Assay:
-
Set up a series of reactions with varying concentrations of this compound.
-
Include a no-streptomycin control.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period.
-
-
Detection and Data Analysis:
-
Measure the amount of synthesized reporter protein using a suitable method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Plot the protein synthesis activity as a function of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Ribosome Profiling
Objective: To map the positions of ribosomes on mRNAs at a genome-wide scale in the presence of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a sub-lethal concentration of this compound for a short period.
-
Rapidly arrest translation, for example, by adding chloramphenicol (B1208) or by flash-freezing.
-
-
Cell Lysis and Nuclease Digestion:
-
Lyse the cells under conditions that maintain ribosome integrity.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
-
Isolation of Ribosome-Protected Fragments (RPFs):
-
Isolate monosomes by sucrose density gradient ultracentrifugation.
-
Extract the RNA from the monosome fraction.
-
Purify the RPFs (typically 25-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Reverse transcribe the RPFs into cDNA.
-
Amplify the cDNA by PCR to generate a sequencing library.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Remove adapter sequences and align the sequencing reads to the bacterial genome.
-
Analyze the distribution of ribosome footprints on different genes to determine changes in translation efficiency and identify sites of ribosome stalling induced by this compound.
-
Conclusion
This compound's interaction with the 30S ribosomal subunit is a multifaceted process that ultimately cripples the bacterial protein synthesis machinery. By binding to a critical functional center, it induces codon misreading and inhibits translation, leading to the production of non-functional proteins and eventual cell death. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is paramount for the development of new antimicrobial strategies and for combating the growing threat of antibiotic resistance.
References
- 1. A structural basis for this compound-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound Resistance Mutations on Posttranslational Modification of Ribosomal Protein S12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential pattern of misreading induced by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced, third-position misreading of the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structural basis for this compound-induced misreading of the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound causes misreading of natural messenger by interacting with ribosomes after initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational Response of 30S-bound IF3 to A-Site Binders this compound and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound and its analogues are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrum of Activity for Streptomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity for Streptomycin (B1217042), an aminoglycoside antibiotic with a long history of clinical use. This document details its mechanism of action, quantitative measures of its activity against a range of bacteria, and standardized experimental protocols for its evaluation.
Introduction
This compound, first isolated from Streptomyces griseus, was the first antibiotic effective against tuberculosis.[1] It is a broad-spectrum antibiotic, demonstrating bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary use today is in combination therapy for tuberculosis and certain other serious infections where less toxic alternatives are not suitable.[3][4] Understanding the precise spectrum and mechanisms of action and resistance is crucial for its appropriate and effective use in clinical and research settings.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[2][5] It binds irreversibly to the 30S ribosomal subunit, a key component of the bacterial ribosome.[5] This binding event has several downstream consequences:
-
Interference with Initiation Complex Formation: this compound interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, which is a critical step in the initiation of protein synthesis.[2]
-
Codon Misreading: The binding of this compound distorts the ribosomal structure, leading to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]
-
Inhibition of Translocation: this compound can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, further disrupting protein elongation.
These disruptions in protein synthesis are ultimately lethal to the bacterial cell. The specific signaling pathway is visualized below.
Spectrum of Activity: Quantitative Data
The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize reported MIC values for this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. Breakpoints for susceptibility and resistance as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are provided for context where available.
Table 1: Spectrum of Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | CLSI Breakpoints (µg/mL) | EUCAST Breakpoints (µg/mL) |
| Staphylococcus aureus | 1 - >1024 | - | - |
| Streptococcus pneumoniae | 8 - 64 | - | - |
| Enterococcus faecalis | 64 - >2048 | ≤1000 (synergy screen) | ≤512 (synergy screen) |
Table 2: Spectrum of Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | CLSI Breakpoints (µg/mL) | EUCAST Breakpoints (µg/mL) |
| Escherichia coli | 1 - >256 | - | ≤8 (S), >16 (R) |
| Pseudomonas aeruginosa | 4 - >1024 | - | - |
| Klebsiella pneumoniae | 1 - >128 | - | - |
| Salmonella spp. | 4 - >800 | - | ≤16 (S), >16 (R) |
Table 3: Spectrum of Activity of this compound against Mycobacterium tuberculosis
| Organism | MIC Range (µg/mL) | CLSI Breakpoints (µg/mL) |
| Mycobacterium tuberculosis | 0.25 - >10 | ≤2.0 (S), >2.0 (R) |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The breakpoints provided are for interpretive guidance and may be updated by CLSI and EUCAST.
Experimental Protocols
Accurate determination of this compound's spectrum of activity relies on standardized laboratory procedures. The following are detailed methodologies for two common assays used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Test
This method determines the MIC in a liquid growth medium.
Materials:
-
This compound sulfate (B86663) powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration of 10 mg/mL.
-
Preparation of Working Solutions: Create a series of two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range for testing.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Inoculation: Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Agar (B569324) Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
This compound sulfate solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Application of this compound: Dispense a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antibiotic.
Mechanisms of Resistance
Bacterial resistance to this compound can emerge through several mechanisms:
-
Target Modification: Mutations in the rpsL gene, which encodes the ribosomal protein S12, or in the 16S rRNA can alter the binding site of this compound on the 30S ribosomal subunit, reducing its affinity and rendering the antibiotic ineffective.
-
Enzymatic Inactivation: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes, such as aminoglycoside phosphotransferases (APHs) or adenylyltransferases (ANTs), which chemically modify and inactivate the this compound molecule.
-
Reduced Permeability and Efflux: Alterations in the bacterial cell envelope can reduce the uptake of this compound. Additionally, bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell before it can reach its ribosomal target.
A thorough understanding of these resistance mechanisms is essential for the development of new antimicrobial strategies and for the effective clinical management of infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Establishing this compound epidemiological cut-off values for Salmonella and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genetic background for this compound resistance in Escherichia coli influences the distribution of MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Streptomycin: A Technical Guide on its Role as a Broad-Spectrum Antibiotic
Abstract
Streptomycin (B1217042), the first discovered aminoglycoside antibiotic, marked a revolutionary milestone in the treatment of bacterial infections.[1] Isolated from the actinobacterium Streptomyces griseus, its introduction dramatically changed the prognosis for diseases such as tuberculosis.[2] This technical guide provides an in-depth analysis of this compound's molecular mechanism of action, its broad-spectrum activity, the evolution of bacterial resistance, and key experimental protocols relevant to its study. By targeting the bacterial ribosome, this compound disrupts protein synthesis, leading to a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria.[3][4] Despite its efficacy, the emergence of resistance through target modification and enzymatic inactivation presents an ongoing challenge.[5][6] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies and visual representations of critical pathways to facilitate further research and development in the field of antimicrobial agents.
Introduction
Discovered in 1943 by Albert Schatz, this compound was the first antibiotic effective against tuberculosis and ushered in the age of aminoglycosides.[7] It belongs to the aminoglycoside class of antibiotics and is used to treat a number of serious bacterial infections, including tuberculosis, plague (Yersinia pestis), tularemia (Francisella tularensis), endocarditis, and brucellosis.[2][7][8] As a broad-spectrum antibiotic, it is active against both Gram-positive and Gram-negative bacteria.[3][7] Administered via intramuscular or intravenous injection, this compound's clinical utility is significant, particularly in combination therapies for multidrug-resistant infections.[7][9] Its discovery and application represent a pivotal moment in medical history, providing a powerful tool in the fight against previously untreatable bacterial pathogens.[2]
Mechanism of Action
This compound exerts its bactericidal effect by targeting the machinery of protein synthesis within the bacterial cell.[10] Its action is multifaceted, involving cellular entry and irreversible binding to the ribosome, which ultimately leads to cell death.
Primary Target: The Bacterial 30S Ribosomal Subunit
The primary mechanism of this compound involves high-affinity binding to the small 30S subunit of the bacterial ribosome.[2][11] Specifically, it interacts with the 16S rRNA component and the S12 ribosomal protein.[7][12] This binding event has several critical consequences:
-
Inhibition of Initiation Complex Formation : this compound interferes with the proper binding of formyl-methionyl-tRNA to the 30S subunit, which hinders the formation of the initiation complex required to start protein translation.[7][12]
-
Codon Misreading : The binding of this compound distorts the structure of the ribosome's decoding center (A-site).[11][13] This structural alteration disrupts the codon-anticodon interaction, causing the ribosome to misread the mRNA template and incorporate incorrect amino acids into the growing polypeptide chain.[3][13]
-
Production of Aberrant Proteins : The synthesis of nonfunctional or toxic proteins disrupts essential cellular processes, contributing to the lethal effect of the antibiotic.[12][13]
-
Premature Termination : The unstable ribosomal-mRNA complex can lead to the premature termination of protein synthesis.[7]
Collectively, these disruptions in protein synthesis lead to the death of the bacterial cell.[9]
Cellular Uptake
For years, the precise mechanism by which the large and charged this compound molecule enters the bacterial cell was not fully understood. Recent research suggests that this compound can facilitate its own uptake by binding to and modifying the conformation of the mechanosensitive channel MscL, a type of "emergency release valve" in the bacterial membrane.[14] This binding is thought to cause at least a partial opening of the MscL channel, allowing the antibiotic to enter the cytoplasm and reach its ribosomal target.[14]
Spectrum of Activity and Clinical Efficacy
This compound is characterized by its broad spectrum of activity, demonstrating efficacy against a variety of pathogenic bacteria.[15] It is particularly noted for its use against Mycobacterium tuberculosis, the causative agent of tuberculosis, where it is often used as part of a multi-drug regimen.[1][9]
Its clinical applications include the treatment of:
-
Tuberculosis : Primarily in cases of drug resistance or when first-line agents are not tolerated.[8]
-
Plague (Yersinia pestis).[2]
-
Tularemia (Francisella tularensis).[2]
-
Brucellosis .[8]
-
Endocarditis : In combination with other antibiotics.[7]
-
Other infections caused by susceptible Gram-negative bacteria like E. coli and Klebsiella pneumoniae.[2][16]
The in vitro efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Against Various Bacteria
| Bacterial Species/Group | Specimen/Environment | MIC Range | MBC Range |
|---|---|---|---|
| Leptospira interrogans | Clinical Isolates | 0.39 - 3.13 µg/mL | 1.56 - 3.13 µg/mL |
| Leptospira kirschneri | Clinical Isolates | 0.78 - 1.56 µg/mL | 1.56 - 3.13 µg/mL |
| Leptospira santarosai | Clinical Isolate | 3.13 µg/mL | 25 µg/mL |
| Salmonella enterica serovars | Human Origin | <100 µg/mL (sensitive) | Not specified |
| Aquatic Bacteria | Less Polluted Reservoirs | 0.1 - 25.0 mg/L | 0.2 - 50.0 mg/L |
| Aquatic Bacteria | Polluted River | 1.6 - 50.0 mg/L | 3.2 - 100.0 mg/L |
(Data compiled from references[17][18][19])
Mechanisms of Bacterial Resistance
The clinical effectiveness of this compound is threatened by the development of bacterial resistance. Several mechanisms have been identified through which bacteria can evade the action of this antibiotic.
Target Site Modification
The most common mechanism of high-level resistance involves mutations in the bacterial genes that code for the components of the ribosomal binding site.[20]
-
Mutations in rpsL gene : This gene encodes the ribosomal protein S12. Alterations in this protein can prevent or reduce the binding affinity of this compound to the ribosome.[5][12] A single amino acid substitution can be sufficient to confer high-level resistance.[20]
-
Mutations in rrs gene : This gene encodes the 16S rRNA. Mutations, particularly in the 530 loop and 915 region, can also interfere with this compound binding.[5][20]
Enzymatic Inactivation
Bacteria can acquire genes that produce aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate this compound through chemical modification.[21] The two main types of AMEs that confer resistance to this compound are:
-
Aminoglycoside phosphotransferases (APHs) : These enzymes catalyze the phosphorylation of a hydroxyl group on the this compound molecule.[21]
-
Aminoglycoside nucleotidyltransferases (ANTs) or adenylyltransferases (AADs) : These enzymes catalyze the adenylylation of a hydroxyl group.[21]
Reduced Permeability and Efflux
Low-level resistance can be associated with reduced uptake of the antibiotic into the bacterial cell.[6] This can occur due to alterations in the cell membrane that decrease its permeability to this compound. While less common for aminoglycosides, active efflux pumps that expel the antibiotic from the cell can also contribute to resistance.
Experimental Protocols
Standardized laboratory procedures are essential for determining bacterial susceptibility to this compound and for quantifying the antibiotic's concentration in various samples.
Antimicrobial Susceptibility Testing (AST)
The goal of AST is to determine if a specific bacterium is susceptible or resistant to an antibiotic. The Kirby-Bauer disk diffusion and broth dilution methods are most common.[22][23]
This method determines the lowest concentration of this compound that inhibits bacterial growth in a liquid medium.[22]
-
Prepare this compound Stock Solution : Prepare a sterile stock solution of this compound of a known high concentration.
-
Serial Dilution : Perform a two-fold serial dilution of the this compound stock solution in a series of tubes or a 96-well microtiter plate containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized bacterial inoculum from a pure culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well or tube after inoculation.
-
Inoculation : Inoculate each tube or well of the dilution series with the standardized bacterial suspension. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation : Incubate the tubes or plates at 35-37°C for 16-24 hours.
-
Result Interpretation : The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).[22]
This qualitative method assesses susceptibility based on the size of a zone of growth inhibition around an antibiotic-impregnated disk.[22][24]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described above.
-
Plate Inoculation : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[23] Swab the entire surface of a Mueller-Hinton agar (B569324) plate evenly in three directions to ensure confluent growth.
-
Disk Application : Aseptically place a paper disk impregnated with a standard amount of this compound (e.g., 10 µg) onto the surface of the inoculated agar plate.
-
Incubation : Invert the plate and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation : Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Compare the measurement to established interpretive criteria (e.g., from CLSI or EUCAST) to classify the organism as Susceptible, Intermediate, or Resistant.[24]
Quantification of this compound via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound in complex matrices. The following is a generalized protocol.
-
Sample Preparation & Extraction : Homogenize the sample (e.g., tissue, fluid, culture medium). Extract this compound using a suitable buffer, such as a phosphate (B84403) buffer. An internal standard (e.g., dihydrothis compound) should be added at the beginning of the process for accurate quantification.[25]
-
Clean-up : Remove interfering matrix components. This is commonly achieved using Solid-Phase Extraction (SPE) with a polymeric phase cartridge.[25]
-
LC Separation : Inject the cleaned-up extract into an LC system. Separation is typically performed using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is suitable for polar compounds like this compound.[25]
-
MS/MS Detection : The eluent from the LC column is introduced into a tandem mass spectrometer, typically a triple quadrupole, operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high specificity and sensitivity.[25]
-
Quantification : A matrix-matched calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations. The concentration of this compound in the unknown sample is then calculated from this curve.[25]
Conclusion
This compound remains a critically important antibiotic, particularly for the treatment of tuberculosis and other serious infections where first-line therapies are ineffective.[7][9] Its mechanism of action, centered on the irreversible inhibition of bacterial protein synthesis, provides a potent bactericidal effect.[2] However, the global rise in antimicrobial resistance, driven by mechanisms such as target site modification and enzymatic inactivation, continually challenges its therapeutic efficacy.[20][21] A thorough understanding of its molecular interactions, resistance pathways, and spectrum of activity, supported by robust experimental methodologies, is essential for its continued appropriate use and for the development of next-generation antimicrobial strategies. The technical information and protocols outlined in this guide are intended to support the scientific community in these ongoing efforts.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. homework.study.com [homework.study.com]
- 5. Mechanisms of this compound Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- 10. quora.com [quora.com]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 12. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 13. Molecular Structure Reveals How the Antibiotic this compound Works | BNL Newsroom [bnl.gov]
- 14. New mode of action for this compound holds promise of treating drug-resistant infections | EurekAlert! [eurekalert.org]
- 15. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 16. drugs.com [drugs.com]
- 17. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for this compound sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 22. apec.org [apec.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. shop.tinyteria.com [shop.tinyteria.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Investigations of Streptomycin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational investigations into the mechanisms of streptomycin (B1217042) resistance in bacteria. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core principles, experimental methodologies, and key data that have shaped our knowledge of this critical area of antibiotic resistance.
Executive Summary
This compound, the first aminoglycoside antibiotic discovered, revolutionized the treatment of tuberculosis and other bacterial infections. However, the emergence of resistance was observed shortly after its clinical introduction. Initial investigations into the mechanisms of this resistance laid the groundwork for our current understanding of antibiotic resistance at a molecular level. These early studies identified two primary mechanisms: the alteration of the drug's target within the bacterial ribosome and the enzymatic inactivation of the antibiotic itself. This guide delves into the seminal experiments that elucidated these pathways, providing detailed protocols, quantitative data, and visual representations of the key processes involved.
Core Mechanisms of this compound Resistance
The initial wave of research into this compound resistance identified two principal molecular strategies employed by bacteria to evade the antibiotic's effects.
Target Site Modification: The Ribosome's Defense
The primary target of this compound is the bacterial ribosome, specifically the 30S subunit, where it binds and disrupts protein synthesis. The earliest and most frequently observed resistance mechanism involves genetic mutations that alter the this compound binding site, thereby reducing the drug's affinity and impact.
-
Mutations in the rpsL Gene: Chromosomally acquired resistance to this compound is frequently due to mutations in the rpsL gene, which encodes the ribosomal protein S12.[1] These mutations are often single-point mutations that result in amino acid substitutions at critical positions.
-
Mutations in the rrs Gene: Another key mechanism involves mutations in the rrs gene, which encodes the 16S ribosomal RNA (rRNA), a core component of the 30S ribosomal subunit.[1] Specific nucleotide changes within the 16S rRNA can directly interfere with this compound binding.
Enzymatic Inactivation: Disarming the Antibiotic
A second fundamental mechanism of resistance is the enzymatic modification of the this compound molecule, rendering it unable to bind to its ribosomal target.
-
Aminoglycoside Phosphotransferases (APH): Certain bacteria possess enzymes that can transfer a phosphate (B84403) group from ATP to the this compound molecule.[2] This phosphorylation chemically modifies the antibiotic, inactivating it. Genes encoding these enzymes, such as aph(3") and the linked strA-strB genes, are often found on mobile genetic elements like plasmids, facilitating their spread among bacterial populations.[3]
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data from early and foundational studies on this compound resistance, providing insights into mutation frequencies and the impact of specific mutations on resistance levels.
Table 1: Frequency of Spontaneous this compound Resistance Mutations
| Bacterial Species | Method of Selection | Approximate Mutation Frequency | Reference |
| Escherichia coli | Continuous culture with increasing this compound concentrations | Just over 10-10 | [1] |
| Mycobacterium smegmatis | Plating on this compound-containing agar (B569324) | 10-8 to 10-10 | [4] |
| Nicotiana plumbaginifolia (protoplast culture) | Plating on this compound-containing medium | 0.9 x 10-5 (non-mutagenized) | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) Levels for Specific Resistance Mutations
| Gene | Mutation | Amino Acid/Nucleotide Change | Bacterial Species | MIC (µg/mL) | Reference |
| rpsL | Codon 43 | Lys -> Arg/Thr/Asn/Met | Mycobacterium smegmatis | High-level (not specified) | [4] |
| rpsL | Codon 87 | Lys -> Glu/Arg | Mycobacterium smegmatis | High-level (not specified) | [4] |
| rrs | 524G→C | - | Mycobacterium smegmatis | >200 | [4] |
| rrs | 526C→T | - | Mycobacterium smegmatis | 100 | [4] |
| rrs | 522C→T | - | Mycobacterium smegmatis | 100 | [4] |
| rrs | 523A→C | - | Mycobacterium smegmatis | 100 | [4] |
Experimental Protocols
This section details the methodologies for key experiments that were instrumental in the initial investigation of this compound resistance.
Isolation of this compound-Resistant Mutants: The Gradient Plate Technique
This technique is a classic method for selecting antibiotic-resistant mutants.
Principle: A concentration gradient of an antibiotic is established in an agar plate. When a population of susceptible bacteria is plated on this gradient, only those cells that can tolerate a certain concentration of the antibiotic will grow. Colonies that appear in the high-concentration region are likely resistant mutants.
Protocol:
-
Prepare the Bottom Layer: Melt nutrient agar and pour it into a sterile petri dish. Allow the agar to solidify with the plate tilted at an angle (e.g., by resting one edge on a glass rod). This creates a wedge-shaped layer.
-
Prepare the Top Layer: Melt a second tube of nutrient agar and add a sterile solution of this compound to a final desired concentration.
-
Pour the Top Layer: Once the bottom layer has solidified, place the petri dish on a level surface and pour the this compound-containing agar over the top. This creates a concentration gradient, with the lowest concentration at the thin end of the bottom wedge and the highest concentration at the thick end.
-
Inoculation: Spread a culture of this compound-susceptible bacteria evenly over the surface of the agar.
-
Incubation: Incubate the plate under appropriate conditions for bacterial growth.
-
Observation: Observe the growth of colonies. Colonies growing in the area of high this compound concentration are selected as potential resistant mutants.
Identification of Resistance-Conferring Mutations: PCR and DNA Sequencing
Once resistant mutants are isolated, the genetic basis of their resistance can be determined by sequencing the relevant target genes.
Principle: The rpsL and rrs genes are amplified from the genomic DNA of resistant and susceptible bacteria using the Polymerase Chain Reaction (PCR). The resulting DNA fragments are then sequenced to identify any mutations.
Protocol:
-
DNA Extraction: Isolate genomic DNA from both the this compound-resistant mutant and the wild-type (susceptible) parent strain.
-
Primer Design: Design PCR primers that specifically amplify the rpsL gene and the relevant regions of the rrs gene (e.g., the 530 loop).
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. The reaction mixture typically contains the DNA template, primers, dNTPs, Taq polymerase, and a suitable buffer. The PCR cycle consists of denaturation, annealing, and extension steps.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Purify the PCR products and sequence them using the Sanger sequencing method.
-
Sequence Analysis: Compare the DNA sequences from the resistant mutant and the wild-type strain to identify any nucleotide changes.
Functional Analysis of Resistance: In Vitro Translation Assay
This assay measures the effect of this compound on protein synthesis in a cell-free system, allowing for a direct assessment of ribosomal function from susceptible and resistant strains.
Principle: A cell-free extract containing ribosomes, tRNAs, and other necessary components for translation is prepared. The ability of this extract to synthesize a protein from a given mRNA template is measured in the presence and absence of this compound.
Protocol:
-
Preparation of Cell-Free Extract (S30 Extract):
-
Grow bacterial cultures (both susceptible and resistant strains) to mid-log phase.
-
Harvest the cells by centrifugation and wash them.
-
Lyse the cells by methods such as sonication or French press.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris, resulting in the S30 supernatant containing the translational machinery.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, an mRNA template (e.g., encoding a reporter protein like luciferase or a radiolabeled protein), amino acids (including a radiolabeled amino acid like 35S-methionine), an energy source (ATP, GTP), and a regenerating system.
-
Add varying concentrations of this compound to different reaction tubes.
-
Incubate the reactions at 37°C to allow for protein synthesis.
-
-
Measurement of Protein Synthesis:
-
If using a radiolabeled amino acid, the amount of incorporated radioactivity into newly synthesized proteins is measured (e.g., by trichloroacetic acid precipitation followed by scintillation counting).
-
If using a reporter enzyme, its activity is measured.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 (the concentration of this compound that inhibits protein synthesis by 50%). Compare the IC50 values for extracts from susceptible and resistant strains.
Assessment of Enzymatic Inactivation: Aminoglycoside Phosphotransferase (APH) Assay
This assay measures the activity of enzymes that inactivate this compound by phosphorylation.
Principle: The activity of APH is determined by measuring the transfer of a phosphate group from ATP to this compound.
Protocol:
-
Enzyme Preparation: Prepare a cell-free extract from the bacterial strain suspected of producing an APH enzyme.
-
Reaction Mixture: Set up a reaction mixture containing the cell-free extract, this compound, ATP (which can be radiolabeled with 32P), and a suitable buffer with magnesium ions.
-
Incubation: Incubate the reaction at an optimal temperature for enzyme activity.
-
Detection of Phosphorylated this compound:
-
Radiolabeling: If using 32P-ATP, the reaction products can be separated by techniques like thin-layer chromatography or captured on phosphocellulose paper, and the amount of radiolabeled, phosphorylated this compound can be quantified.[6]
-
Coupled Spectrophotometric Assay: The production of ADP in the phosphorylation reaction can be coupled to other enzymatic reactions that result in a change in absorbance at a specific wavelength.[6]
-
HPLC-based Method: The consumption of this compound over time can be monitored using high-performance liquid chromatography (HPLC).[6]
-
-
Data Analysis: Calculate the specific activity of the APH enzyme in the extract.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id, a this compound Inactivating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of an Antibiotic: A Technical Guide to the Chemical Structure of Streptomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), discovered in 1943 by Selman Waksman and Albert Schatz, was the first aminoglycoside antibiotic identified and the first effective treatment for tuberculosis.[1] Its discovery marked a pivotal moment in the fight against bacterial infections. Produced by the actinobacterium Streptomyces griseus, this compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of susceptible bacteria, leading to the misreading of mRNA and the inhibition of protein synthesis.[1][2] A thorough understanding of its complex chemical structure is fundamental to appreciating its mechanism of action, overcoming resistance, and guiding the development of new antimicrobial agents. This guide provides an in-depth analysis of this compound's molecular architecture, the experimental methods used to elucidate it, and its physicochemical properties.
Core Chemical Structure
This compound (IUPAC Name: 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine) is a complex glycoside.[3] Its structure is composed of three distinct molecular units linked by glycosidic bonds.[1]
The three core components are:
-
Streptidine (B14820) : A substituted cyclohexanol (B46403) derivative containing two strongly basic guanidino groups. These groups are critical for the molecule's antibiotic activity.
-
Streptose (B1236354) : A 5-carbon sugar (methyl pentose) characterized by a branched chain and an aldehyde group.
-
N-methyl-L-glucosamine : An amino sugar derivative of glucose, featuring a methylamino group at the 3-position.[1]
The streptose and N-methyl-L-glucosamine units together form a disaccharide known as streptobiosamine (B1682495) .[1] This disaccharide is, in turn, glycosidically linked to the streptidine moiety. The stereochemistry of these linkages is crucial for the molecule's ability to bind to its ribosomal target.[4] Early studies based on Hudson's isorotation rules, and later confirmed by NMR spectroscopy, established the specific anomeric configurations of these glycosidic bonds.[1]
Figure 1: Hierarchical composition of the this compound molecule.
Physicochemical and Quantitative Data
This compound is typically used as a salt (e.g., sulfate (B86663) or hydrochloride) to enhance its solubility and stability.[3] It is a white to pale buff, hygroscopic powder that is highly soluble in water and largely insoluble in non-polar organic solvents.[3] The presence of multiple basic functional groups—two guanidino groups and one methylamino group—means the molecule acts as a triacidic base.[1]
| Property | Value |
| Chemical Formula | C₂₁H₃₉N₇O₁₂ |
| Molecular Weight | 581.57 g/mol |
| Appearance | White to light gray or pale buff powder |
| Water Solubility | > 20 mg/mL at 28°C |
| Methanol Solubility | 0.85 mg/mL at 28°C |
| Ethanol Solubility | 0.30 mg/mL at 28°C |
| pKa Values | Three basic groups exist. The guanidino groups have inherent basicities in the range of 13.03-13.39 log k units. |
| Stability | Stable in neutral solutions (pH <2 to >9); unstable in strong acids and alkalis. Hygroscopic but not affected by air or light.[3] |
| Optical Rotation ([α]D) | -84° (as trihydrochloride) |
Mechanism of Action
This compound's antibacterial activity stems from its high-affinity binding to the 30S subunit of the bacterial ribosome. This interaction disrupts the fidelity of protein synthesis.
The process can be summarized as follows:
-
Cellular Entry : this compound enters the bacterial cell, a process that is not fully understood but is thought to involve transport systems.
-
Ribosomal Binding : The drug binds to a specific site on the 16S rRNA of the 30S subunit, near the A-site (aminoacyl-tRNA binding site).[2] This binding pocket is formed by rRNA helices and involves interactions with ribosomal protein S12.[2]
-
Conformational Change : Binding induces a significant conformational change in the ribosome's decoding center.[5] This distorts the structure, affecting the positioning of key nucleotide bases (A1492 and A1493) that are critical for verifying the correct codon-anticodon pairing.[5]
-
Inhibition of Protein Synthesis : This distortion leads to two primary outcomes:
-
Codon Misreading : The ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs is severely impaired, causing the incorporation of wrong amino acids into the growing polypeptide chain.[5]
-
Inhibition of Initiation : It can also interfere with the binding of formyl-methionyl-tRNA, thereby inhibiting the initiation of protein synthesis.
-
-
Cell Death : The accumulation of non-functional or toxic proteins, coupled with the disruption of normal protein synthesis, ultimately leads to bacterial cell death.
Figure 2: Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols for Structural Elucidation
The determination of this compound's structure in the 1940s was a landmark achievement in natural product chemistry, relying on a combination of chemical degradation and analytical techniques.[1] Later, modern spectroscopic methods provided definitive confirmation and detailed conformational insights.
Figure 3: Experimental workflow for the structural elucidation of this compound.
Chemical Degradation: Hydrolysis
Objective: To break down the complex this compound molecule into its smaller, more easily identifiable constituent parts.
Methodology: Early researchers, including Folkers and Kuehl, employed controlled hydrolysis to cleave the glycosidic bonds.[1]
-
Acid Hydrolysis : Treatment of this compound with dilute mineral acids (e.g., hydrochloric acid) under mild conditions was found to cleave the molecule into two primary fragments.[1][6]
-
Protocol Outline : A solution of this compound salt (e.g., hydrochloride) is treated with dilute aqueous or alcoholic mineral acid.[7] The reaction mixture is allowed to stand, after which the products are separated.
-
-
Methanolysis : A more specific method involved treating this compound hydrochloride with anhydrous hydrogen chloride in absolute methanol.[7] This reaction cleaves the glycosidic bonds while simultaneously forming methyl glycosides and acetals of the sugar components.
-
Separation of Products : The resulting fragments were separated based on their chemical properties. For instance, after methanolysis, the basic streptidine hydrochloride could be selectively adsorbed onto acid-washed alumina, allowing the more soluble streptobiosamine derivative to be isolated from the filtrate.[7]
Results: These experiments consistently yielded two key fragments: the basic, optically inactive streptidine and the disaccharide streptobiosamine .[1] Further, more vigorous acid hydrolysis of streptobiosamine yielded its constituent monosaccharides, N-methyl-L-glucosamine and streptose.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise connectivity, stereochemistry, and 3D conformation of the molecule in solution by probing the magnetic properties of its atomic nuclei (¹H, ¹³C, ¹⁵N).
Methodology: While not available to the original researchers, modern NMR is indispensable for confirming and refining complex structures like this compound.
-
Sample Preparation : A small quantity of the purified this compound salt is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), due to its high water solubility.[8] The pH (or pD) of the sample is adjusted as needed for specific experiments, such as pKa determination.[8]
-
1D NMR (¹H and ¹³C) :
-
¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).
-
¹³C NMR : Determines the number of non-equivalent carbons and their chemical environment (e.g., C=O, C-O, C-N).
-
-
2D NMR Experiments : These experiments reveal correlations between nuclei, which is crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different structural units across the glycosidic linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close to each other in space, providing critical information about the 3D conformation and the stereochemistry of the glycosidic bonds.
-
Results: NMR analysis definitively confirms the α-L-glycosidic linkage between the streptose and streptidine units and provides detailed information on the chair conformations of the pyranose rings.[1] It is also the primary method for determining the site-specific pKa values of the molecule's numerous basic groups.[9]
X-Ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.
Methodology: This technique provides an unambiguous map of atomic positions. While early work focused on small molecule crystals, modern applications have successfully determined the structure of this compound when bound to its ribosomal target.[5]
-
Crystallization : This is often the most challenging step. A supersaturated solution of the molecule (e.g., this compound sulfate) is prepared, and conditions (temperature, solvent, pH) are carefully controlled to encourage the formation of a single, high-quality crystal with dimensions greater than 0.1 mm.[10]
-
Data Collection : The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[10] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a complex pattern of spots of varying intensity which are recorded by a detector.[11]
-
Structure Solution and Refinement : The diffraction pattern is mathematically analyzed to calculate an electron density map of the crystal's unit cell.[11] From this map, the positions of individual atoms are inferred. This initial model is then computationally refined to best fit the experimental diffraction data, yielding precise bond lengths, bond angles, and torsional angles.
Results: X-ray crystallography provides the ultimate confirmation of the molecular structure. Crucially, co-crystallization of this compound with the 30S ribosomal subunit has provided atomic-level insights into its binding mode and mechanism of action, revealing the specific hydrogen bonds and electrostatic interactions that anchor the drug to its rRNA target.[2][5]
References
- 1. This compound structural features | PPTX [slideshare.net]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 3. This compound | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A structural basis for this compound-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. US2520197A - Hydrolysis of this compound hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies on Streptomycin's Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the bactericidal properties of streptomycin (B1217042), the first aminoglycoside antibiotic effective against a broad spectrum of bacteria, including the causative agent of tuberculosis. The content herein is meticulously compiled from the seminal publications of the 1940s, offering a detailed look into the initial quantitative data, experimental methodologies, and the early understanding of this compound's mechanism of action.
Discovery and Initial Characterization
This compound was first isolated from two strains of Actinomyces griseus (now Streptomyces griseus) in 1943 by Albert Schatz, Elizabeth Bugie, and Selman A. Waksman at the New Jersey Agricultural Experiment Station.[1] Their initial report in 1944 highlighted its significant antibiotic activity against both gram-positive and gram-negative bacteria, a crucial advantage over penicillin, which was primarily effective against gram-positive organisms.
Production of this compound
The early production of this compound involved cultivating S. griseus in both stationary and submerged cultures. The composition of the culture medium was found to be a critical factor, with the addition of glucose and growth-promoting substances like meat extract or corn steep liquor significantly increasing the yield of the antibiotic.
Quantitative Data on Bactericidal and Bacteriostatic Activity
The initial studies on this compound's efficacy were largely qualitative, focusing on the presence and size of inhibition zones on agar (B569324) plates. However, subsequent research provided more quantitative data on its bactericidal and bacteriostatic concentrations against a variety of pathogenic bacteria.
Table 1: Bacteriostatic and Bactericidal Effect of this compound on Various Bacteria (In Vitro)
| Test Organism | Gram Stain | Bacteriostatic Concentration (units/ml) | Bactericidal Concentration (units/ml) |
| Bacillus subtilis | Positive | 0.05 | 0.1 |
| Staphylococcus aureus | Positive | 0.5 | 1.0 |
| Escherichia coli | Negative | 0.15 | 0.3 |
| Pseudomonas aeruginosa | Negative | >1000 | >1000 |
| Mycobacterium tuberculosis (human strain) | Acid-Fast | 0.2-0.4 | Not specified in early reports |
Data compiled from early publications by Waksman and colleagues. The "unit" was an early measure of antibiotic activity, later standardized to micrograms of pure this compound.
Table 2: In Vivo Protective Action of this compound in Experimental Infections
| Infecting Organism | Animal Model | Protective Dose of this compound | Outcome |
| Salmonella schottmuelleri | Mice | 100-200 units/day | Protection against lethal infection |
| Shigella gallinarum | Chick Embryo | 25 units/embryo | Significant protection |
| Pseudomonas aeruginosa | Mice | No protection | Ineffective |
| Mycobacterium tuberculosis | Guinea Pigs | 1,387-6,000 µ g/day | Marked suppression of tuberculous lesions |
These early in vivo studies demonstrated the potential of this compound in treating infections caused by gram-negative bacteria and, most notably, tuberculosis.[1]
Experimental Protocols
The pioneering researchers employed several key experimental protocols to characterize the bactericidal properties of this compound.
Agar Diffusion Method (Cup Assay)
This method was fundamental in the initial screening and quantification of this compound's antibiotic activity.
Caption: Workflow of the Agar Diffusion (Cup) Assay.
Detailed Methodology:
-
Media Preparation: A suitable nutrient agar medium was prepared and sterilized.
-
Inoculation: The sterile agar, cooled to approximately 45-50°C, was seeded with a standardized suspension of the test bacterium.
-
Plate Pouring: The inoculated agar was poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Cylindrical wells or "cups" were cut into the solidified agar using a sterile cork borer.
-
Application of this compound: A defined volume of this compound solution of varying concentrations was added to each well.
-
Incubation: The plates were incubated under optimal conditions for the growth of the test organism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth was inhibited, was measured. The size of this zone was proportional to the concentration of this compound.
Broth Dilution Method
This method was employed to determine the bacteriostatic and bactericidal concentrations more precisely.
Caption: Workflow of the Broth Dilution Method for MIC and MBC.
Detailed Methodology:
-
Serial Dilution: A series of tubes containing sterile nutrient broth were prepared. This compound was serially diluted across these tubes to create a range of concentrations.
-
Inoculation: Each tube, including a control tube with no this compound, was inoculated with a standardized suspension of the test bacterium.
-
Incubation: The tubes were incubated under appropriate conditions.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth (i.e., the tube remained clear).
-
Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, a small aliquot from each clear tube (at and above the MIC) was subcultured onto fresh, antibiotic-free agar plates. The plates were then incubated. The MBC was the lowest concentration of this compound that resulted in no bacterial growth on the subculture plates, indicating that the bacteria had been killed rather than just inhibited.
Early Understanding of the Mechanism of Action
The precise molecular mechanism of this compound was not fully elucidated in the 1940s. However, early researchers made several key observations that laid the groundwork for future discoveries.
It was understood that this compound interfered with essential metabolic processes within the bacterial cell, leading to either the inhibition of growth or cell death. The effect was observed to be more pronounced on actively dividing bacteria. The prevailing hypothesis was that this compound disrupted protein synthesis, a concept that was later confirmed with the discovery of ribosomes and their role in translation.
Caption: Early Hypothesized Mechanism of this compound Action.
This early work on this compound not only provided a desperately needed treatment for tuberculosis and other serious infections but also laid the foundation for the systematic discovery and development of new antibiotics. The methodologies developed during this period became standard practice in the field of microbiology and pharmacology for decades to come.
References
The Dawn of a New Era: A Technical Guide to the Historical Context of Streptomycin in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of streptomycin (B1217042) marked a pivotal turning point in the history of medicine, offering the first effective chemotherapeutic agent against the devastating scourge of tuberculosis (TB). Prior to its advent, treatment for TB was largely palliative, relying on sanatoria, rest, and surgical interventions with limited success. This in-depth technical guide provides a comprehensive overview of the historical context of this compound's role in tuberculosis research, detailing the key experiments, quantitative outcomes, and the revolutionary impact it had on the management of infectious diseases.
The Discovery and Isolation of this compound
The journey to this compound's discovery was a systematic and laborious effort led by Selman Waksman at Rutgers University. This research was a departure from the serendipitous discovery of penicillin, focusing instead on a deliberate screening of soil microorganisms for antimicrobial properties.
Experimental Protocols
Isolation of Streptomyces griseus
The foundational step in the discovery of this compound was the isolation of the producing organism, Streptomyces griseus. The protocol, as developed in Waksman's laboratory, involved a systematic screening of soil samples.
-
Soil Sample Collection : Samples were collected from various environments, with the strain that produces this compound eventually being isolated from a heavily manured field.[1]
-
Serial Dilution : A suspension of the soil sample was prepared in sterile saline. This suspension then underwent serial tenfold dilutions.
-
Plating : Aliquots of each dilution were plated on a selective medium, such as starch-casein agar (B569324), which favors the growth of actinomycetes.
-
Incubation : The plates were incubated at 28-30°C for 5 to 10 days.
-
Colony Selection : Colonies exhibiting the characteristic filamentous and chalky appearance of Streptomyces were selected for further screening.[1]
-
Screening for Antimicrobial Activity : The selected colonies were then tested for their ability to inhibit the growth of various bacteria, including Mycobacterium tuberculosis, using the cross-streak method on agar plates.
Extraction and Purification of this compound
Once a potent strain of S. griseus was identified, the next challenge was to extract and purify the active compound. The early methods were foundational for large-scale production.
-
Fermentation : S. griseus was cultured in a nutrient-rich broth medium containing glucose and soybean meal in large fermentation tanks for 4-10 days.[2]
-
Filtration : The fermentation broth was filtered to separate the mycelium from the supernatant containing this compound.
-
Adsorption : The pH of the supernatant was adjusted, and the this compound was adsorbed onto activated carbon.[1]
-
Elution : The this compound was then eluted from the activated carbon using an acidic alcohol solution.[1]
-
Precipitation and Drying : The eluate was concentrated, and this compound was precipitated using a solvent like acetone. The resulting precipitate was then dried to a powder.[1]
Preclinical Evaluation: The Guinea Pig Trials
Before human trials could be considered, the efficacy and toxicity of this compound had to be established in a reliable animal model. The guinea pig, being highly susceptible to human tuberculosis, was the model of choice. The pioneering work in this area was conducted by William Feldman and H. Corwin Hinshaw at the Mayo Clinic.[3]
Experimental Protocols
Feldman and Hinshaw's Guinea Pig Experiments
-
Infection : A virulent strain of Mycobacterium tuberculosis was injected subcutaneously into a cohort of guinea pigs.
-
Treatment Initiation : After a period to allow for the establishment of infection, a subset of the infected guinea pigs began receiving daily intramuscular injections of this compound. The initial experiments in June 1944 involved small doses administered for 40 to 54 days due to limited supply.[4] A subsequent experiment in September 1944 used larger doses for 47 to 61 days.[4]
-
Control Group : A control group of infected guinea pigs received no treatment.
-
Endpoint Evaluation : The primary endpoints were survival and the extent of tuberculous lesions observed upon autopsy. The treated animals showed a marked reduction in the severity and spread of the disease compared to the untreated controls.[3]
The First Human Trials: A Glimmer of Hope
The promising results from the animal studies paved the way for the first human trials of this compound for tuberculosis.
The First Patient
The first human patient to receive this compound for tuberculosis was a 21-year-old woman with advanced, progressive pulmonary tuberculosis.[4] Treatment commenced on November 20, 1944.[4] The initial dosage and treatment duration were empirical due to the novelty of the drug. This first case demonstrated a significant improvement in the patient's condition, providing the crucial first evidence of this compound's potential in humans.[4]
The Landmark Medical Research Council (MRC) Trial
The 1948 report from the British Medical Research Council (MRC) on the use of this compound for pulmonary tuberculosis is a landmark in the history of clinical research. It was one of the first randomized controlled trials and set a new standard for evidence-based medicine.
Experimental Protocol
MRC this compound Trial for Pulmonary Tuberculosis
-
Patient Selection : The trial enrolled patients with "acute progressive bilateral pulmonary tuberculosis".
-
Randomization : Patients were randomly allocated to one of two groups:
-
This compound Group : Received a standardized dose of this compound in addition to bed rest.
-
Control Group : Received bed rest alone, which was the standard of care at the time.
-
-
Blinding : While the treating physicians were aware of the treatment allocation, the radiologists interpreting the chest X-rays were blinded to the patient's group.
-
Dosage : The this compound dose was 2 grams per day, administered as four intramuscular injections every six hours.
-
Endpoints : The primary endpoints were mortality at 6 months and radiological improvement.
Quantitative Data from the MRC Trial
The results of the MRC trial provided the first robust, quantitative evidence of this compound's efficacy.
| Outcome at 6 Months | This compound Group (n=55) | Control Group (n=52) |
| Mortality | 4 (7%) | 14 (27%) |
| Considerable Improvement (Radiological) | 28 (51%) | 4 (8%) |
| Moderate/Slight Improvement (Radiological) | 10 (18%) | 9 (17%) |
| No Significant Change (Radiological) | 3 (5%) | 6 (12%) |
| Deterioration (Radiological) | 10 (18%) | 22 (42%) |
| Death | 4 (7%) | 14 (27%) |
Data from the Medical Research Council report, BMJ, 1948.
The Challenge of Drug Resistance
A critical observation from the early use of this compound was the rapid emergence of drug-resistant strains of M. tuberculosis. The MRC trial noted that by the end of the treatment period, a significant proportion of patients in the this compound group harbored bacteria that were no longer susceptible to the drug. This led to the understanding that monotherapy was not a sustainable strategy for treating tuberculosis.
The Dawn of Combination Therapy
The issue of drug resistance prompted further research into combination therapies. The discovery of para-aminosalicylic acid (PAS) in 1943 and its subsequent use in combination with this compound proved to be a major breakthrough.
Experimental Protocol
Early Combination Therapy Trials (this compound and PAS)
-
Patient Cohorts : Patients with pulmonary tuberculosis were enrolled and divided into groups.
-
Treatment Arms :
-
This compound monotherapy.
-
PAS monotherapy.
-
This compound and PAS combination therapy.
-
-
Endpoints : The primary endpoints were clinical improvement, sputum conversion (the point at which the patient's sputum is free of TB bacteria), and the rate of emergence of drug resistance.
The combination of this compound and PAS was shown to be more effective than either drug alone and significantly delayed the development of resistance.[3]
Mechanism of Action of this compound
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria. Its mechanism of action is now well understood.
-
Target : It binds to the 30S ribosomal subunit of the bacterial ribosome.
-
Action : This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.
Visualizing the Historical Workflow and Key Relationships
The Discovery and Development Pathway of this compound
Caption: A flowchart illustrating the key stages in the discovery and development of this compound for tuberculosis treatment.
Mechanism of Action of this compound
Caption: A diagram illustrating the mechanism of action of this compound in inhibiting bacterial protein synthesis.
Conclusion
The discovery and development of this compound represent a monumental achievement in the history of medicine. It not only provided the first effective treatment for tuberculosis but also laid the groundwork for the era of antibiotics and the principles of modern clinical trials. The challenges encountered, particularly the emergence of drug resistance, underscored the importance of ongoing research and the development of combination therapies, a principle that remains central to the management of infectious diseases today. This technical guide serves as a testament to the rigorous scientific inquiry that transformed a deadly disease into a treatable condition and continues to inform the development of new antimicrobial agents.
References
The Core Principles of Streptomycin's Action on Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), the first aminoglycoside antibiotic discovered, has been a cornerstone in the treatment of various bacterial infections, particularly those caused by gram-negative pathogens. Its bactericidal activity stems from its ability to disrupt protein synthesis, leading to a cascade of events that ultimately result in cell death. This technical guide provides an in-depth exploration of the fundamental principles governing this compound's effects on gram-negative bacteria, detailing its mechanism of action, molecular targets, and the physiological consequences for the bacterial cell. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a blend of established knowledge and detailed experimental methodologies.
Mechanism of Action: A Multi-faceted Assault
This compound exerts its bactericidal effect through a primary mechanism that involves the inhibition of protein synthesis, coupled with a series of secondary effects that compromise the integrity of the bacterial cell.
Transport Across the Gram-Negative Cell Envelope
The journey of this compound to its intracellular target, the ribosome, is a multi-step process that begins with its transit across the formidable outer membrane of gram-negative bacteria. This process is generally understood to occur in three phases:
-
Initial Ionic Binding: this compound, a polycationic molecule, initially binds to the negatively charged lipopolysaccharide (LPS) and phospholipid components of the outer membrane. This electrostatic interaction displaces divalent cations like Mg2+ and Ca2+, which normally stabilize the LPS structure, thereby disrupting the outer membrane's integrity.
-
Energy-Dependent Phase I (EDP-I): Following the initial binding, this compound is transported across the inner membrane into the cytoplasm. This is a slow, energy-dependent process that is not fully elucidated but is thought to involve the electrochemical gradient across the cytoplasmic membrane.
-
Energy-Dependent Phase II (EDP-II): Once a critical intracellular concentration of this compound is reached and protein synthesis is inhibited, a more rapid and extensive uptake of the antibiotic occurs. This phase is associated with significant damage to the cell membrane, likely due to the accumulation of mistranslated, non-functional proteins.
The Ribosome: The Primary Molecular Target
The primary intracellular target of this compound is the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery. This compound binds specifically and irreversibly to the 16S ribosomal RNA (rRNA) and ribosomal protein S12 within the 30S subunit.[1] This binding event has several profound consequences:
-
Inhibition of Initiation Complex Formation: this compound can interfere with the formation of the initiation complex, which is the first step in protein synthesis, thereby preventing the translation of messenger RNA (mRNA) from commencing.
-
Codon Misreading: A hallmark of this compound's action is the induction of codon misreading. The binding of this compound distorts the structure of the ribosome's A-site, where the incoming aminoacyl-tRNA binds. This distortion reduces the fidelity of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Production of Aberrant Proteins: The synthesis of mistranslated proteins results in a pool of non-functional or malfunctioning proteins within the cell. These aberrant proteins can disrupt various cellular processes and contribute to the overall lethal effect of the antibiotic.
-
Inhibition of Ribosomal Translocation: this compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This further halts protein synthesis.
Downstream Consequences and Cell Death
The culmination of these events leads to a cascade of detrimental effects that ultimately result in bacterial cell death. The accumulation of aberrant proteins contributes to membrane damage, leading to the leakage of intracellular components and the collapse of the membrane potential. The overall disruption of cellular homeostasis, coupled with the shutdown of essential protein synthesis, proves fatal for the bacterium.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data related to the activity of this compound against various gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Various Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | Modal MIC (µg/mL) | Reference(s) |
| Escherichia coli | 8 - >312 | 8 - 16 | [2][3] |
| Klebsiella pneumoniae | >312 | 8 | [2][3] |
| Enterobacter cloacae | >312 | 16 | [2][3] |
| Proteus mirabilis | 32 - 256 | 32 | [2] |
| Citrobacter spp. | - | 16 | [2] |
| Acinetobacter baumannii | ≥16 | - | [4][5] |
Table 2: Binding Affinity of this compound to the Bacterial Ribosome
| Ligand | Ribosomal Target | Dissociation Constant (Kd) | Method | Reference(s) |
| Dihydrothis compound | E. coli 70S Ribosome | ~1 x 10⁻⁶ M | Not Specified | [6][7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on gram-negative bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well with no antibiotic and a sterility control well with no bacteria.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate Microtiter Plate: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
Objective: To quantify the binding of radiolabeled this compound to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from the target bacterium
-
Radiolabeled this compound (e.g., [³H]-dihydrothis compound)
-
Binding buffer (e.g., Tris-HCl buffer with Mg²⁺ and K⁺ ions)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine a fixed concentration of purified ribosomes with varying concentrations of radiolabeled this compound in the binding buffer. Include a control reaction with no ribosomes to determine non-specific binding to the filter.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Quickly filter the reaction mixtures through the nitrocellulose filters under vacuum. The ribosomes and any bound this compound will be retained on the filter, while unbound this compound will pass through.
-
Washing: Wash the filters with a small volume of cold binding buffer to remove any non-specifically bound this compound.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (from the control without ribosomes) from the total binding to determine the specific binding. Plot the specific binding as a function of the free radiolabeled this compound concentration and fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).
In Vitro Translation Inhibition Assay
Objective: To measure the inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
S30 cell-free extract from the target bacterium
-
mRNA template (e.g., encoding a reporter protein like β-galactosidase or luciferase)
-
Amino acid mixture (including one radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
ATP and GTP as energy sources
-
This compound solutions of varying concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In microcentrifuge tubes, set up the in vitro translation reactions containing the S30 extract, mRNA template, amino acid mixture, and energy sources. Add varying concentrations of this compound to the experimental tubes and a vehicle control to the control tube.
-
Incubation: Incubate the reactions at 37°C for a specific time (e.g., 60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated proteins by filtering the reactions through glass fiber filters.
-
Washing: Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the control reaction.
Visualizing the Core Principles
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships described in this guide.
Caption: this compound transport across the gram-negative cell envelope.
Caption: Molecular mechanism of this compound's action on the ribosome.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound's efficacy against gram-negative bacteria is a result of a well-orchestrated series of events, from its initial interaction with the cell envelope to its ultimate crippling of the ribosomal machinery. A thorough understanding of these core principles is paramount for the rational design of new antibiotics and for combating the ever-growing challenge of antimicrobial resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate interactions between this compound and its bacterial targets, paving the way for future innovations in antibacterial therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation S-30 extract for protein synthesis in vitro - Amino Acids & Proteins | Laboratory Methodology [biocyclopedia.com]
- 3. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Quorum Sensing in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E. coli S30 Extract System for Linear Templates [worldwide.promega.com]
- 7. Binding of Dihydrothis compound to Escherichia coli Ribosomes: Characteristics and Equilibrium of the Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Preventing Bacterial Contamination with Penicillin-Streptomycin (Pen-Strep)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Penicillin-Streptomycin (Pen-Strep) to prevent bacterial contamination in mammalian cell culture. While Pen-Strep is a valuable tool, it is crucial to employ it judiciously and in conjunction with strict aseptic techniques to ensure reliable and reproducible experimental outcomes.
Introduction to Pen-Strep
Pen-Strep is a widely used antibiotic solution in cell culture to prevent bacterial contamination.[1][2] It is a mixture of penicillin and streptomycin. Penicillin is a beta-lactam antibiotic that inhibits the growth of Gram-positive bacteria by interfering with the synthesis of their cell walls.[1][3] this compound is an aminoglycoside antibiotic effective against Gram-negative bacteria that works by binding to the 30S ribosomal subunit, leading to the misreading of protein synthesis.[3]
Key Considerations:
-
Aseptic Technique is Paramount: The use of antibiotics should not be a substitute for good aseptic technique.[4][5] Proper handling of cell cultures in a sterile environment is the primary defense against contamination.[6][7][8][9]
-
Masking of Contamination: Routine use of antibiotics can mask low-level or cryptic contamination, including the presence of mycoplasma, which are resistant to Pen-Strep.[4][5][10]
-
Cell Line Specific Effects: While generally considered safe for most mammalian cell lines at recommended concentrations, high concentrations of Pen-Strep can be toxic to some cells.[11] It is also reported that Pen-Strep can alter gene expression and cellular metabolism in certain cell types.[5][12][13]
-
Antibiotic Resistance: The continuous use of antibiotics can lead to the development of resistant bacterial strains.[5][10]
Quantitative Data Summary
The following tables summarize the key quantitative information for the use of Pen-Strep in cell culture.
Table 1: Pen-Strep Composition and Working Concentrations
| Component | Stock Solution Concentration (Typical 100x) | Final Working Concentration (1x) |
| Penicillin | 10,000 units/mL | 50-100 units/mL |
| This compound | 10,000 µg/mL | 50-100 µg/mL |
Data compiled from multiple sources.[1][4][14]
Table 2: Spectrum of Activity
| Antibiotic | Target Bacteria | Mechanism of Action |
| Penicillin | Gram-positive bacteria | Inhibits cell wall synthesis.[1][3] |
| This compound | Gram-negative bacteria | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[3] |
Experimental Protocols
Protocol for Routine Use of Pen-Strep in Cell Culture
This protocol outlines the standard procedure for supplementing cell culture media with Pen-Strep.
Materials:
-
100x Pen-Strep solution (e.g., 10,000 units/mL of penicillin and 10,000 µg/mL of this compound)
-
Sterile cell culture medium
-
Sterile pipettes and tubes
Procedure:
-
Thaw the 100x Pen-Strep solution at 2-8°C or at room temperature.
-
Aseptically add the Pen-Strep solution to the cell culture medium to achieve a final 1x concentration. For example, add 5 mL of 100x Pen-Strep to 495 mL of cell culture medium to make a final volume of 500 mL.
-
Mix the medium thoroughly by gentle inversion.
-
Store the supplemented medium at 2-8°C and protect it from light.
-
Use the supplemented medium for routine cell culture.
Protocol for Determining Pen-Strep Cytotoxicity
It is advisable to determine the optimal and non-toxic concentration of Pen-Strep for your specific cell line, especially for sensitive or primary cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium (antibiotic-free)
-
100x Pen-Strep solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (for viability assessment)
Procedure:
-
Seed the cells in a multi-well plate at their normal seeding density in antibiotic-free medium and allow them to attach overnight.
-
Prepare a serial dilution of the 100x Pen-Strep solution in complete culture medium to create a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the standard working concentration). Include a no-antibiotic control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of Pen-Strep.
-
Incubate the cells for a period equivalent to your typical experimental duration (e.g., 24, 48, or 72 hours).
-
Observe the cells daily for any morphological changes, such as rounding, detachment, or the appearance of vacuoles, which may indicate cytotoxicity.[11]
-
At the end of the incubation period, perform a cell viability assay (e.g., Trypan blue exclusion, MTT, or MTS assay) to quantify the percentage of viable cells at each Pen-Strep concentration.
-
Determine the highest concentration of Pen-Strep that does not significantly impact cell viability or morphology. This is the maximum recommended concentration for your cell line.
Visualizations
Mechanism of Action of Penicillin and this compound
Caption: Mechanism of action of Penicillin and this compound.
Experimental Workflow for Preventing Bacterial Contamination
Caption: Workflow for preventing bacterial contamination in cell culture.
Conclusion
The use of Pen-Strep is a valuable tool in preventing bacterial contamination in cell culture. However, it should be used as a secondary measure to stringent aseptic techniques. Researchers should be aware of the potential for masking underlying contamination and the possible effects on cell physiology. By following the protocols outlined in this document and performing appropriate validation for specific cell lines, scientists can effectively utilize Pen-Strep to safeguard their cultures and ensure the integrity of their research.
References
- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. abo.com.pl [abo.com.pl]
- 4. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 5. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 6. bionique.com [bionique.com]
- 7. eurobiobank.org [eurobiobank.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. immunologicalsciences.com [immunologicalsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATCC Pen-Strep, 100X, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Nucleic Acid Precipitation using Streptomycin Sulfate in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid contamination is a common challenge in protein purification, particularly when expressing recombinant proteins in bacterial systems like Escherichia coli. High concentrations of DNA and RNA can increase the viscosity of cell lysates, interfere with downstream chromatographic steps, and co-purify with the target protein, leading to inaccurate quantification and potential interference in downstream applications. Streptomycin (B1217042) sulfate (B86663) is a widely used and cost-effective reagent for the removal of nucleic acids from protein solutions. This aminoglycoside antibiotic effectively precipitates nucleic acids and ribosomes, allowing for their separation from the target protein via centrifugation.
This document provides detailed application notes and protocols for the use of this compound sulfate in nucleic acid precipitation during protein purification.
Principle and Mechanism of Action
This compound is a cationic molecule that interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA) and the phosphate groups of ribosomes.[1] This interaction neutralizes the charge of the nucleic acids, leading to their precipitation out of solution. The resulting complex of this compound and nucleic acids can then be easily pelleted by centrifugation, leaving the majority of the soluble proteins, including the target protein, in the supernatant.
Quantitative Data on this compound Sulfate Precipitation
The optimal concentration of this compound sulfate for nucleic acid precipitation is a critical parameter that must be empirically determined for each specific protein and lysate.[2] Insufficient addition will result in incomplete nucleic acid removal, while excessive amounts can lead to the co-precipitation of the target protein, thereby reducing the final yield. The efficiency of precipitation is also influenced by factors such as the initial nucleic acid concentration, protein concentration, pH, and ionic strength of the buffer.
The following table summarizes commonly reported concentrations of this compound sulfate and their applications, compiled from various sources.
| This compound Sulfate Concentration (% w/v) | Typical Application | Expected Outcome | Reference(s) |
| 0.2% | Purification of DNA-binding proteins | Minimizes co-precipitation of the target protein while still removing a significant portion of nucleic acids. | [3] |
| 0.9% | General protein purification from E. coli lysate | Effective removal of the bulk of nucleic acids with good protein recovery for many common proteins. | [1] |
| 1.0% | General nucleic acid precipitation | A widely used starting concentration for optimization. | [4] |
| up to 2.0% | Lysates with high nucleic acid content | Used when lower concentrations are insufficient to reduce viscosity or remove interfering nucleic acids. | [5] |
| 8 mg/mL (~0.8%) | Precipitation of ribosomes and nucleic acids | A specific concentration reported for effective precipitation. | [6] |
Note: The above table provides general guidelines. It is highly recommended to perform a titration experiment to determine the optimal this compound sulfate concentration for your specific application.
Experimental Protocols
General Protocol for Nucleic Acid Precipitation
This protocol provides a general workflow for the removal of nucleic acids from a bacterial cell lysate using this compound sulfate.
Materials:
-
Clarified cell lysate containing the target protein
-
This compound sulfate solution (e.g., 10% w/v in water or lysis buffer, sterile filtered)
-
Lysis buffer
-
Refrigerated centrifuge
Procedure:
-
Preparation of this compound Sulfate Solution: Prepare a 10% (w/v) stock solution of this compound sulfate in nuclease-free water or your lysis buffer. Sterile filter the solution through a 0.22 µm filter.
-
Addition to Lysate: Place the clarified cell lysate in a beaker or flask on a magnetic stirrer at 4°C. While gently stirring, slowly add the 10% this compound sulfate solution dropwise to the lysate to achieve the desired final concentration (a common starting point is 1% w/v).[4]
-
Incubation: Continue to stir the lysate gently at 4°C for 15-30 minutes to allow the nucleic acid-streptomycin sulfate complexes to form and precipitate.
-
Centrifugation: Transfer the lysate to appropriate centrifuge tubes and centrifuge at 10,000 - 15,000 x g for 20-30 minutes at 4°C to pellet the precipitated nucleic acids.
-
Supernatant Collection: Carefully decant the supernatant, which contains the soluble protein fraction, into a clean tube. The pellet, containing the nucleic acids, can be discarded.
-
Downstream Processing: The clarified supernatant is now ready for subsequent purification steps, such as ammonium (B1175870) sulfate precipitation or chromatography.
Protocol for Optimization of this compound Sulfate Concentration
To determine the optimal concentration of this compound sulfate that maximizes nucleic acid removal while minimizing protein loss, a small-scale titration is recommended.
Materials:
-
Clarified cell lysate
-
10% (w/v) this compound sulfate solution
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
UV-Vis spectrophotometer
-
Bradford or BCA protein assay reagents
Procedure:
-
Aliquoting Lysate: Aliquot equal volumes (e.g., 1 mL) of your clarified cell lysate into several microcentrifuge tubes. Keep one tube as a no-streptomycin control.
-
This compound Sulfate Titration: To the other tubes, add increasing volumes of the 10% this compound sulfate stock solution to achieve a range of final concentrations (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.25%, 1.5%, 2.0% w/v).
-
Incubation: Incubate all tubes on a rotator or with gentle agitation at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 15 minutes at 4°C.
-
Analysis of Supernatant:
-
Carefully transfer the supernatant from each tube to a new set of tubes.
-
Nucleic Acid Content: Measure the absorbance of each supernatant at 260 nm and 280 nm. A decrease in the A260/A280 ratio indicates successful removal of nucleic acids.
-
Protein Concentration: Determine the protein concentration in each supernatant using a standard protein assay (e.g., Bradford or BCA).
-
-
Evaluation: Compare the A260/A280 ratios and the total protein recovery for each concentration. The optimal concentration will be the one that provides the lowest A260/A280 ratio with the highest protein recovery.
Visualizations
Experimental Workflow for Nucleic Acid Precipitation
Caption: Workflow for nucleic acid precipitation using this compound sulfate.
Logical Relationship of Optimization Parameters
Caption: Balancing nucleic acid removal and protein recovery in optimization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High viscosity remains after treatment | Insufficient this compound sulfate concentration. | Increase the concentration of this compound sulfate in increments (e.g., 0.25% w/v) and repeat the precipitation. |
| Incomplete incubation. | Increase the incubation time to 30-60 minutes. | |
| Low protein yield in the supernatant | Excessive this compound sulfate concentration causing co-precipitation of the target protein. | Perform a titration experiment to determine the optimal concentration. Decrease the this compound sulfate concentration. |
| The target protein is a nucleic acid-binding protein. | Consider alternative methods like high salt washes or ion-exchange chromatography. Use a lower concentration of this compound sulfate (e.g., 0.2%).[3] | |
| A260/A280 ratio remains high | Incomplete nucleic acid precipitation. | Increase this compound sulfate concentration and/or incubation time. |
| Inaccurate spectrophotometer readings. | Ensure proper blanking of the spectrophotometer. Dilute the sample if the absorbance is too high. |
Alternatives to this compound Sulfate
While this compound sulfate is effective, several alternative methods can be employed for nucleic acid removal.
-
Protamine Sulfate: Similar to this compound, this polycationic peptide precipitates nucleic acids. The optimal concentration also requires empirical determination.[2]
-
Polyethyleneimine (PEI): A cationic polymer that effectively precipitates nucleic acids and some acidic proteins.[5] It is often used at low concentrations (0.1-0.5% w/v).
-
Enzymatic Digestion: Nucleases such as DNase I and RNase A can be added to the lysate to digest DNA and RNA into smaller fragments, reducing viscosity. This method is highly specific but can be more expensive, and the nucleases may need to be removed in subsequent purification steps.
-
Chromatographic Methods: Anion exchange or heparin affinity chromatography can be used to separate nucleic acids from the target protein.
Conclusion
This compound sulfate precipitation is a simple, rapid, and economical method for the removal of nucleic acids during protein purification. Careful optimization of the this compound sulfate concentration is crucial to achieve a high degree of nucleic acid removal while maximizing the recovery of the target protein. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively incorporate this technique into their protein purification workflows.
References
Application Notes and Protocols: Streptomycin as a Selection Agent for Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), the first aminoglycoside antibiotic discovered, has been a cornerstone in the treatment of various bacterial infections since its isolation from Streptomyces griseus in 1943.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria, making it a powerful tool for both therapeutic and research applications.[3][4] In the laboratory, this compound is widely used as a selective agent to isolate and study antibiotic-resistant bacteria, a critical area of research in the face of rising antimicrobial resistance. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a selection agent.
Mechanism of Action and Resistance
This compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria.[1][3][4] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of non-functional proteins and ultimately, cell death.[1][4][5]
Bacterial resistance to this compound can arise through several mechanisms:
-
Target Modification: Mutations in the rpsL gene, which encodes the ribosomal protein S12, or in the 16S rRNA gene can alter the this compound-binding site on the ribosome, preventing the antibiotic from exerting its effect.[6]
-
Enzymatic Inactivation: Bacteria can acquire genes that produce aminoglycoside-modifying enzymes (AMEs), which chemically modify the this compound molecule, rendering it inactive.[4][7]
-
Reduced Permeability and Efflux: Some bacteria can develop resistance by altering their cell membrane to reduce the uptake of this compound or by acquiring efflux pumps that actively transport the antibiotic out of the cell.[7]
Data Presentation: Quantitative Information
The following tables summarize key quantitative data for the use of this compound as a selection agent.
Table 1: Stock Solution and Working Concentrations
| Parameter | Concentration | Solvent | Storage |
| Stock Solution | 10 mg/mL - 100 mg/mL | Water | -20°C |
| Working Concentration (Bacteria) | 50 - 100 µg/mL | - | 4°C (for plates) |
| Working Concentration (E. coli) | 100 µg/mL | - | - |
| Working Concentration (Agrobacterium tumefaciens) | 300 mg/L | - | - |
| Working Concentration (Mycobacterium smegmatis) | 20 µg/mL | - | - |
Data compiled from multiple sources.[6][8][9][10][11]
Table 2: Minimal Inhibitory Concentration (MIC) for E. coli
| Parameter | Value |
| Minimal Inhibitory Concentration (MIC) | <16 mg/L |
[12]
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Agar (B569324) Plates
This protocol describes the preparation of agar plates supplemented with this compound for the selection of resistant bacteria.
Materials:
-
Luria-Bertani (LB) agar powder
-
This compound sulfate (B86663)
-
Sterile distilled water
-
Autoclave
-
Sterile petri dishes
-
50-55°C water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions.
-
Autoclave: Sterilize the LB agar by autoclaving.
-
Cool the Agar: After autoclaving, cool the molten agar to 50-55°C in a water bath. This is crucial to prevent the degradation of the antibiotic.[11]
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound sulfate in sterile distilled water (e.g., 10 mg/mL). Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Add this compound to Agar: Aseptically add the required volume of the sterile this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., 100 µg/mL). Swirl the flask gently to ensure even distribution.
-
Pour Plates: Pour approximately 20-25 mL of the this compound-containing agar into each sterile petri dish.[13]
-
Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C. The plates should be used within 30 days.[14]
Protocol 2: Selection of this compound-Resistant Bacteria
This protocol outlines the procedure for selecting bacteria that are resistant to this compound.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound-containing agar plates (from Protocol 1)
-
Control agar plates (without this compound)
-
Sterile spreaders
-
Incubator
Procedure:
-
Prepare Inoculum: Grow a liquid culture of the bacteria to be tested.
-
Plate the Culture: Spread a known volume of the bacterial culture onto both the control and this compound-containing agar plates using a sterile spreader.
-
Incubate: Incubate the plates at the optimal temperature for the specific bacterial species (e.g., 37°C for E. coli) for 24-48 hours.[15]
-
Observe Results:
-
Control Plate: A lawn of bacterial growth should be observed.
-
This compound Plate: Only this compound-resistant colonies will grow. The absence of growth indicates susceptibility.
-
-
Calculate Frequency of Resistance (Optional): To determine the frequency of spontaneous resistance, plate a high density of cells (e.g., 10^8 to 10^9 CFU) on the selective plates and a dilution series on non-selective plates to determine the total viable count. The frequency is the number of resistant colonies divided by the total number of viable cells.[6]
Protocol 3: Confirmation of this compound Resistance (Disk Diffusion Method)
This protocol provides a method to confirm the resistance of isolated colonies using the disk diffusion method.
Materials:
-
Pure culture of the isolated colony
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Paper disks impregnated with a known concentration of this compound
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculate Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.[16]
-
Apply Antibiotic Disk: Aseptically place a this compound-impregnated paper disk onto the center of the inoculated agar plate using sterile forceps.[17]
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of growth inhibition around the disk in millimeters.
-
Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by standard guidelines (e.g., CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to this compound.[18][19] A smaller or absent zone of inhibition compared to a susceptible control strain indicates resistance.
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Experimental workflow for selecting this compound-resistant bacteria.
Caption: Mechanisms of bacterial resistance to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 6. Mechanisms of this compound Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. thermofisher.com [thermofisher.com]
- 10. Growth Of Bacterial Cultures [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Minimal inhibitory concentration of streptomy - Bacteria Escherichia coli - BNID 100768 [bionumbers.hms.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. interchim.fr [interchim.fr]
- 15. Virtual Labs [mvii-au.vlabs.ac.in]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. shop.tinyteria.com [shop.tinyteria.com]
- 18. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 19. biomerieux.com [biomerieux.com]
Application Notes and Protocols: Standard Working Concentration of Streptomycin in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction Streptomycin (B1217042), an aminoglycoside antibiotic isolated from the bacterium Streptomyces griseus, is a cornerstone reagent in cell culture used to prevent bacterial contamination.[1][2] It is most commonly used in combination with penicillin as a "Penicillin-Streptomycin" (Pen-Strep) solution to provide broad-spectrum protection against both Gram-positive and Gram-negative bacteria.[3][4] this compound acts by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation in the culture medium.[4][5] While indispensable for safeguarding valuable cultures, particularly primary cultures or during the development of new cell lines, its use requires careful consideration of the working concentration to avoid potential off-target effects and cytotoxicity in mammalian cells.[6][7]
These application notes provide a comprehensive overview of the standard working concentrations of this compound, protocols for its use, and important considerations for researchers.
Mechanism of Action
This compound exerts its antibacterial effect by binding to the 16S rRNA of the 30S subunit of the bacterial ribosome.[5][8] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons.[5][9][10] The resulting production of non-functional or truncated proteins is lethal to the bacterium.[5] Penicillin, its common partner, inhibits the synthesis of the bacterial cell wall.[4][9] This dual-action approach provides robust protection against a wide range of common laboratory contaminants.
Caption: Logical flow of this compound's mechanism of action in bacteria.
Quantitative Data Summary
The most common formulation is a 100X stock solution containing 10,000 U/mL of Penicillin and 10,000 µg/mL of this compound.[6] This stock is typically diluted 1:100 in the final culture medium.
| Antibiotic | Typical Stock Concentration (100X) | Final Working Concentration | Molar Concentration (Approx.) |
| This compound Sulfate | 10,000 µg/mL | 50 - 100 µg/mL [6][11] | 68 - 136 µM |
| Penicillin G | 10,000 units/mL | 50 - 100 units/mL[6] | 30 - 60 µM |
Note: The final concentration may need to be adjusted based on the specific cell line and whether the medium is serum-free, as serum-free media may require lower concentrations.[10][12]
Application Notes and Important Considerations
-
Routine Use: While common, the continuous use of antibiotics in routine cell culture is discouraged by some experts. It can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and hide the presence of mycoplasma, which are unaffected by Pen-Strep.[6]
-
Off-Target Effects: Researchers should be aware that this compound can have off-target effects on mammalian cells. Studies have shown that standard concentrations (100 µg/mL) can reduce protein synthesis rates and impair differentiation in C2C12 muscle cells without affecting proliferation.[7][13] Other research has indicated that this compound exposure can decrease the maturation and fertilization rate of oocytes in vitro.[14]
-
Cytotoxicity: High concentrations of this compound can be toxic to mammalian cells.[9][12] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line, especially for sensitive or primary cells.[8]
-
Stability: In culture media at 37°C, this compound is stable for approximately 3 days.[4][9][10] Media should be refreshed accordingly, especially for long-term experiments.
-
Decontamination: For irreplaceable cultures that become contaminated, antibiotics can be used at higher concentrations for a limited number of passages. However, the contamination should first be identified, and the culture isolated.[10][12]
Experimental Protocols
Protocol 1: Standard Preparation of Complete Cell Culture Medium
This protocol describes the standard dilution of a 100X Penicillin-Streptomycin stock solution.
-
Aseptic Conditions: Perform all steps in a sterile environment using a laminar flow hood.
-
Thaw Reagent: Thaw the frozen 100X Penicillin-Streptomycin stock solution at 4°C or in a 37°C water bath. If using a water bath, remove it immediately upon thawing to avoid degradation.[6]
-
Prepare Basal Medium: Dispense the required volume of basal cell culture medium (e.g., DMEM, RPMI-1640) into a sterile container.
-
Add Supplements: Add other required supplements, such as Fetal Bovine Serum (FBS) and L-Glutamine, to the basal medium.
-
Add Antibiotic: Add the Penicillin-Streptomycin solution to the medium at a 1:100 dilution. For example, add 5 mL of 100X Pen-Strep to 495 mL of medium to make a final volume of 500 mL.[3] This will yield a final concentration of 100 U/mL Penicillin and 100 µg/mL this compound.
-
Mix and Store: Gently mix the complete medium. Store at 4°C, protected from light.
Protocol 2: Determining the Optimal and Toxic Concentration of this compound
This protocol provides a workflow to test for cell-line-specific toxicity.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pen-Strep - Wikipedia [en.wikipedia.org]
- 4. Penicillin-Streptomycin suitable for cell culture, lyophilized (clear, colorless solution after reconstitution), non-sterile; 0.2 μm filtered, sufficient for 20 mL | Sigma-Aldrich [sigmaaldrich.com]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. toku-e.com [toku-e.com]
- 9. biosera.com [biosera.com]
- 10. immunologicalsciences.com [immunologicalsciences.com]
- 11. nbinno.com [nbinno.com]
- 12. biosera.com [biosera.com]
- 13. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antibiotic this compound assessed in a battery of in vitro tests for reproductive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Penicillin-Streptomycin Stock Solution
Introduction
Penicillin-Streptomycin (Pen-Strep) is a widely used antibiotic solution in cell culture to prevent bacterial contamination. It consists of two antibiotics: Penicillin, which is effective against Gram-positive bacteria, and Streptomycin, which is effective against Gram-negative bacteria. This combination provides broad-spectrum antibacterial activity, making it an essential component in maintaining aseptic cell culture conditions. This document provides a detailed protocol for the preparation of a 100X Penicillin-Streptomycin stock solution.
Mechanism of Action
Penicillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis.
This compound is an aminoglycoside antibiotic that targets the bacterial ribosome. It binds to the 30S ribosomal subunit, causing a misreading of the mRNA codons. This leads to the synthesis of non-functional or toxic proteins, which disrupts essential cellular processes and leads to bacterial cell death. The synergistic action of these two antibiotics provides robust protection against a wide range of bacterial contaminants.
Caption: Mechanism of action for Penicillin and this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of a 100X Penicillin-Streptomycin stock solution.
| Parameter | Value | Units |
| Stock Solution (100X) | ||
| Penicillin G Sodium Salt | 10,000 | units/mL |
| This compound Sulfate (B86663) | 10,000 | µg/mL |
| Working Concentration (1X) | ||
| Penicillin | 100 | units/mL |
| This compound | 100 | µg/mL |
| Storage Conditions | ||
| Stock Solution (Aliquots) | -20 | °C |
| Working Solution (in Media) | 2 to 8 | °C |
| Stability | ||
| Frozen Stock Solution | Up to 12 | months |
| In Culture Media at 37°C | 3 - 5 | days |
Experimental Protocol: Preparation of 100X Penicillin-Streptomycin Stock Solution
This protocol details the steps to prepare a 100 mL of 100X Penicillin-Streptomycin stock solution.
Materials and Equipment
-
Penicillin G Sodium Salt (powder)
-
This compound Sulfate (powder)
-
Nuclease-free water or Phosphate-Buffered Saline (PBS), sterile
-
0.22 µm sterile syringe filter
-
Sterile 50 mL and 1.5 mL conical tubes
-
Sterile graduated cylinders or pipettes
-
Analytical balance
-
Stir plate and magnetic stir bar
-
Biosafety cabinet (BSC)
Preparation Workflow
Caption: Workflow for preparing 100X Pen-Strep stock solution.
Step-by-Step Procedure
-
Calculate Required Amounts: To prepare 100 mL of a 100X stock solution, you will need:
-
Penicillin: 1,000,000 units
-
This compound: 1,000,000 µg (1 g)
-
-
Weigh Powders: In a biosafety cabinet, carefully weigh out the calculated amounts of Penicillin G sodium salt and this compound sulfate powders.
-
Dissolve:
-
Add approximately 80 mL of sterile, nuclease-free water or PBS to a sterile beaker with a magnetic stir bar.
-
Place the beaker on a stir plate and slowly add the weighed powders.
-
Stir until the powders are completely dissolved. Avoid vigorous stirring to prevent foaming.
-
-
Adjust Volume: Once dissolved, transfer the solution to a sterile 100 mL graduated cylinder and adjust the final volume to 100 mL with sterile water or PBS.
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile 50 mL conical tube. This step is critical to remove any potential bacterial contamination introduced during the preparation process.
-
-
Aliquoting and Storage:
-
Aliquot the sterile 100X Pen-Strep stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile 1.5 mL microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotics.
-
Label the aliquots clearly with the name of the solution, concentration (100X), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Quality Control
-
Sterility Test: To ensure the stock solution is free from contamination, a small volume can be incubated in a general-purpose microbiological growth medium (e.g., Tryptic Soy Broth) at 37°C for 48-72 hours. The absence of turbidity indicates a sterile solution.
-
pH Measurement: The pH of the final solution should be checked and recorded. It should typically be within the range of 6.0 to 8.0.
-
Performance Test: The prepared Pen-Strep solution should be tested in a non-critical cell culture line to ensure it is not cytotoxic and is effective in preventing contamination.
Application in Cell Culture
To use the 100X Penicillin-Streptomycin stock solution, add 1 mL of the stock solution to every 99 mL of cell culture medium to achieve a final 1X concentration (100 units/mL Penicillin and 100 µg/mL this compound). It is recommended to add the Pen-Strep solution to the complete cell culture medium just before use.
Application Notes and Protocols: Use of Streptomycin in Primary Cell Culture vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic, is a cornerstone of cell culture, widely used in combination with penicillin to prevent bacterial contamination. Its mechanism of action in prokaryotes is well-established: it binds to the 30S ribosomal subunit, leading to codon misreading and inhibition of protein synthesis, ultimately resulting in bacterial cell death.[1][[“]][3] However, the evolutionary origin of mitochondria from prokaryotes raises important considerations for the use of this compound in eukaryotic cell culture, as mitochondria possess their own ribosomes that share similarities with their bacterial counterparts.[4][5]
These application notes provide a detailed overview of the differential effects of this compound on primary cells and immortalized cell lines, highlighting the increased sensitivity of primary cells. This document offers guidance on the appropriate use of this compound, protocols for assessing its effects, and a deeper understanding of its potential impact on experimental outcomes.
Key Differences in Cellular Response to this compound: Primary Cells vs. Cell Lines
Primary cells, being freshly isolated from tissues, more closely mimic the physiological state of cells in vivo.[6][7] In contrast, cell lines are often immortalized, genetically altered, and have adapted to long-term culture, which can alter their metabolic and stress-response pathways.[6][8] This fundamental difference manifests in their varied sensitivity to external agents like this compound.
Primary cells generally exhibit greater sensitivity to the off-target effects of this compound compared to established cell lines. [1] This can be attributed to their more delicate nature, specialized metabolism, and less robust stress response mechanisms. Long-term exposure to standard concentrations of this compound in primary cell cultures can lead to significant alterations in cellular function, potentially confounding experimental results.[3]
Quantitative Effects of this compound on Cellular Processes
The following table summarizes the observed effects of this compound on various cellular parameters in different cell types. It is important to note that direct comparative studies with IC50 values for this compound cytotoxicity in primary cells versus their corresponding cell lines are not extensively available in the literature. The data presented below is collated from various studies and highlights general trends.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Differentiation | C2C12 myotubes (cell line) | 100 µg/mL | ~25% decrease in differentiation index | [4][9] |
| C2C12 myotubes (cell line) | 100 µg/mL | ~60% decrease in fusion index | [4][9] | |
| Human adipose-derived stem cells (primary) | Not specified (Pen/Strep) | Altered differentiation into adipocytes | [1] | |
| Primary keratinocytes | Not specified (Pen/Strep) | Negatively affected differentiation | [4] | |
| Protein Synthesis | C2C12 myotubes (cell line) | 100 µg/mL | Reduced protein synthesis rate | [4][9] |
| Primary rat hepatocytes | Not specified | Inhibition of general protein synthesis | [4] | |
| Cell Morphology & Growth | C2C12 myotubes (cell line) | 100 µg/mL | ~40% reduction in myotube diameter | [4][9] |
| Primary normal human epidermal keratinocytes (NHEK) | Not specified (Pen/Strep) | Marked decrease in proliferation rate | [1] | |
| Mitochondrial Integrity | C2C12 myotubes (cell line) | 100 µg/mL | Fragmentation of mitochondrial network, -64% mitochondrial footprint, -34% shorter branch lengths | [9][10] |
| Gene Expression | HepG2 cells (cell line) | 100 U/mL Penicillin, 100 µg/mL this compound | Altered expression of over 200 genes, including those for stress response and metabolism | [[“]] |
Signaling Pathways Affected by this compound in Eukaryotic Cells
This compound's off-target effects in eukaryotic cells are primarily mediated through its impact on mitochondrial protein synthesis and the subsequent induction of cellular stress. This can trigger a cascade of signaling events, including the Integrated Stress Response (ISR) and the activation of the Pregnane (B1235032) X Receptor (PXR)/Retinoid X Receptor (RXR) pathway .
Integrated Stress Response (ISR)
The ISR is a central signaling network that cells activate in response to a variety of stresses, including mitochondrial dysfunction.[8][11] Inhibition of mitochondrial protein synthesis by this compound can lead to an accumulation of unfolded proteins and reactive oxygen species (ROS), triggering the ISR. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive genes, such as the transcription factor ATF4.[11][12][13]
PXR/RXR Activation
The Pregnane X Receptor (PXR) is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[14][15] This complex then binds to DNA response elements to regulate the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes.[14][16] Studies have shown that penicillin-streptomycin (B12071052) treatment can lead to the activation of the PXR/RXR pathway, suggesting a cellular response to the antibiotics as foreign compounds.[[“]] This can have significant implications for drug development studies, as it may alter the metabolism of test compounds.
Recommendations for Use
-
Primary Cultures: Whenever possible, avoid the routine, long-term use of this compound in primary cell cultures, especially for experiments involving cell differentiation, mitochondrial function, protein synthesis, or drug metabolism.[1][3] If antibiotics are necessary during the initial isolation phase to manage contamination from the host tissue, they should be removed from the culture medium as soon as is feasible.[6]
-
Cell Lines: While generally more robust, the potential for off-target effects in cell lines should not be disregarded, particularly in sensitive assays or long-term cultures.[[“]][5] If this compound is used, the concentration should be kept to the lowest effective level (typically 50-100 µg/mL).[5]
-
Aseptic Technique: The most effective way to prevent contamination is through strict aseptic technique, which minimizes the need for antibiotics.
Experimental Protocols
The following are detailed protocols for assessing the potential cytotoxic and metabolic effects of this compound on cultured cells.
Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay
This protocol determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest (primary or cell line)
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Western Blot Analysis of Stress Markers
This protocol allows for the detection of proteins involved in the Integrated Stress Response, such as phosphorylated eIF2α and ATF4.
Materials:
-
Cells treated with and without this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Conclusion
The choice to use this compound in cell culture requires careful consideration of the cell type and the experimental aims. While it is an effective tool for preventing bacterial contamination, its potential to induce off-target effects, particularly in more physiologically relevant primary cells, cannot be overlooked. Researchers should be aware of the possible impact of this compound on cellular processes such as differentiation, protein synthesis, and mitochondrial function. For sensitive applications, minimizing or eliminating the use of this compound and relying on stringent aseptic techniques is the recommended approach to ensure the integrity and reproducibility of experimental data. When its use is unavoidable, it is crucial to employ the lowest effective concentration and to be mindful of its potential to influence the cellular pathways under investigation.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. consensus.app [consensus.app]
- 3. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Primary Human Hepatocytes, But not HepG2 or Balb/c 3T3 Cells, Efficiently Metabolize Salinomycin and Are Resistant to Its Cytotoxicity [mdpi.com]
- 8. Frontiers | The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism [frontiersin.org]
- 9. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes | Semantic Scholar [semanticscholar.org]
- 10. Human keratinocyte cell line as a suitable alternative model for in vitro phototoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Integrated stress response - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Bacterial Resistance Evolution to Streptomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evolution of antibiotic resistance is a critical area of study in microbiology and infectious disease research. Streptomycin (B1217042), an aminoglycoside antibiotic, has been a valuable tool for both therapeutic and research purposes, including the study of resistance mechanisms. This document provides detailed protocols for inducing and characterizing this compound resistance in bacteria, offering a framework for investigating the genetic and physiological consequences of resistance evolution. These protocols cover experimental evolution, determination of minimum inhibitory concentration (MIC), and assessment of the fitness costs associated with resistance.
Data Presentation
Table 1: Example of Minimum Inhibitory Concentration (MIC) Increase Over Generations
This table illustrates a hypothetical progression of this compound resistance in a bacterial population undergoing experimental evolution.
| Generation | Population | This compound MIC (µg/mL) |
| 0 | Ancestral Strain | 4 |
| 50 | Evolved Population 1 | 16 |
| 100 | Evolved Population 1 | 64 |
| 150 | Evolved Population 1 | 256 |
| 200 | Evolved Population 1 | 512 |
| 0 | Ancestral Strain | 4 |
| 200 | Evolved Population 2 | 256 |
| 0 | Ancestral Strain | 4 |
| 200 | Evolved Population 3 | 128 |
Table 2: Fitness Cost of this compound Resistance Mutations
This table presents example data on the relative fitness of bacterial strains with different this compound resistance mutations compared to the ancestral (wild-type) strain in the absence of the antibiotic. Fitness is often measured through competition assays.
| Mutation (Gene) | Amino Acid Change | Relative Fitness (W) vs. Wild-Type |
| rpsL | K42N | 0.85 |
| rpsL | K88R | 0.92 |
| rrs | A523G | 0.95 |
| gidB | Deletion | 0.98 |
Note: Relative fitness (W) is calculated from competition experiments. W < 1 indicates a fitness cost, W = 1 indicates equal fitness, and W > 1 indicates a fitness advantage.
Experimental Protocols
Protocol 1: Experimental Evolution of this compound Resistance
This protocol describes a method for selecting for this compound-resistant bacteria using a serial transfer approach with increasing antibiotic concentrations.
Materials:
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound sulfate (B86663) solution (sterile)
-
Sterile culture tubes or microplates
-
Incubator with shaking capabilities
-
Spectrophotometer or plate reader
Procedure:
-
Initial Culture: Inoculate the ancestral bacterial strain into a culture tube containing fresh growth medium. Incubate overnight at the optimal temperature with shaking.
-
Serial Dilution and Plating (Optional, for baseline): Perform a serial dilution of the overnight culture and plate on non-selective agar (B569324) to determine the initial viable cell count.
-
Initiation of Selection: Inoculate a fresh tube of growth medium containing a sub-inhibitory concentration of this compound (e.g., 1/4 or 1/2 of the initial MIC) with a 1:100 dilution of the overnight culture.
-
Incubation: Incubate the culture at the optimal temperature with shaking for 24 hours.
-
Serial Transfer: After 24 hours, transfer a 1:100 dilution of the culture to a fresh tube of medium with the same or a slightly increased concentration of this compound. The decision to increase the concentration should be based on the growth observed in the previous tube (e.g., if turbidity is high, increase the this compound concentration).
-
Iterative Selection: Repeat the serial transfer (step 5) for a desired number of generations. The concentration of this compound can be gradually increased over time to select for higher levels of resistance.[1][2]
-
Population Archiving: At regular intervals (e.g., every 10-50 generations), archive a sample of the evolving population by mixing with glycerol (B35011) to a final concentration of 15-20% and storing at -80°C.
-
Isolation of Resistant Clones: After the desired number of generations, streak the evolved population onto an agar plate containing a high concentration of this compound to isolate individual resistant clones.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.[3][4]
Materials:
-
Bacterial culture (logarithmic growth phase)
-
Mueller-Hinton (MH) broth or other appropriate broth
-
This compound sulfate solution (sterile)
-
Sterile 96-well microtiter plate
-
Micropipettes and sterile tips
-
Plate reader or visual inspection
Procedure:
-
Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh broth to achieve a standardized cell density, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to the final inoculum density required for the assay (e.g., 5 x 10^5 CFU/mL).
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Incubation: Cover the plate and incubate at the optimal temperature for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.[4][5]
Protocol 3: Competition Assay to Determine Fitness Cost
This protocol describes a method to measure the relative fitness of a this compound-resistant mutant compared to its susceptible ancestor in the absence of the antibiotic.[6][7]
Materials:
-
This compound-resistant bacterial strain
-
Susceptible ancestral bacterial strain (with a distinguishable marker if necessary, e.g., antibiotic resistance to another antibiotic or a fluorescent protein)
-
Growth medium without this compound
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Plates for colony forming unit (CFU) counting (selective and non-selective)
Procedure:
-
Prepare Cultures: Grow the resistant and ancestral strains separately in fresh broth overnight.
-
Mix Cultures: Mix the two cultures in a 1:1 ratio based on cell density (e.g., OD600).
-
Initial Plating (Time 0): Immediately after mixing, take a sample, perform a serial dilution, and plate on both non-selective agar (to count total CFUs) and selective agar (to differentiate between the two strains).
-
Competition: Inoculate a fresh tube of growth medium (without this compound) with the mixed culture (e.g., a 1:100 dilution).
-
Incubation: Incubate the co-culture at the optimal temperature with shaking for 24 hours.
-
Final Plating (Time 24h): After 24 hours, take a sample from the co-culture, perform a serial dilution, and plate on both non-selective and selective agar to determine the final CFU counts for each strain.
-
Calculate Relative Fitness (W): The relative fitness of the resistant strain compared to the ancestral strain can be calculated using the following formula: W = [ln(Resistant_final / Resistant_initial)] / [ln(Ancestral_final / Ancestral_initial)].[7]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, leading to inhibition of protein synthesis and cell death.
Experimental Workflow Diagram
Caption: Workflow for studying this compound resistance evolution from selection to characterization.
Logical Relationship Diagram
Caption: The relationship between antibiotic pressure, mutation, selection, and fitness cost.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. Bacterial competition assays | protocols [lowepowerlab.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
Application of Streptomycin in specific research models (e.g., C2C12 myotubes)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic, is a ubiquitous component of standard cell culture media, prized for its efficacy in preventing bacterial contamination.[1] Its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.[2][3] However, due to the evolutionary similarities between bacterial ribosomes and eukaryotic mitochondrial ribosomes, this compound can exert off-target effects in mammalian cells.[1] These effects are particularly relevant in sensitive research models like the C2C12 myoblast cell line, a cornerstone for studying myogenesis, muscle metabolism, and atrophy.[1][4]
Recent studies have demonstrated that the routine use of this compound in C2C12 cultures can lead to significant experimental artifacts, confounding the interpretation of results related to muscle growth, protein synthesis, and mitochondrial function.[1][4][5] This document provides detailed application notes and protocols summarizing the observed effects of this compound on C2C12 myotubes and offers methodologies for key experiments to assess these impacts.
Key Effects of this compound on C2C12 Myotubes
This compound treatment at standard cell culture concentrations (e.g., 100 µg/mL) does not impact the proliferation of C2C12 myoblasts.[1][4][5] However, its effects become pronounced during the differentiation of myoblasts into myotubes. The primary consequences are an impairment of myotube formation and growth, a reduction in protein synthesis, and significant alterations to mitochondrial morphology and function.[1][4][5]
Data Summary
The following tables summarize the quantitative effects of this compound on C2C12 myotubes as observed in key studies. Experiments were typically conducted by culturing C2C12 cells in a differentiation medium containing 100 µg/mL this compound.
Table 1: Effects of this compound on C2C12 Myotube Morphology and Differentiation
| Parameter | Observation | Percentage Change | Reference |
| Myotube Diameter | Significantly smaller myotubes | ~40-46% decrease | [1][4][5] |
| Differentiation Index | Lower proportion of differentiated nuclei | ~25% decrease | [1][4][5][6] |
| Fusion Index | Fewer nuclei within fused myotubes | ~60% decrease | [1][4][5][6] |
Table 2: Effects of this compound on Gene and Protein Expression
| Molecule | Method | Observation | Percentage Change | Reference |
| Global Protein Synthesis | Puromycin (B1679871) Incorporation | Reduced rate of synthesis | Significant decrease | [1] |
| Myh3 (Myosin Heavy Chain 3) | Gene Expression (RT-qPCR) | Downregulated | ~48% decrease | [1] |
| Acta1 (Actin, Alpha 1) | Gene Expression (RT-qPCR) | Downregulated | ~50% decrease | [1] |
| p-p70S6K/p70S6K Ratio | Western Blot | Reduced phosphorylation | Significant decrease | [5] |
| Cell Stress Markers (Hri, Perk, Atf4) | Gene Expression (RT-qPCR) | Upregulated | Significant increase | [7] |
Table 3: Effects of this compound on Mitochondrial Integrity
| Parameter | Method | Observation | Percentage Change | Reference |
| Mitochondrial Network | MitoTracker Staining | Fragmentation of the network | - | [1][4][5] |
| Mitochondrial Footprint | Image Analysis | Smaller mitochondrial area | ~64% decrease | [1][4][5][6] |
| Mitochondrial Branch Length | Image Analysis | Shorter mitochondrial branches | ~34% decrease | [1][4][5][6] |
Signaling Pathways and Experimental Workflow
The off-target effects of this compound in C2C12 myotubes are primarily linked to its impact on mitochondrial protein synthesis, which in turn triggers cellular stress responses and inhibits pathways essential for muscle development.
Caption: Workflow for evaluating the impact of this compound on C2C12 myoblasts and myotubes.
Caption: Signaling pathways affected by this compound in C2C12 myotubes.
Experimental Protocols
C2C12 Cell Culture and Differentiation
This protocol outlines the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
-
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (or control antibiotics).
-
Differentiation Medium (DM): DMEM with high glucose, 2% Horse Serum (HS), 1% Penicillin-Streptomycin (or control antibiotics).
-
Control Antibiotics: 100 µg/mL Carbenicillin and 100 µg/mL Ampicillin.
-
This compound Treatment: Standard media containing 100 µg/mL this compound.
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture plates/flasks
-
-
Protocol:
-
Myoblast Proliferation: Culture C2C12 myoblasts in GM at 37°C in a 5% CO₂ incubator.
-
Passage cells when they reach 70-80% confluency to maintain their differentiation potential. Do not allow cells to become fully confluent during the proliferation phase.
-
Induction of Differentiation: Seed myoblasts in the desired plate format (e.g., 6-well plates). Allow them to grow in GM until they reach 95-100% confluency.
-
To initiate differentiation, aspirate the GM, wash the cells once with sterile PBS, and replace the medium with DM.
-
For experiments, divide the cells into treatment groups: one with DM containing control antibiotics and another with DM containing this compound.
-
Maintain the cells in DM for 5-7 days to allow for the formation of mature, multi-nucleated myotubes. Change the DM every 24 hours.
-
Assessment of Cell Proliferation (EdU Assay)
This assay determines the rate of cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.
-
Materials:
-
Click-iT™ EdU Cell Proliferation Kit (or equivalent)
-
C2C12 myoblasts cultured in GM with different antibiotic conditions
-
Formaldehyde (B43269) (3.7% in PBS)
-
Triton™ X-100 (0.5% in PBS)
-
Bovine Serum Albumin (3% BSA in PBS)
-
Hoechst 33342 stain for nuclei
-
Fluorescence microscope
-
-
Protocol:
-
Seed C2C12 myoblasts on coverslips in a 24-well plate and culture for 24-48 hours in GM with the respective antibiotic treatments.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours at 37°C.
-
Fixation: Aspirate the medium, and add 1 mL of 3.7% formaldehyde in PBS. Incubate for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Add 1 mL of 0.5% Triton™ X-100 in PBS. Incubate for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
EdU Detection: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add 0.5 mL of the cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3% BSA in PBS.
-
Nuclei Staining: Counterstain the nuclei with Hoechst 33342 for 15 minutes.
-
Wash twice with PBS and mount the coverslips onto microscope slides.
-
Analysis: Image the cells using a fluorescence microscope. Calculate the percentage of EdU-positive cells (proliferating cells) relative to the total number of nuclei (Hoechst-positive cells).[1]
-
Assessment of Myotube Differentiation (Myosin Heavy Chain Staining)
This protocol uses immunofluorescence to visualize Myosin Heavy Chain (MyHC), a marker for differentiated muscle cells, allowing for the quantification of differentiation and fusion indices.
-
Materials:
-
Differentiated C2C12 myotubes on coverslips
-
Primary antibody: Anti-Myosin Heavy Chain (MyHC)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
Fixation and permeabilization reagents (as in EdU protocol)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
DAPI or Hoechst for nuclear staining
-
-
Protocol:
-
After 6 days of differentiation, fix and permeabilize the cells as described previously.
-
Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with the primary anti-MyHC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Secondary Antibody: Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstaining: Stain nuclei with DAPI or Hoechst.
-
Mount coverslips and image using a fluorescence microscope.
-
Analysis:
-
Differentiation Index: (Number of nuclei in MyHC-positive cells / Total number of nuclei) x 100%.
-
Fusion Index: (Number of nuclei in myotubes containing ≥2 nuclei / Total number of nuclei) x 100%.[5]
-
Myotube Diameter: Measure the width of at least 50 myotubes per condition using imaging software.
-
-
Assessment of Global Protein Synthesis (Puromycin Incorporation Assay)
The SUnSET (Surface Sensing of Translation) technique uses puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, to quantify global protein synthesis rates via Western blot.
-
Materials:
-
Differentiated C2C12 myotubes
-
Puromycin solution (1 µM final concentration)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibody: Anti-puromycin
-
Primary antibody: Loading control (e.g., Pan-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
-
-
Protocol:
-
After 6 days of differentiation, add puromycin to the culture medium at a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the medium and immediately wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot: Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-puromycin antibody and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity for puromycin and normalize it to the loading control. A decrease in the puromycin signal indicates a reduction in protein synthesis.[5]
-
Assessment of Mitochondrial Network Morphology (MitoTracker Staining)
This protocol uses a cell-permeant fluorescent dye that accumulates in active mitochondria to visualize their structure and network integrity.
-
Materials:
-
Differentiated C2C12 myotubes
-
MitoTracker™ Red CMXRos (or equivalent)
-
Hoechst 33342
-
Live-cell imaging medium or standard culture medium
-
Fluorescence or confocal microscope
-
-
Protocol:
-
Prepare a working solution of MitoTracker™ dye in pre-warmed culture medium (typically 50-200 nM).
-
Remove the medium from the cultured cells and add the MitoTracker™-containing medium.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the staining solution and wash the cells with pre-warmed medium.
-
Add fresh, pre-warmed medium for live-cell imaging. Optionally, counterstain nuclei with Hoechst 33342.
-
Imaging: Immediately acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the images using software (e.g., ImageJ/Fiji) to quantify mitochondrial parameters such as:
-
Conclusion and Recommendations
The evidence strongly indicates that this compound, while effective for contamination control, is not an inert component in C2C12 muscle cell culture.[1][8] Its use can lead to significant physiological changes, including impaired differentiation, reduced protein synthesis, and mitochondrial stress, which may mask or alter the effects of experimental treatments under investigation.[1][4][5]
For studies focusing on muscle growth, metabolism, protein synthesis, or mitochondrial biology, it is highly recommended that researchers:
-
Omit this compound: Whenever possible, conduct experiments in antibiotic-free media under strict aseptic conditions.
-
Use Alternative Antibiotics: If antibiotics are necessary, consider using agents that do not target ribosomal machinery, such as carbenicillin and ampicillin, which act on the bacterial cell wall.[1]
-
Validate and Control: If this compound use is unavoidable, its potential off-target effects must be acknowledged and controlled for by including an appropriate antibiotic-free or alternative antibiotic control group.
Careful consideration of these factors will enhance the reproducibility and reliability of data generated using the C2C12 myotube model, ensuring that experimental outcomes are not confounded by unintended antibiotic-induced artifacts.
References
- 1. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Streptomycin on Eukaryotic Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the unintended effects of streptomycin (B1217042) on eukaryotic cells. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to eukaryotic cells?
A1: While this compound is primarily known for its antibacterial activity through inhibition of prokaryotic ribosomes, it can exert off-target toxic effects on eukaryotic cells, particularly at higher concentrations or with prolonged exposure.[1][2] The primary intracellular target in eukaryotic cells is the mitochondrial ribosome (mitoribosome), which shares structural similarities with bacterial ribosomes.[3][4] This can lead to impaired mitochondrial protein synthesis and subsequent mitochondrial dysfunction.[3][4] In humans, the therapeutic use of this compound is limited by its potential for ototoxicity (hearing loss) and nephrotoxicity (kidney damage), which are linked to its effects on mitochondria.[2][5][6]
Q2: How does this compound affect eukaryotic mitochondria?
A2: this compound can bind to the small subunit of the mitochondrial ribosome, leading to impaired synthesis of essential mitochondrial proteins.[3][7] This can result in a cascade of detrimental effects, including:
-
Mitochondrial Dysfunction: Disruption of the electron transport chain and oxidative phosphorylation.[8][9]
-
Increased Reactive Oxygen Species (ROS) Production: Mitochondrial stress can lead to the generation of damaging free radicals.[8][9][10]
-
Altered Mitochondrial Morphology: Studies have shown that this compound can cause fragmentation of the mitochondrial network.[4][11][12]
-
Induction of Apoptosis: Mitochondrial damage is a key trigger for programmed cell death.[13][14]
Q3: Can this compound affect protein synthesis in the cytoplasm of eukaryotic cells?
A3: The primary target of this compound is the mitoribosome, not the cytoplasmic 80S ribosome.[1][2] However, some studies suggest that aminoglycosides, the class of antibiotics this compound belongs to, can have complex interactions with the eukaryotic 80S ribosome, potentially impacting various aspects of protein synthesis.[15] Furthermore, this compound-induced mitochondrial dysfunction can indirectly affect overall cellular protein synthesis by causing cellular stress and reducing energy availability.[4][11][12]
Q4: I am observing reduced cell proliferation and differentiation in my cultures treated with a standard penicillin-streptomycin (B12071052) solution. Could this compound be the cause?
A4: Yes, it is possible. While some studies show no effect on the proliferation of certain cell types like C2C12 myoblasts,[11][12][16] others have reported that penicillin-streptomycin can inhibit the differentiation of various cell lines, including muscle cells, embryonic stem cells, and adipocytes.[4][11][12][17] For instance, in C2C12 myotubes, this compound exposure led to a significant reduction in differentiation and fusion indices.[11][12]
Q5: Are there alternatives to this compound for preventing bacterial contamination in eukaryotic cell culture?
A5: Yes, several alternatives can be considered, especially if off-target effects of this compound are a concern for your experiments. These include:
-
Other broad-spectrum antibiotics: Combinations like carbenicillin (B1668345) and ampicillin (B1664943) can be used as a control or alternative.[11][12]
-
Antibiotic-free culture: This is the ideal approach to eliminate any potential off-target effects of antibiotics but requires strict aseptic techniques.
-
Gentamicin: Another aminoglycoside, but its off-target effects should also be considered.[18]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to this compound | Recommended Action |
| Unexpected changes in gene expression, especially related to metabolism and stress response. | This compound can alter the expression of genes involved in drug metabolism and cellular stress.[11][12][18] | 1. Perform a pilot experiment to compare gene expression profiles in cells cultured with and without this compound. 2. If this compound is found to interfere, consider using an alternative antibiotic or antibiotic-free media. |
| Decreased cell viability, increased apoptosis, or signs of cellular stress. | This compound can induce mitochondrial dysfunction, leading to ROS production and apoptosis.[8][9][13] | 1. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE staining) or ROS production (e.g., DCFDA assay). 2. Consider reducing the concentration of this compound or the duration of exposure. |
| Altered cellular morphology, particularly changes in mitochondrial networks. | This compound has been shown to cause mitochondrial fragmentation.[4][11][12] | 1. Visualize mitochondria using fluorescent dyes like MitoTracker. 2. Quantify mitochondrial morphology to assess the extent of fragmentation. |
| Inconsistent results in experiments related to protein synthesis or cell differentiation. | This compound can inhibit protein synthesis and impair cellular differentiation in a cell-type-dependent manner.[4][11][12] | 1. Perform control experiments to specifically assess the impact of this compound on your cell type and experimental endpoints. 2. If significant interference is observed, switching to an alternative antibiotic is recommended. |
Quantitative Data Summary
The following tables summarize quantitative data from a study on the effects of this compound on C2C12 muscle cells.
Table 1: Effect of this compound on C2C12 Myotube Differentiation [11][12]
| Parameter | Control (Carbenicillin+Ampicillin) | This compound (Penicillin+this compound) | Percentage Change |
| Differentiation Index | ~35% | ~26% | ~25% decrease |
| Fusion Index | ~25% | ~10% | ~60% decrease |
| Myotube Diameter | ~28 µm | ~15 µm | ~46% decrease |
Table 2: Effect of this compound on Protein Synthesis and Stress Markers in C2C12 Myotubes [11][12]
| Parameter | Control (Carbenicillin+Ampicillin) | This compound (Penicillin+this compound) | Percentage Change |
| Puromycin (B1679871) Incorporation (Protein Synthesis Rate) | Relative value: ~1.0 | Relative value: ~0.75 | ~25% decrease |
| Hri (Stress Response Gene) mRNA Expression | Relative value: ~1.0 | Relative value: ~1.5 | ~50% increase |
| Perk (Stress Response Gene) mRNA Expression | Relative value: ~1.0 | Relative value: ~1.6 | ~58% increase |
| Atf4 (Stress Response Gene) mRNA Expression | Relative value: ~1.0 | Relative value: ~1.6 | ~58% increase |
Table 3: Effect of this compound on Mitochondrial Morphology in C2C12 Myotubes [11][12]
| Parameter | Control (Carbenicillin+Ampicillin) | This compound (Penicillin+this compound) | Percentage Change |
| Mitochondrial Footprint | Relative value: ~14 | Relative value: ~5 | ~64% decrease |
| Mean Branch Length | Relative value: ~4.5 | Relative value: ~3 | ~34% decrease |
Experimental Protocols
1. Assessment of Cell Proliferation using EdU Assay [4]
-
Objective: To determine the effect of this compound on the proliferation rate of eukaryotic cells.
-
Methodology:
-
Seed cells in a multi-well plate and culture with media containing either the control antibiotic cocktail (e.g., carbenicillin and ampicillin) or the experimental cocktail (e.g., penicillin and this compound).
-
After the desired incubation period (e.g., 24 or 48 hours), add 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for 2 hours.
-
Fix the cells with 3.7% formaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Perform the Click-iT reaction to fluorescently label the incorporated EdU.
-
Stain the nuclei with a counterstain like DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
2. Analysis of Protein Synthesis using Puromycin Incorporation (SUnSET Assay) [4]
-
Objective: To measure the rate of global protein synthesis.
-
Methodology:
-
Culture cells to the desired state (e.g., differentiated myotubes) in the presence of control or this compound-containing media.
-
Add 1 µM puromycin to the culture medium and incubate for 30 minutes.
-
Lyse the cells and collect the protein lysate.
-
Perform Western blotting using an anti-puromycin antibody to detect puromycin-incorporated peptides.
-
Quantify the band intensities and normalize to a loading control (e.g., pan-actin) to determine the relative rate of protein synthesis.
-
3. Visualization of Mitochondrial Morphology [4]
-
Objective: To assess changes in the mitochondrial network.
-
Methodology:
-
Culture cells on glass-bottom dishes in control or this compound-containing media.
-
Stain the mitochondria with a fluorescent probe such as MitoTracker Green FM for 15-30 minutes.
-
Wash the cells with fresh medium.
-
Visualize the mitochondrial network using confocal microscopy.
-
Analyze the images using software like ImageJ with plugins such as the Mitochondrial Network Analysis (MiNA) tool to quantify parameters like mitochondrial footprint and branch length.
-
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics: Teaching old drugs new tricks | eLife [elifesciences.org]
- 4. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. annexpublishers.com [annexpublishers.com]
- 18. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Streptomycin Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of streptomycin (B1217042) in cell culture. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of this compound used in cell culture media?
A1: The most commonly used concentration of this compound in cell culture is 100 µg/mL, typically in combination with 100 U/mL of penicillin. This combination is often referred to as Penicillin-Streptomycin (Pen-Strep) and is effective against a broad spectrum of gram-positive and gram-negative bacteria.[1][2][3][4]
Q2: Why is it important to optimize the this compound concentration for my specific cell line?
A2: While a standard concentration exists, the sensitivity to this compound can vary between different cell lines.[5] High concentrations can be toxic to some cells, potentially affecting experimental outcomes.[6][7] Therefore, it is crucial to determine the minimum concentration required to prevent contamination without causing cytotoxicity to your specific cells. This is typically achieved by performing a kill curve/cytotoxicity assay.
Q3: What are the potential off-target effects of this compound on mammalian cells?
A3: this compound can have off-target effects on mammalian cells, primarily due to the evolutionary similarity between bacterial ribosomes and mitochondrial ribosomes.[6][8][9] It can bind to the human mitochondrial ribosome, potentially impairing mitochondrial protein synthesis and function.[8][9][10] This can lead to cellular stress, altered metabolism, and in some cases, reduced cell viability, which may confound experimental results, especially in studies related to metabolism, cell growth, and differentiation.[6][11][12][13]
Q4: Can this compound affect my experimental results?
A4: Yes. Due to its potential effects on mitochondrial function and protein synthesis, this compound can influence experimental outcomes.[6][11] For example, it has been shown to reduce protein synthesis and differentiation in C2C12 myotubes.[6][11][12][13] Therefore, for sensitive assays, it is advisable to culture cells without antibiotics if possible, relying on strict aseptic techniques.
Q5: My Penicillin-Streptomycin solution has a precipitate after thawing. Is it still usable?
A5: A precipitate in Penicillin-Streptomycin-Glutamine solutions upon thawing is often due to the glutamine. Gently warming the solution to room temperature and swirling should redissolve the precipitate, and the solution can still be used.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow cell growth or signs of cytotoxicity (e.g., rounding, detachment) after adding this compound. | The this compound concentration is too high for your cell line. | Perform a kill curve assay to determine the optimal, non-toxic concentration for your specific cell line.[7] Consider using a lower concentration or culturing without antibiotics if your aseptic technique is stringent. |
| Persistent bacterial contamination despite using this compound. | The contaminating bacteria are resistant to this compound. The contamination is not bacterial (e.g., mycoplasma, fungi, yeast). | Identify the contaminant.[7][14] If it is this compound-resistant bacteria, consider using a different antibiotic. For other types of contamination, use appropriate antimicrobial agents (e.g., specific anti-mycoplasma agents, fungicides).[14] |
| Inconsistent experimental results in cultures treated with this compound. | Off-target effects of this compound on cellular processes. | If your research involves mitochondrial function, protein synthesis, or cellular metabolism, consider the potential confounding effects of this compound.[6][11] It may be necessary to perform experiments in antibiotic-free medium as a control. |
| Color change in the Penicillin-Streptomycin solution. | This is generally normal and does not affect the product's potency. The color can be a carry-over from the manufacturing process of this compound.[7] | The solution is safe to use. |
Data Presentation: Standard this compound Concentrations for Common Cell Lines
The following table summarizes the standard concentration of this compound used for various cell lines as reported in literature. It is important to note that these are general guidelines, and optimization for your specific experimental conditions is highly recommended.
| Cell Line | Description | Standard this compound Concentration (µg/mL) |
| HEK293 | Human Embryonic Kidney | 100[2] |
| HeLa | Human Cervical Cancer | 100 |
| A549 | Human Lung Carcinoma | 100[15][16] |
| CHO | Chinese Hamster Ovary | 100[4] |
| Jurkat | Human T-cell Leukemia | 100[3] |
| C2C12 | Mouse Myoblast | 100[6] |
| BHK-21 | Baby Hamster Kidney | Dihydrothis compound tested at various high concentrations[5] |
| VERO | African Green Monkey Kidney | Dihydrothis compound tested at various high concentrations[5] |
| FEA | Feline Embryonic Fibroblast | Dihydrothis compound tested at various high concentrations[5] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Kill Curve Assay)
This protocol outlines the steps to determine the minimum concentration of this compound that is effective against bacterial contamination while being non-toxic to the cultured cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound sulfate (B86663) solution
-
24-well or 96-well cell culture plates
-
Trypan blue solution or other viability assay reagents
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed your cells in a 24-well or 96-well plate at a density that allows them to reach approximately 30-50% confluency the next day.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 0, 25, 50, 100, 200, 400, and 800 µg/mL. Include a "no antibiotic" control.
-
-
Treatment:
-
The day after seeding, replace the medium in each well with the medium containing the different concentrations of this compound. It is recommended to perform this in duplicate or triplicate.
-
-
Incubation and Observation:
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, or reduced proliferation.
-
Replace the medium with fresh medium containing the respective this compound concentrations every 2-3 days.
-
-
Determining Cell Viability:
-
After 7-10 days, determine the cell viability in each well using a method such as Trypan Blue exclusion or an MTT assay.
-
-
Analysis:
-
The optimal concentration of this compound is the lowest concentration that effectively prevents bacterial contamination (if a source of contamination is present and being tested) and shows no significant cytotoxic effects on the cells compared to the "no antibiotic" control.
-
Visualizations
Mechanism of this compound Action and Off-Target Effects
Caption: Mechanism of this compound's antibacterial action and its off-target effects on eukaryotic mitochondria.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: A simplified workflow for performing a kill curve assay to optimize this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. percell.se [percell.se]
- 5. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin-Streptomycin-Glutamine (100X) - FAQs [thermofisher.com]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. Antibiotics: Teaching old drugs new tricks | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. research.vu.nl [research.vu.nl]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Streptomycin-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to streptomycin-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of This compound (B1217042) cytotoxicity in my primary cell cultures?
A1: this compound-induced cytotoxicity can manifest in several ways. Observable signs include a reduction in cell proliferation, changes in cell morphology (e.g., rounding, detachment, vacuolization), and a decrease in overall cell viability. At a molecular level, you may observe increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic pathways.[1][2][3] In specialized cell types like primary neurons, this compound can alter electrophysiological properties, leading to depolarized resting membrane potential and reduced firing frequency.[4][5]
Q2: What is the recommended working concentration of Penicillin-Streptomycin, and can it be toxic?
A2: The standard 100x Penicillin-Streptomycin solution typically contains 10,000 units/mL of penicillin and 10,000 µg/mL of this compound.[6] For most primary cell cultures, a 1x final concentration (100 U/mL penicillin and 100 µg/mL this compound) is recommended.[7] However, even at this standard concentration, some primary cell lines, especially sensitive ones like neurons or stem cells, can experience cytotoxic effects.[8][9] It is always advisable to perform a dose-response experiment to determine the optimal and least toxic concentration for your specific primary cell type. For serum-free media, reducing the antibiotic concentration is often recommended.[10]
Q3: My primary cells show signs of stress after adding Penicillin-Streptomycin. What are my options?
A3: If you suspect this compound-induced cytotoxicity, there are several troubleshooting steps you can take. First, confirm that your cells are healthy before the addition of antibiotics.[11] You can try reducing the concentration of Penicillin-Streptomycin or eliminating it from your culture medium altogether, especially after the initial passages of primary culture when the risk of contamination is highest.[6] Strict aseptic technique is the best defense against contamination.[9] If oxidative stress is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate the toxic effects.[1][2]
Q4: What is the underlying mechanism of this compound-induced cytotoxicity?
A4: The primary mechanism of this compound cytotoxicity in eukaryotic cells involves its effect on mitochondria. Due to the evolutionary similarities between mitochondrial and bacterial ribosomes, this compound can inhibit mitochondrial protein synthesis.[12][13] This disruption leads to mitochondrial dysfunction, a decrease in ATP production, and an overproduction of reactive oxygen species (ROS).[1][2][14] The accumulation of ROS can cause oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death through the activation of caspases.[2][3][15]
Q5: Beyond cell death, can this compound affect my experimental results?
A5: Yes, besides inducing cytotoxicity, this compound can have off-target effects that may interfere with experimental outcomes. It has been shown to alter gene expression, particularly genes related to stress responses and metabolism.[9][12][16] In C2C12 myotubes, for instance, this compound reduced protein synthesis and differentiation.[12][13] For researchers studying neuronal activity, it's critical to know that this compound can alter the electrophysiological properties of neurons in primary culture.[4][5] Therefore, for sensitive assays, it is often recommended to culture cells without antibiotics to ensure the reliability and reproducibility of the data.[16]
Troubleshooting Guides
Problem 1: High Cell Death After Addition of Penicillin-Streptomycin
This guide helps you troubleshoot unexpected cell death in your primary cultures following the addition of a standard Penicillin-Streptomycin solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
Quantitative Data Summary
Table 1: Recommended Working Concentrations of Penicillin-Streptomycin
| Component | 100x Stock Concentration | Recommended 1x Final Concentration | Potential Toxic Concentration |
| Penicillin | 10,000 units/mL | 100 units/mL | > 100 units/mL in sensitive cells |
| This compound | 10,000 µg/mL | 100 µg/mL | > 100 µg/mL in sensitive cells |
Data compiled from multiple sources.[6][7][17]
Table 2: Troubleshooting Guide for this compound-Induced Cytotoxicity
| Problem | Possible Cause | Suggested Solution |
| Decreased cell viability and proliferation | This compound concentration is too high for the specific primary cell type. | Perform a dose-response curve to determine the toxic level and use a concentration 1-2 fold lower. |
| Altered cell morphology (rounding, detachment) | Sub-lethal toxic effects of this compound. | Reduce or remove this compound from the culture medium after initial establishment of the primary culture.[6] |
| Inconsistent experimental results | Off-target effects of this compound on gene expression or cell metabolism.[9][12] | For sensitive assays, switch to antibiotic-free media and rely on stringent aseptic technique.[16] |
| Increased oxidative stress | This compound-induced mitochondrial dysfunction leading to ROS production.[2][3] | Co-treat with an antioxidant such as N-acetylcysteine (NAC).[1][2] |
Key Signaling Pathways and Experimental Protocols
This compound-Induced Apoptotic Signaling Pathway
This compound can induce apoptosis primarily through the mitochondrial (intrinsic) pathway.
Caption: this compound-induced apoptotic pathway.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol allows for the quantification of this compound-induced cytotoxicity.
-
Cell Seeding: Plate primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0 to 1000 µg/mL) in your complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value (the concentration at which 50% of cells are non-viable).
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat them with the desired concentrations of this compound as determined from your cytotoxicity assay. Include positive and negative controls.
-
Reagent Preparation and Addition: Prepare a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Reagent) according to the manufacturer's instructions. Add the reagent to each well in a volume equal to the culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[11]
-
Data Analysis: Normalize the data to the number of cells or a parallel viability assay to account for differences in cell density.
Experimental Workflow Diagram
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Supplements Affect Electrophysiological Properties and Excitability of Rat Hippocampal Pyramidal Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic supplements affect electrophysiological properties and excitability of rat hippocampal pyramidal neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 15. mdpi.com [mdpi.com]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. celprogen.com [celprogen.com]
Technical Support Center: The Long-Term Impact of Continuous Penicillin-Streptomycin (Pen-Strep) Use on Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of continuous Penicillin-Streptomycin (B12071052) (Pen-Strep) use in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term consequences of using Pen-Strep continuously in my cell cultures?
A1: Continuous exposure to Pen-Strep can lead to several unintended and often cryptic consequences that may compromise experimental results. These include:
-
Altered Gene Expression: Studies have shown that Pen-Strep can significantly alter the gene expression profile of cell lines. For instance, in HepG2 liver cells, treatment with Pen-Strep resulted in the differential expression of 209 genes.[1][2] These genes are involved in critical cellular processes such as drug metabolism, stress response, and apoptosis.[2][3]
-
Cytotoxicity and Reduced Proliferation: While often used at concentrations considered safe, some cell lines exhibit reduced growth rates and viability with prolonged Pen-Strep use.[4] This is particularly relevant for sensitive cell types like primary cells or stem cells.
-
Masking of Low-Level Contamination: Pen-Strep can suppress but not eliminate low levels of bacterial contamination. This can lead to a false sense of security and the persistence of a cryptic infection that can still affect cellular behavior and metabolism.[5]
-
Development of Antibiotic Resistance: The continuous presence of antibiotics encourages the development of resistant bacterial strains within the laboratory environment.[6]
-
Ineffectiveness Against Certain Contaminants: Pen-Strep is ineffective against certain common cell culture contaminants, most notably Mycoplasma, which lack a cell wall, the target of penicillin.[5][7]
Q2: Can Pen-Strep interfere with specific cellular pathways?
A2: Yes. Research has demonstrated that Pen-Strep can significantly impact cellular signaling and metabolic pathways. Pathway analysis of HepG2 cells treated with Pen-Strep revealed a significant enrichment in the "xenobiotic metabolism signaling" and "PXR/RXR activation" pathways.[1][2][3] The Pregnane (B1235032) X Receptor (PXR) and Retinoid X Receptor (RXR) are nuclear receptors that play a key role in drug metabolism and detoxification.[8][9] Their activation can lead to broad changes in the expression of downstream genes, including cytochrome P450 enzymes.[8] Additionally, effects on mitochondrial function, including disruption of the electron transport chain and altered oxygen consumption, have been reported.[10][11][12]
Q3: Are there situations where the use of Pen-Strep is recommended?
A3: While routine long-term use is discouraged, there are specific situations where short-term antibiotic use may be beneficial:
-
Initial recovery of cryopreserved cells: Cells are particularly vulnerable to contamination immediately after thawing.[5]
-
Primary cell culture: When isolating cells directly from tissues, the risk of contamination is high, and a short course of antibiotics can be protective.[5]
-
Shared or high-traffic laboratory environments: In settings with an increased risk of contamination, short-term prophylactic use may be considered.[5]
In these cases, it is advisable to remove the antibiotics from the culture medium as soon as the cell line is stable and growing well.
Q4: How can I transition my lab to antibiotic-free cell culture?
A4: Transitioning to antibiotic-free culture requires a strong emphasis on aseptic technique. Key steps include:
-
Strict Aseptic Technique: This is the most critical factor. Ensure all personnel are thoroughly trained in sterile handling procedures.
-
Regular Cleaning and Disinfection: Maintain a rigorous cleaning schedule for incubators, biosafety cabinets, and all other equipment.[6]
-
Quarantine of New Cell Lines: Always culture new cell lines in a separate incubator and test for contamination, especially Mycoplasma, before incorporating them into your general cell stocks.[6]
-
Use of High-Quality Reagents: Source media, sera, and other reagents from reputable suppliers and test new lots for sterility.[6]
-
Regular Monitoring: Visually inspect cultures daily for any signs of contamination.[13]
Troubleshooting Guides
Issue 1: Persistent or Recurring Contamination Despite Pen-Strep Use
Possible Causes:
-
Mycoplasma Contamination: Mycoplasma are a common and often undetected contaminant resistant to Pen-Strep.[5][7] They do not cause visible turbidity but can significantly alter cell physiology.
-
Antibiotic-Resistant Bacteria: The contamination may be caused by a bacterial strain that is resistant to penicillin and streptomycin.
-
Fungal Contamination: Pen-Strep is not effective against fungi (yeast and mold).
-
Compromised Aseptic Technique: A fundamental breach in sterile procedures is the most common cause of contamination.
-
Contaminated Reagents or Equipment: The source of contamination may be a contaminated bottle of media, serum, or a poorly maintained piece of equipment like a water bath or incubator.[13]
Troubleshooting Steps:
-
Isolate the Contaminated Culture: Immediately separate the affected flask(s) from other cultures to prevent cross-contamination.
-
Identify the Contaminant:
-
Visual Inspection: Look for turbidity (cloudiness), color changes in the medium (often a rapid shift to yellow for bacteria), or filamentous growth (mold).[6]
-
Microscopy: Check for small, motile particles between your cells (bacteria) or budding yeast or fungal hyphae.
-
Mycoplasma Testing: Use a PCR-based or fluorescence staining kit to specifically test for Mycoplasma. This should be done routinely, even in the absence of visible contamination.[14]
-
-
Discard Contaminated Cultures: In most cases, it is best to discard the contaminated culture to prevent further spread.[6] Attempting to salvage an irreplaceable culture should be done in strict quarantine.
-
Thoroughly Decontaminate: Clean and disinfect the biosafety cabinet, incubator, and any other potentially contaminated equipment.[6]
-
Review and Reinforce Aseptic Technique: Hold a lab meeting to review proper sterile procedures with all personnel.
-
Test Reagents: If contamination persists, test individual components of your culture medium (serum, supplements) for sterility.
Issue 2: Unexpected or Inconsistent Experimental Results
Possible Cause:
-
Undiagnosed Long-Term Effects of Pen-Strep: If you have been using Pen-Strep continuously, your cells may have an altered phenotype compared to antibiotic-free cultures. This can manifest as changes in drug sensitivity, metabolic rate, or protein expression.
Troubleshooting Steps:
-
Culture Cells in Parallel With and Without Pen-Strep: To determine if the antibiotics are influencing your results, perform a side-by-side experiment with your cell line cultured in both antibiotic-containing and antibiotic-free medium for several passages.
-
Wean Cells Off Antibiotics: Gradually reduce the concentration of Pen-Strep in your culture medium over several passages to adapt your cells to an antibiotic-free environment.
-
Re-evaluate Baseline Cellular Functions: Once your cells are stably growing without antibiotics, re-characterize their baseline properties, such as proliferation rate and key marker expression, before proceeding with your experiments.
-
Consider the Impact on Specific Assays: Be aware that antibiotics can interfere with certain assays. For example, since some antibiotics affect mitochondrial function, this can interfere with viability assays that measure metabolic activity, such as the MTT assay.[10]
Data Presentation
Table 1: Summary of Quantitative Effects of Pen-Strep on Cell Lines
| Parameter | Cell Line | Observed Effect | Reference |
| Gene Expression | HepG2 | 209 differentially expressed genes. Upregulated genes are enriched in pathways for apoptosis, drug response, and unfolded protein response. Downregulated genes are enriched in insulin (B600854) response and cell growth pathways. | [1][2] |
| Mitochondrial Respiration | MCF10A | Significant reduction in basal and maximal oxygen consumption rate (OCR) after 96 hours of treatment with bactericidal antibiotics. | [15] |
| Mitochondrial Function | HCT116 | Penicillin treatment impaired mitochondrial energy metabolism, reducing basal and maximal respiratory capacity and ATP production. | [11][12] |
| Cell Viability | B16/F10 Melanoma | Decreased cell viability with increasing time of exposure (24-48 hours) to standard Pen-Strep concentrations. | [16] |
| Cell Viability | ACHN and Caki-1 | No significant effect on viability at standard concentrations in 2D culture. | [17] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of Antibiotics using MTT Assay
This protocol provides a method to determine the concentration- and time-dependent cytotoxic effects of antibiotics on a given cell line.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in antibiotic-free medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of your antibiotic solution (e.g., Pen-Strep) in complete culture medium. It is recommended to test a range of concentrations, including the standard 1x concentration and several higher folds.
-
Remove the medium from the wells and add 100 µL of the different antibiotic concentrations. Include a vehicle control (medium without antibiotics).
-
Incubate the plate for various exposure times (e.g., 24, 48, 72 hours).[18][19]
-
-
MTT Assay:
-
At the end of each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[18]
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Protocol 2: Analysis of Gene Expression Changes via RNA-Seq
This protocol outlines the key steps to identify changes in gene expression in response to long-term antibiotic treatment.
-
Cell Culture and Treatment:
-
Culture your cell line in two parallel groups: one with standard Pen-Strep supplementation and a control group without antibiotics.
-
Maintain the cultures for a long-term period (e.g., several weeks or passages) to observe chronic effects.
-
-
RNA Extraction:
-
Harvest cells from both groups (at least three biological replicates per group).
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
-
Library Preparation and Sequencing:
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Use a statistical package like DESeq2 to identify differentially expressed genes between the Pen-Strep-treated and control groups.[1][2]
-
Perform pathway analysis (e.g., Gene Ontology, KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.[2]
-
Mandatory Visualizations
References
- 1. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. promocell.com [promocell.com]
- 5. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 6. clyte.tech [clyte.tech]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Penicillin disrupts mitochondrial function and induces autophagy in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of penicillin-streptomycin and other antibiotics on melanogenic parameters in cultured B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibiotic Selection for Stable Cell Lines
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on how to determine the optimal kill curve for antibiotic selection, with a specific focus on Streptomycin.
Frequently Asked Questions (FAQs)
Q1: What is a kill curve and why is it necessary?
A1: A kill curve, also known as a dose-response curve, is a crucial preliminary experiment to determine the minimum concentration of a selection antibiotic required to effectively kill non-transfected or non-transduced cells.[][2][3] This step is essential because different cell lines exhibit varying sensitivities to the same antibiotic.[4] Establishing an accurate kill curve ensures efficient selection of stably transfected cells without causing unnecessary toxicity to the cells that have successfully integrated the resistance gene.[][5]
Q2: How does this compound work as a selection agent?
A2: this compound is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[6] In the context of generating stable mammalian cell lines, a corresponding resistance gene, such as aminoglycoside adenylyltransferase (aadA), would need to be present in the expression vector. This enzyme modifies the antibiotic, preventing it from binding to the ribosome and allowing the transfected cells to survive.
Q3: Can I use the same antibiotic concentration for different cell lines?
A3: No, it is critical to perform a kill curve for each specific cell line, as sensitivity to antibiotics can vary significantly between cell types.[3][4] Factors such as the cell's metabolic rate, membrane permeability, and overall health can influence its susceptibility to a given antibiotic.
Q4: How often should I perform a kill curve?
A4: A kill curve should be performed for every new cell line used and whenever a new lot or manufacturer of the selection antibiotic is introduced.[7] This ensures that the selection pressure remains consistent and effective throughout your experiments.
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol provides a detailed methodology for establishing a kill curve to determine the optimal concentration of this compound for selecting stably transfected mammalian cells.
Materials
-
Parental (non-transfected) cell line of interest
-
Complete cell culture medium
-
This compound sulfate (B86663) solution
-
Multi-well tissue culture plates (24- or 96-well format is common)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution or another viability stain
Procedure
-
Cell Plating:
-
The day before starting the experiment, seed the parental cells into a multi-well plate at a density that will result in 25-50% confluency on the day of antibiotic addition.[4] For adherent cells, a typical density is between 0.8 x 10⁵ and 3.0 x 10⁵ cells/mL.[8]
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).[4]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. Since this compound is not a standard selection antibiotic for mammalian cells, a broad concentration range should be tested initially. A suggested starting range could be from 10 µg/mL to 1000 µg/mL.
-
It is crucial to include a "no antibiotic" control well, which will only contain cells in the complete culture medium.[4]
-
-
Antibiotic Treatment:
-
After overnight incubation, carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Ensure that each concentration is tested in triplicate to ensure statistical significance.[8]
-
-
Incubation and Observation:
-
Determining Cell Viability:
-
The duration of the kill curve experiment is typically 7 to 14 days, depending on the cell line's growth rate.[]
-
At the end of the incubation period, assess cell viability in each well. This can be done using various methods, such as:
-
Trypan Blue Exclusion Assay: Count the number of viable (unstained) and non-viable (blue) cells.
-
MTT or other colorimetric assays: These assays measure metabolic activity, which correlates with cell viability.[2]
-
-
-
Data Analysis:
-
Plot the percentage of viable cells against the antibiotic concentration.
-
The optimal concentration for selection is the lowest concentration that results in 100% cell death within the desired timeframe (e.g., 7-10 days).[9]
-
Experimental Workflow Diagram
Caption: Workflow for determining the optimal antibiotic concentration.
Data Presentation
Table 1: Recommended Concentration Ranges for Common Selection Antibiotics
| Selection Antibiotic | Typical Concentration Range for Mammalian Cells |
| G418 (Geneticin) | 100 - 2000 µg/mL[8][10] |
| Puromycin | 0.25 - 10 µg/mL[8][10] |
| Hygromycin B | 100 - 800 µg/mL[8] |
| Blasticidin S | 1 - 20 µg/mL[4][8] |
| This compound | Not commonly used for mammalian selection. A broad range (e.g., 10-1000 µg/mL) should be empirically tested. |
Troubleshooting Guide
Q: My cells are dying too quickly, even at the lowest antibiotic concentration. What should I do?
A: This could indicate that your starting concentration is too high or that your cells are particularly sensitive.
-
Solution: Repeat the kill curve with a much lower range of antibiotic concentrations. Ensure that your cell seeding density is appropriate, as very low-density cultures can be more susceptible to stress.
Q: None of my cells are dying, even at the highest antibiotic concentration. What is the problem?
A: This suggests that the antibiotic may be inactive or your cells are resistant.
-
Solution:
-
Verify the expiration date and proper storage of your this compound stock solution.
-
Prepare a fresh stock of the antibiotic.
-
Confirm that the parental cell line is not inherently resistant to this compound.
-
Increase the highest concentration in your kill curve experiment.
-
Q: I am seeing inconsistent cell death across my replicate wells. What could be the cause?
A: Inconsistent results are often due to variations in cell seeding or antibiotic concentration.
-
Solution:
-
Ensure that your cells are thoroughly resuspended to a single-cell suspension before plating to avoid clumps.
-
Be meticulous when adding the antibiotic dilutions to each well to ensure accuracy.
-
Increase the number of replicates to improve statistical power.
-
Q: My "no antibiotic" control cells are also dying. What does this mean?
A: This points to a general cell health issue, unrelated to the antibiotic.
-
Solution:
-
Check your cell culture for contamination (e.g., mycoplasma).
-
Ensure that your incubator conditions (temperature, CO₂, humidity) are optimal.
-
Use a fresh batch of cell culture medium and supplements.
-
Thaw a new vial of cells from a reliable stock.
-
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for common kill curve issues.
References
- 2. 抗生素杀灭曲线 [sigmaaldrich.com]
- 3. Antibiotic Kill Curve [sigmaaldrich.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. d-nb.info [d-nb.info]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 9. abmgood.com [abmgood.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Impact of Streptomycin on Mitochondrial Function in Cultured Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of streptomycin (B1217042) on mitochondrial function in cultured cells.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound and why can it affect mitochondria in eukaryotic cells?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, leading to mRNA misreading.[1] Due to the endosymbiotic origin of mitochondria, mitochondrial ribosomes (mitoribosomes) are structurally similar to bacterial ribosomes.[1][2] This similarity allows this compound to bind to the small subunit of the mitoribosome, potentially disrupting mitochondrial protein synthesis and leading to off-target effects in eukaryotic cells.[2][3][4]
Q2: At what concentration does this compound typically affect mitochondrial function in cultured cells?
Standard cell culture concentrations of this compound (50-100 µg/mL) are generally considered safe and have minimal to no detectable effect on mitochondria in most commonly used cell lines.[1] However, adverse mitochondrial effects are more likely to occur at high doses, with prolonged exposure, or in specific cell types that are more sensitive.[1]
Q3: What are the known off-target effects of this compound on mitochondrial function?
This compound can lead to several off-target effects on mitochondria, including:
-
Inhibition of Mitochondrial Protein Synthesis: By binding to the mitoribosome, this compound can impair the synthesis of mitochondrial DNA-encoded proteins, which are essential components of the electron transport chain (ETC).[2][5]
-
Mitochondrial Dysfunction: This can manifest as altered mitochondrial morphology, such as fragmentation of the mitochondrial network.[2][6]
-
Oxidative Stress: this compound treatment can induce the production of reactive oxygen species (ROS) by mitochondria.[2][7]
-
Induction of Cellular Stress Responses: It can trigger the integrated stress response (ISR), involving the upregulation of stress markers like HRI, PERK, and ATF4.[6]
-
Reduced Cell Differentiation and Growth: In some cell types, like C2C12 myotubes, this compound has been shown to reduce differentiation, fusion index, and myotube diameter.[2][6]
Q4: Can this compound induce apoptosis?
Yes, by inducing mitochondrial dysfunction and oxidative stress, this compound can trigger the mitochondrial pathway of apoptosis.[8][9] This involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to caspase activation and programmed cell death.
Troubleshooting Guides
Issue 1: Unexpected changes in cellular metabolism or growth in this compound-containing media.
-
Question: My cells are showing altered growth rates, morphology, or metabolic profiles, and I suspect the this compound in my culture medium. What should I do?
-
Answer:
-
Confirm the Concentration: Double-check the final concentration of this compound in your cell culture medium to ensure it is within the recommended range (typically 50-100 µg/mL).[1]
-
Culture without this compound (Control): If possible, culture a batch of your cells in an antibiotic-free medium or use an alternative antibiotic combination, such as penicillin with another antibiotic that does not target ribosomes (e.g., a fluoroquinolone, after verifying its own potential mitochondrial effects), to see if the phenotype reverts.[2]
-
Assess Mitochondrial Health: Perform assays to evaluate mitochondrial function, such as measuring the mitochondrial membrane potential (ΔΨm), cellular ATP levels, and reactive oxygen species (ROS) production. A decrease in ΔΨm and ATP, or an increase in ROS, could indicate this compound-induced mitochondrial stress.[7][10]
-
Consider Cell Type Sensitivity: Be aware that some cell types, particularly those with high metabolic activity or specific genetic backgrounds, may be more susceptible to the off-target effects of this compound.[1]
-
Issue 2: Inconsistent results in mitochondrial function assays.
-
Question: I am getting variable results in my mitochondrial respiration assays (e.g., Seahorse XF Analyzer) when using this compound-treated cells. How can I troubleshoot this?
-
Answer:
-
Optimize Cell Seeding Density: Ensure a consistent and optimal cell number is seeded for your assays. Low cell density can lead to a low basal oxygen consumption rate (OCR), making it difficult to detect changes.[11]
-
Verify Reagent Quality: Ensure that all reagents, including the this compound stock solution and the assay components (e.g., oligomycin, FCCP), are properly stored and not expired.[11]
-
Perform Dose-Response and Time-Course Experiments: The effects of this compound on mitochondrial function can be dose- and time-dependent. Conduct experiments with a range of this compound concentrations and exposure times to characterize its impact on your specific cell line.
-
Check for Changes in Glycolysis: this compound-induced mitochondrial dysfunction might cause a compensatory increase in glycolysis. Measure the extracellular acidification rate (ECAR) alongside OCR to get a complete picture of the cellular metabolic state.[11][12]
-
Normalize to Cell Number: After the assay, normalize the OCR and ECAR data to the actual cell number in each well (e.g., using a CyQUANT assay or by lysing the cells and measuring protein content) to account for any variations in cell proliferation or attachment.
-
Data Presentation
Table 1: Impact of this compound on C2C12 Myotube Differentiation and Growth
| Parameter | Control (Carbenicillin + Ampicillin) | This compound | Percentage Change |
| Myotube Diameter | ~100% | ~60% | ~40% reduction |
| Differentiation Index | ~100% | ~75% | 25% lower |
| Fusion Index | ~100% | ~40% | 60% lower |
Data summarized from a study on C2C12 myoblasts cultured with or without this compound.[2][6]
Table 2: Effect of this compound on Mitochondrial Network and Protein Expression in C2C12 Myotubes
| Parameter | Control (Carbenicillin + Ampicillin) | This compound | Percentage Change |
| Mitochondrial Footprint | ~100% | ~36% | 64% smaller |
| Mitochondrial Branch Length | ~100% | ~66% | 34% shorter |
| Complex I (NDUFB8) Protein Content | ~100% | ~67% | 33% lower |
Data summarized from a study on C2C12 myotubes.[2][6]
Experimental Protocols
1. Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol provides a general framework for a cell mito stress test.
-
Cell Seeding:
-
One day prior to the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Ensure even cell distribution and include background correction wells with medium but no cells.
-
Incubate the plate overnight in a humidified 37°C CO2 incubator.[13]
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated cartridge overnight in a non-CO2 37°C incubator.[13]
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 30-60 minutes before the assay.[13]
-
-
Assay Protocol (Mito Stress Test):
-
Load the sensor cartridge with the following compounds diluted in Seahorse XF Base Medium:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial respiration.[12]
-
2. Assessment of Mitochondrial Biogenesis
This can be assessed using several methods:
-
Fluorescence Microscopy:
-
Use fluorescent dyes that accumulate in mitochondria (e.g., MitoTracker) to visualize and quantify mitochondrial mass and morphology.
-
Specialized reporters like MitoTimer can be used to distinguish between newly synthesized and older mitochondria.[14]
-
-
Western Blotting:
-
Quantify the protein levels of key mitochondrial markers. A common approach is to determine the ratio of a mitochondrial DNA (mtDNA)-encoded protein (e.g., COX-1, a subunit of Complex IV) to a nuclear DNA (nDNA)-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II). A decrease in this ratio can indicate impaired mitochondrial biogenesis.[15]
-
-
Quantitative PCR (qPCR):
-
Measure the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) copy number. A decrease in this ratio suggests a reduction in mitochondrial content.[16]
-
Mandatory Visualization
Caption: Impact of this compound on Mitochondrial and Cellular Function.
Caption: Experimental Workflow for Measuring Oxygen Consumption Rate (OCR).
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teaching old drugs new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leptomycin B-induced apoptosis is mediated through caspase activation and down-regulation of Mcl-1 and XIAP expression, but not through the generation of ROS in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial mitochondrial reactive oxygen species induction by lung epithelial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. evotec.com [evotec.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Streptomycin Interference in Cell Differentiation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to streptomycin (B1217042) interference in cell differentiation experiments. While crucial for preventing bacterial contamination, this compound can have significant off-target effects that may compromise experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How can this compound, an antibiotic targeting bacteria, affect my eukaryotic cell differentiation study?
A1: this compound functions by inhibiting protein synthesis in bacteria by binding to their ribosomes. Because mitochondria in eukaryotic cells are evolutionarily descended from bacteria, their ribosomes (mitoribosomes) share structural similarities with bacterial ribosomes.[1][2] Consequently, this compound can bind to mitoribosomes and disrupt mitochondrial protein synthesis.[1][3] This interference can impair mitochondrial function, which is crucial for the high energy demands of cellular differentiation, leading to altered gene expression and flawed experimental results.[3][4]
Q2: What are the specific, observable effects of this compound on differentiating cells?
A2: Studies have shown that this compound can lead to a variety of observable negative effects on cell differentiation. For instance, in C2C12 myoblasts differentiating into myotubes, exposure to this compound resulted in a significant reduction in myotube diameter, a lower differentiation and fusion index, and decreased protein synthesis rates.[3][5][6] Furthermore, it can cause fragmentation of the mitochondrial network and upregulate cellular stress markers.[3][5][7] Similar inhibitory effects have been noted in other cell types, including keratinocytes, human adipose tissue-derived stem cells, and embryonic stem cells.[3][8]
Q3: Can this compound ever promote differentiation?
A3: Interestingly, some studies have reported that high concentrations of a penicillin-streptomycin (B12071052) mixture may promote the differentiation of mouse embryonic stem cells into cardiomyocytes.[9] This effect is thought to be mediated through the suppression of the p38/JNK signaling pathway.[9] However, these findings highlight the unpredictable and often cell-type-specific nature of this compound's off-target effects, reinforcing the need for careful consideration of its use.
Q4: Are there alternatives to this compound for preventing contamination in cell differentiation cultures?
A4: Yes, several alternatives are available. The most recommended approach is to maintain strict aseptic technique to make routine antibiotic use unnecessary.[8][10][11] If antibiotics are required, alternatives such as gentamicin, puromycin, and blasticidin can be considered, though it is crucial to test their potential effects on your specific cell line and differentiation protocol.[4][12] Some researchers have also explored natural compounds as potential antibiotic substitutes.[13]
Troubleshooting Guide
This guide addresses common issues that may arise during cell differentiation experiments where this compound is present in the culture medium.
| Observed Problem | Potential Cause Related to this compound | Recommended Action |
| Reduced expression of differentiation markers | This compound may be inhibiting the expression of key regulatory genes for differentiation. For example, in C2C12 myotubes, it has been shown to decrease the expression of Myh3 and Acta1.[3][5] | 1. Culture a parallel batch of cells in antibiotic-free medium to serve as a control.2. If contamination is a concern, consider using an alternative antibiotic after performing a dose-response test for toxicity.[14]3. Validate your findings by repeating the experiment without this compound. |
| Altered cell morphology or incomplete differentiation | Disruption of mitochondrial function and protein synthesis by this compound can lead to morphological changes, such as reduced myotube diameter in muscle cells.[3][15] | 1. Perform morphological analysis (e.g., immunofluorescence staining for key structural proteins) on cells cultured with and without this compound.2. Quantify morphological changes to assess the impact of the antibiotic. |
| Increased cell stress or death | This compound can induce cellular stress, as indicated by the upregulation of stress markers.[3][5] In some cases, particularly during directed differentiation of human embryonic stem cells, it can lead to significant cell death.[16] | 1. Assess cell viability using assays like MTT or trypan blue exclusion in cultures with and without this compound.2. Measure the expression of cellular stress markers (e.g., via qPCR or Western blot). |
| Inconsistent or unexpected experimental results | The off-target effects of this compound can introduce a confounding variable, leading to results that are not solely due to the experimental intervention being studied.[3] | 1. If feasible, repeat key experiments in the absence of this compound to confirm that the observed effects are not artifacts of the antibiotic.2. If removing antibiotics is not possible, acknowledge the potential for off-target effects in the interpretation of your data. |
Quantitative Data Summary
The following tables summarize quantitative data from a study on the effects of this compound on the differentiation of C2C12 myoblasts into myotubes.
Table 1: Effects of this compound on C2C12 Myotube Differentiation and Growth
| Parameter | Control (Carbenicillin + Ampicillin) | This compound | Percentage Change |
| Differentiation Index (%) | Baseline | Reduced | ~25% decrease[3][5] |
| Fusion Index (%) | Baseline | Reduced | ~60% decrease[3][5] |
| Myotube Diameter | Baseline | Reduced | ~40-46% decrease[3][5] |
| Protein Synthesis Rate | Baseline | Reduced | Significantly lower[3] |
Table 2: Effects of this compound on C2C12 Mitochondrial Morphology and Gene Expression
| Parameter | Control (Carbenicillin + Ampicillin) | This compound | Percentage Change |
| Mitochondrial Footprint | Baseline | Reduced | ~64% decrease[3][7] |
| Mitochondrial Branch Length | Baseline | Reduced | ~34% decrease[3][7] |
| Myh3 Gene Expression | Baseline | Reduced | ~48% decrease[3] |
| Acta1 Gene Expression | Baseline | Reduced | ~50% decrease[3] |
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on Myotube Differentiation
This protocol is adapted from studies on C2C12 myoblast differentiation.[3]
-
Cell Culture and Differentiation Induction:
-
Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% FBS) with either a control antibiotic cocktail (e.g., carbenicillin (B1668345) and ampicillin) or a this compound-containing cocktail.
-
When cells reach confluence, switch to a differentiation medium (e.g., DMEM with 2% horse serum) containing the respective antibiotic combinations.
-
Culture for 6 days to allow for myotube formation.
-
-
Immunofluorescence Staining for Differentiation Markers:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.5% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a key differentiation marker, such as myosin heavy chain (MyHC).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Quantification and Analysis:
-
Capture images using a fluorescence microscope.
-
Differentiation Index: Calculate as (number of nuclei in MyHC-positive cells / total number of nuclei) x 100.
-
Fusion Index: Calculate as (number of nuclei in myotubes with ≥2 nuclei / total number of nuclei) x 100.
-
Measure myotube diameter using image analysis software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound interference with cell differentiation.
Caption: Troubleshooting workflow for this compound-related issues.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Antibiotics: Teaching old drugs new tricks | eLife [elifesciences.org]
- 3. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. research.vu.nl [research.vu.nl]
- 6. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. annexpublishers.com [annexpublishers.com]
- 10. kosheeka.com [kosheeka.com]
- 11. ibidi.com [ibidi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Antibiotics for Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Effects of Aminoglycoside Antibiotics on Human Embryonic Stem Cell Viability during Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Alternatives to Penicillin-Streptomycin in Sensitive Cell Culture Experiments
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Penicillin-Streptomycin (Pen-Strep) alternatives in sensitive cell culture experiments. Our goal is to help you maintain contamination-free cultures while minimizing off-target effects that could compromise your research.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to Pen-Strep for my cell culture experiments?
While Pen-Strep is a widely used antibiotic combination, it can have unintended consequences in sensitive experiments. Studies have shown that Pen-Strep can alter gene expression, influence cell signaling pathways, and mask low-level or antibiotic-resistant bacterial contamination.[1][2] For experiments where cellular physiology and signaling are critical, using a more targeted or less impactful antibiotic, or ideally, no antibiotics at all with stringent aseptic technique, is recommended.
Q2: What are the most common alternatives to Pen-Strep?
Several antibiotics can be used as alternatives, each with a specific spectrum of activity. Common choices include Gentamicin, Kanamycin, Neomycin, Hygromycin B, Puromycin (B1679871), Blasticidin S, and Zeocin. The best choice depends on the potential source of contamination and the specific requirements of your experiment.
Q3: How do I choose the right antibiotic alternative for my cell line?
The selection of an appropriate antibiotic should be based on its spectrum of activity against potential contaminants and its cytotoxicity profile for your specific cell line. It is crucial to perform a "kill curve" experiment to determine the optimal concentration that is effective against contaminants while having the least toxic effect on your cells.
Q4: Can I use these alternative antibiotics prophylactically like Pen-Strep?
While it is possible, the routine prophylactic use of any antibiotic is generally discouraged as it can lead to the development of resistant bacterial strains and may mask underlying issues with aseptic technique.[2][3] It is often recommended to use antibiotics for short periods, such as after thawing a new vial of cells or during the initial stages of primary culture establishment.
Antibiotic Alternatives: Data Summary
The following table summarizes key quantitative data for common Pen-Strep alternatives to facilitate easy comparison.
| Antibiotic | Mechanism of Action | Target Organisms | Typical Working Concentration (Mammalian Cells) |
| Gentamicin | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[4][5] | Broad spectrum: Gram-positive and Gram-negative bacteria.[4] | 0.5 - 50 µg/mL[5] |
| Kanamycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[6] | Broad spectrum: Gram-positive, Gram-negative bacteria, and Mycoplasma.[6][7][8] | 100 µg/mL[7] |
| Neomycin | Inhibits protein synthesis by binding to the 30S and 50S ribosomal subunits.[9][10] | Broad spectrum: Gram-positive and Gram-negative bacteria.[9][11] | Not recommended for routine use due to high cytotoxicity to mammalian cells.[1][12] |
| Hygromycin B | Inhibits protein synthesis by interfering with translocation on the 80S ribosome.[13][14] | Bacteria, fungi, and higher eukaryotic cells.[13] | 50 - 500 µg/mL[13][15] |
| Puromycin | Causes premature chain termination during translation.[16][17][18] | Prokaryotic and eukaryotic cells.[16][18] | 0.5 - 10 µg/mL[16][18] |
| Blasticidin S | Inhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes. | Bacteria and eukaryotic cells. | 2 - 10 µg/mL[14] |
| Zeocin™ | Intercalates into DNA and causes strand cleavage.[11][17] | Bacteria, fungi (including yeast), plant, and mammalian cells.[11][17] | 50 - 1000 µg/mL (cell line dependent)[8][17] |
Troubleshooting Guides
Gentamicin
-
Issue: My cells are showing signs of stress or death after adding Gentamicin.
-
Possible Cause: The concentration of Gentamicin is too high for your specific cell line. Gentamicin can be cytotoxic, especially to sensitive cell types.[1]
-
Solution: Perform a kill curve to determine the optimal, lowest effective concentration for your cells. Reduce the concentration of Gentamicin in your culture medium.
-
-
Issue: I am still getting bacterial contamination despite using Gentamicin.
-
Possible Cause: The contaminating bacteria are resistant to Gentamicin.
-
Solution: Identify the contaminating bacteria if possible (e.g., through Gram staining). Consider using a different antibiotic with a different mechanism of action. A combination of antibiotics for a short duration might also be effective, but this should be carefully validated.
-
Kanamycin
-
Issue: My Kanamycin solution has a precipitate.
-
Possible Cause: The solvent is inappropriate, the pH is incorrect, or the storage conditions are not ideal.
-
Solution: Ensure Kanamycin is dissolved in sterile water or a suitable buffer like PBS. Check and adjust the pH to be within the recommended range. Store the solution in dark containers at 2-8°C and avoid repeated freeze-thaw cycles.
-
-
Issue: Kanamycin is not effectively preventing contamination.
-
Possible Cause: The concentration is too low, or the antibiotic has degraded.
-
Solution: Verify the concentration of your stock solution. Prepare fresh Kanamycin solutions regularly and store them properly. Perform a kill curve to ensure you are using an effective concentration for your potential contaminants.
-
Hygromycin B
-
Issue: All my cells, including the transfected ones, are dying during Hygromycin B selection.
-
Possible Cause: The Hygromycin B concentration is too high. Cell density might be too low, making them more susceptible.
-
Solution: A thorough kill curve is essential before starting a selection experiment. Ensure you are plating cells at an appropriate density. Start with a lower concentration of Hygromycin B and gradually increase if necessary.
-
-
Issue: My non-transfected cells are surviving the Hygromycin B selection.
-
Possible Cause: The Hygromycin B concentration is too low, or the cell density is too high, allowing for cross-protection.
-
Solution: Increase the Hygromycin B concentration based on your kill curve data. Plate cells at a lower density to prevent resistant cells from protecting their non-resistant neighbors.
-
Puromycin
-
Issue: My puromycin selection is not working; even wild-type cells are surviving at high concentrations.
-
Possible Cause: The puromycin may have lost its potency. Some cell lines can also exhibit higher intrinsic resistance.
-
Solution: Use a fresh vial of puromycin. Perform a kill curve with a wide range of concentrations (e.g., 0-20 µg/ml) to determine the actual minimum lethal dose for your specific cell line.
-
-
Issue: After transduction and puromycin selection, all my cells are dying.
-
Possible Cause: The transduction efficiency was too low, or the puromycin concentration is too high for the newly transduced cells, which might be under stress.
-
Solution: Verify your transduction efficiency using a reporter gene (e.g., GFP) if possible. Allow the cells to recover for 24-48 hours after transduction before starting puromycin selection. Use the lowest effective concentration of puromycin as determined by your kill curve.
-
Blasticidin S
-
Issue: My Blasticidin S selection is not working in E. coli.
-
Possible Cause: The salt concentration in your LB medium is too high, which inhibits Blasticidin S activity.
-
Solution: Use a low-salt LB medium (containing 5 g/L NaCl) for Blasticidin S selection in E. coli.
-
-
Issue: My mammalian cells are dying even after being transfected with the Blasticidin resistance gene.
-
Possible Cause: The Blasticidin concentration is too high, or the expression of the resistance gene is not sufficient.
-
Solution: Perform a kill curve to determine the optimal concentration for your cell line. Ensure your vector provides strong expression of the resistance gene. Allow cells to recover post-transfection before applying selection.
-
Zeocin™
-
Issue: My Zeocin™ selection is not effective.
-
Possible Cause: The pH or salt concentration of the medium is inhibiting the antibiotic's activity. Zeocin™ is also light-sensitive.
-
Solution: Ensure the pH of your medium is around 7.5 and the salt concentration is low (e.g., for E. coli, use low-salt LB). Protect your Zeocin™ stock solution and media from light.
-
-
Issue: My cells are showing unusual morphology but are not detaching during Zeocin™ selection.
-
Possible Cause: This is a known characteristic of Zeocin™'s mechanism of action. Sensitive cells often increase in size and become misshapen before eventually dying.
-
Solution: This is expected. Continue to monitor the culture. Resistant cells should form distinct colonies of normally shaped, dividing cells.
-
Experimental Protocols
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of an antibiotic required to kill non-resistant cells.
Materials:
-
Your non-transfected/wild-type cell line
-
Complete cell culture medium
-
The antibiotic to be tested
-
24-well or 96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter
Methodology:
-
Cell Plating:
-
The day before starting the experiment, seed your cells into the wells of a 24-well or 96-well plate at a density that allows them to be around 30-50% confluent the next day.
-
-
Antibiotic Dilution Series:
-
On the day of the experiment, prepare a series of dilutions of the antibiotic in your complete cell culture medium. The concentration range should be broad initially and can be narrowed down in subsequent experiments. For example, for Hygromycin B, you might test 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the antibiotic. Include a "no antibiotic" control. It is recommended to perform each concentration in duplicate or triplicate.
-
-
Incubation and Observation:
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
Examine the cells daily under a microscope for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
-
Determining the Minimum Inhibitory Concentration (MIC):
-
Continue the experiment for 7-14 days. The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within this timeframe.
-
Protocol 2: Assessing Antibiotic Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cells cultured in a 96-well plate with varying concentrations of the antibiotic (as in the kill curve protocol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Treatment:
-
Plate and treat your cells with a range of antibiotic concentrations in a 96-well plate as described in the kill curve protocol. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Addition of MTT Reagent:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each antibiotic concentration relative to the untreated control cells (100% viability). This will allow you to determine the concentration at which the antibiotic causes a 50% reduction in cell viability (IC50).
-
Signaling Pathways and Experimental Workflows
The use of antibiotics can have off-target effects on cellular signaling pathways. Below are diagrams illustrating some of these interactions and a general workflow for validating a new antibiotic.
References
- 1. agscientific.com [agscientific.com]
- 2. The hyperinflammatory spectrum: from defects in cytotoxicity to cytokine control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex-vivo expanded human NK cells express activating receptors that mediate cytotoxicity of allogeneic and autologous cancer cell lines by direct recognition and antibody directed cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blasticidin S - Wikipedia [en.wikipedia.org]
- 5. Hygromycin B - Wikipedia [en.wikipedia.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. The Protein Synthesis Inhibitor Blasticidin S Enters Mammalian Cells via Leucine-rich Repeat-containing Protein 8D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astralscientific.com.au [astralscientific.com.au]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. abo.com.pl [abo.com.pl]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 18. agscientific.com [agscientific.com]
Technical Support Center: Managing and Identifying Streptomycin-Resistant Bacterial Contamination
This guide provides researchers, scientists, and drug development professionals with comprehensive resources to troubleshoot and manage streptomycin-resistant bacterial contamination in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: My cell culture is contaminated even though I'm using penicillin-streptomycin (B12071052). What could be the cause?
A1: If you're observing persistent contamination despite the presence of penicillin-streptomycin, it is highly probable that the contaminating bacteria are resistant to This compound (B1217042). The routine use of antibiotics in cell culture can inadvertently select for and promote the growth of resistant strains.[1][2] It is also possible that the contamination is not bacterial (e.g., yeast, mold, or mycoplasma), or that the antibiotic concentration is too low to be effective.
Q2: How can I confirm if the contamination is bacterial and resistant to this compound?
A2: The first step is to visually inspect the culture medium for turbidity and changes in pH (often a yellowing of the medium), which are characteristic signs of bacterial growth.[3] Microscopic examination can reveal the presence of bacteria. To confirm this compound resistance, you will need to isolate the bacteria and perform an antibiotic susceptibility test, such as determining the Minimum Inhibitory Concentration (MIC).[4][5]
Q3: What are the common mechanisms of this compound resistance in bacteria?
A3: Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Target Modification: Mutations in the ribosomal protein S12 (encoded by the rpsL gene) or the 16S rRNA (encoded by the rrs gene) can prevent this compound from binding to the ribosome, its site of action.[6]
-
Enzymatic Inactivation: Bacteria may produce enzymes, such as aminoglycoside-modifying enzymes (AMEs), that chemically modify and inactivate the this compound molecule.[2][7]
-
Efflux Pumps: Some bacteria possess membrane proteins that actively pump this compound out of the cell, preventing it from reaching its target at a high enough concentration to be effective.[8]
Q4: Is it safe to work with this compound-resistant bacteria?
A4: While most common laboratory contaminants that develop this compound resistance are not highly pathogenic to healthy individuals, it is crucial to follow standard biosafety practices. Most multi-drug resistant bacteria, such as MRSA and ESBL-producing Gram-negatives, are classified as Biosafety Level 2 (BSL-2) organisms.[9] Always adhere to your institution's biosafety guidelines and use appropriate personal protective equipment (PPE).
Q5: Can I salvage a cell culture contaminated with this compound-resistant bacteria?
A5: Attempting to salvage a contaminated culture is generally not recommended, as it can be time-consuming and often unsuccessful.[1] The best course of action is to discard the contaminated culture and thoroughly decontaminate the incubator and all equipment to prevent cross-contamination.[10] If the cell line is irreplaceable, treatment with alternative antibiotics may be attempted, but the risk of developing further resistance or altering cell characteristics is high.
Troubleshooting Guides
Guide 1: Persistent Bacterial Contamination in Cell Culture
This guide provides a step-by-step approach to troubleshooting persistent bacterial contamination that is unresponsive to standard penicillin-streptomycin treatment.
| Problem | Possible Cause | Recommended Action |
| Culture medium is consistently turbid and/or yellow despite the presence of Pen-Strep. | The contaminating bacterium is likely resistant to this compound and/or penicillin. | 1. Isolate the contaminated culture immediately to prevent cross-contamination.[10] 2. Discard the contaminated culture and all media/reagents used with it.[1] 3. Thoroughly decontaminate the incubator, biosafety cabinet, and any shared equipment.[10] 4. If the cell line is critical, attempt to isolate the contaminating bacterium for identification and antibiotic susceptibility testing. |
| Contamination reappears after treating with a different antibiotic. | The bacterium may be multi-drug resistant, or the decontamination procedure was incomplete. | 1. Perform a comprehensive decontamination of the entire cell culture facility. 2. Review and reinforce aseptic techniques with all laboratory personnel. 3. Test all reagents, including media and serum, for contamination. 4. Consider using a different class of antibiotics based on susceptibility testing results. |
| Only specific cell lines are getting contaminated. | The contamination source may be the cell stock itself. | 1. Discard the contaminated cell line and obtain a new stock from a reputable source. 2. If using your own frozen stocks, thaw a new vial and immediately test for contamination before expanding the culture. |
Guide 2: this compound-Resistant Contamination in Bioreactors
This guide addresses specific challenges of managing this compound-resistant bacterial contamination in a bioreactor setting.
| Problem | Possible Cause | Recommended Action |
| A sudden drop in dissolved oxygen (DO) and an increase in off-gas CO2 are observed, inconsistent with the growth of the production organism. | A fast-growing bacterial contaminant, likely resistant to any in-process antibiotics, has entered the bioreactor.[11] | 1. Immediately terminate the bioreactor run to prevent further loss of resources. 2. Collect a sample of the culture for microbial identification and antibiotic susceptibility testing. 3. Review all potential entry points for contamination, such as seals, ports, and feed lines.[3][12] |
| The contamination is identified as a known this compound-resistant organism. | The source of the contamination is likely environmental or from a previous contaminated batch. | 1. Conduct a thorough cleaning and sterilization-in-place (SIP) of the bioreactor and all associated equipment.[11] 2. Review and validate the sterilization protocols. 3. Investigate potential sources of the resistant organism in the raw materials and seed train.[3][12] |
| Recurring contamination with the same this compound-resistant bacterium. | A persistent biofilm may have formed within the bioreactor or associated tubing. | 1. Disassemble the bioreactor and physically inspect for any signs of biofilm. 2. Implement a more stringent cleaning protocol that includes agents known to be effective against biofilms. 3. Consider replacing tubing and other disposable components. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Contaminants
| Bacterium | Susceptible MIC Range (µg/mL) | Resistant MIC Range (µg/mL) | Reference |
| Escherichia coli | ≤ 8 | > 16 | [13] |
| Pseudomonas aeruginosa | Varies widely, often intrinsically resistant | 128 - >1024 | [14] |
| Staphylococcus aureus | ≤ 1.73 | > 84% of isolates show resistance | [5][15] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial contaminant.[4][5]
Materials:
-
Isolated bacterial contaminant culture
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the isolated bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate to achieve a range of concentrations (e.g., 1024 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Protocol 2: PCR Detection of Mutations in the rpsL Gene
This protocol describes the amplification of the rpsL gene to screen for mutations associated with high-level this compound resistance.
Materials:
-
Bacterial genomic DNA extracted from the contaminant
-
rpsL forward and reverse primers (sequences need to be specific to the suspected bacterial genus)
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, and Taq DNA polymerase.
-
Add 2 µL of the extracted genomic DNA to a PCR tube containing the master mix.
-
-
PCR Amplification:
-
Perform PCR with the following cycling conditions (these may need optimization):
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 55-60°C for 1 minute (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Analysis of PCR Product:
-
Interpretation of Results:
Visualizations
Caption: Workflow for identifying and managing resistant bacterial contamination.
Caption: Enzymatic inactivation of this compound by an AME.
Caption: Mechanism of a bacterial efflux pump removing this compound.
References
- 1. Mutant sequences in the rpsL gene of Escherichia coli B/r: mechanistic implications for spontaneous and ultraviolet light mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 4. This compound mediated biofilm inhibition and suppression of virulence properties in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Aminoglycoside 2′′-Phosphotransferase IIIa (APH(2′′)-IIIa) Prefers GTP over ATP: STRUCTURAL TEMPLATES FOR NUCLEOTIDE RECOGNITION IN THE BACTERIAL AMINOGLYCOSIDE-2′′ KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2''-IVa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Antibiotic Susceptibility profile of Staphylococcus aureus isolated from sausages in Meknes, Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tuberktoraks.org [tuberktoraks.org]
- 17. Analysis of rpsL and rrs genes mutations related to this compound resistance in Mdr and Xdr clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Penicillin-Streptomycin and Kanamycin in Primary Cultures
For Researchers, Scientists, and Drug Development Professionals
The prevention of microbial contamination is a critical aspect of maintaining healthy and reliable primary cell cultures. The two most common antibiotics utilized for this purpose are a combination of Penicillin-Streptomycin (Pen-Strep) and Kanamycin. This guide provides a comprehensive comparative analysis of these two options, offering insights into their efficacy, potential off-target effects, and experimental protocols for their evaluation, enabling researchers to make informed decisions for their specific primary culture systems.
Executive Summary
Penicillin-Streptomycin (Pen-Strep) is a widely used antibiotic cocktail with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Kanamycin, an aminoglycoside antibiotic, is also effective against a range of bacteria and is often considered an alternative to Pen-Strep, particularly in situations where penicillin allergies or resistance are a concern.[2] While both are effective at preventing contamination, they also exhibit off-target effects that can influence experimental outcomes. Pen-Strep has been shown to alter gene expression, cell differentiation, and electrophysiological properties of primary cells. Kanamycin, as an aminoglycoside, can induce the production of reactive oxygen species (ROS), potentially leading to cellular stress and apoptosis.
The choice between Pen-Strep and Kanamycin should be based on the specific requirements of the primary cells being cultured, the potential sources of contamination, and the sensitivity of the experimental assays to the off-target effects of the antibiotics.
Performance Comparison
Table 1: General Properties and Spectrum of Activity
| Feature | Penicillin-Streptomycin (Pen-Strep) | Kanamycin |
| Composition | A mixture of Penicillin G and Streptomycin Sulfate.[1] | Kanamycin Sulfate, an aminoglycoside antibiotic.[3] |
| Primary Mechanism of Action | Penicillin: Inhibits bacterial cell wall synthesis. This compound: Inhibits protein synthesis by binding to the 30S ribosomal subunit.[1] | Inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation and accumulation of nonfunctional proteins. |
| Spectrum of Activity | Broad spectrum: effective against Gram-positive (Penicillin) and Gram-negative (this compound) bacteria.[1] | Primarily effective against Gram-negative bacteria, with some activity against Gram-positive bacteria.[4] |
| Common Working Concentration | 50-100 U/mL Penicillin, 50-100 µg/mL this compound.[1] | 50-100 µg/mL. |
Table 2: Reported Off-Target Effects on Primary Cells
| Effect | Penicillin-Streptomycin (Pen-Strep) | Kanamycin |
| Gene Expression | Can significantly alter the expression of hundreds of genes, including those involved in drug metabolism (PXR/RXR pathways), stress response, and cell differentiation.[5] | As an aminoglycoside, it can induce oxidative stress, which may lead to changes in gene expression related to stress responses and apoptosis. |
| Cell Differentiation & Proliferation | Has been shown to affect the differentiation of various primary cells, including stem cells and neurons. Effects on proliferation can be cell-type dependent. | Can be toxic to certain primary cells, such as early postnatal spiral ganglion neurons, leading to apoptosis.[6][7][8] |
| Morphology & Physiology | Can alter cellular morphology and electrophysiological properties, such as resting membrane potential and action potential duration in primary neurons.[9][10] | Can induce cellular damage through the production of reactive oxygen species (ROS). |
| Cytotoxicity | Generally considered to have low cytotoxicity at standard concentrations, but off-target effects can impact cell health and function.[11] | Cytotoxicity is cell-type dependent. For example, it has been shown to be toxic to postnatal spiral ganglion neurons but not adult neurons.[6][7][8] |
Experimental Protocols
To determine the most suitable antibiotic for a specific primary culture system, it is recommended to perform a comparative analysis of their efficacy and cytotoxicity.
Protocol 1: Comparative Efficacy in Preventing Contamination
This protocol outlines a method to compare the effectiveness of Pen-Strep and Kanamycin in preventing bacterial contamination in a primary culture.
Materials:
-
Primary cells of interest
-
Appropriate primary cell culture medium
-
Penicillin-Streptomycin solution (100x)
-
Kanamycin solution (100x)
-
Sterile culture plates (e.g., 24-well plates)
-
A known, low-level bacterial contaminant (optional, for controlled studies)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed the primary cells in a 24-well plate at the desired density in antibiotic-free medium.
-
Treatment Groups: Establish the following treatment groups in triplicate:
-
Control (no antibiotic)
-
Pen-Strep (at 1x concentration)
-
Kanamycin (at 1x concentration)
-
-
(Optional) Controlled Contamination: Introduce a known, low concentration of a common laboratory bacterial strain to a subset of wells for each treatment group to simulate a contamination event.
-
Incubation: Incubate the plates at 37°C and 5% CO2.
-
Monitoring: Visually inspect the cultures daily for signs of bacterial contamination (e.g., turbidity, color change of the medium, presence of motile particles) for a period of 7-10 days.
-
Data Analysis: Record the number of contaminated wells in each treatment group over time. Calculate the contamination prevention rate for each antibiotic.
Protocol 2: Comparative Cytotoxicity Assay
This protocol provides a method to assess and compare the cytotoxic effects of Pen-Strep and Kanamycin on a primary culture.
Materials:
-
Primary cells of interest
-
Appropriate primary cell culture medium
-
Penicillin-Streptomycin solution (100x)
-
Kanamycin solution (100x)
-
Sterile 96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH release assay)
-
Plate reader
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment Groups: Prepare serial dilutions of Pen-Strep and Kanamycin in the culture medium to create a range of concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the standard working concentration). Include a no-antibiotic control.
-
Treatment: Replace the medium in the wells with the medium containing the different antibiotic concentrations.
-
Incubation: Incubate the plate for a period relevant to the experimental timeline (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the no-antibiotic control. Plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each antibiotic, if applicable.
Visualizing the Mechanisms of Action and Off-Target Effects
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for comparing the antibiotics and the known signaling pathways affected by them in mammalian cells.
Caption: Experimental workflow for comparing Pen-Strep and Kanamycin.
Caption: Signaling pathways affected by Pen-Strep and Kanamycin.
Conclusion
Both Penicillin-Streptomycin and Kanamycin are valuable tools for preventing bacterial contamination in primary cell cultures. However, their use is not without consequence, as both have been shown to exert off-target effects that can influence the biology of the cultured cells. A careful consideration of the specific primary cell type, the nature of the experiments being conducted, and the potential for contamination should guide the choice of antibiotic. For sensitive applications, an antibiotic-free approach, coupled with stringent aseptic technique, may be the most appropriate strategy. When antibiotics are necessary, it is crucial to use them at the lowest effective concentration and for the shortest duration possible to minimize their impact on experimental outcomes. Researchers are strongly encouraged to validate their chosen antibiotic and its concentration for their specific primary culture system to ensure the integrity and reproducibility of their results.
References
- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. Know your enemy: Unexpected, pervasive and persistent viral and bacterial contamination of primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kanamycin damages early postnatal, but not adult spiral ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kanamycin damages early postnatal, but not adult spiral ganglion neurons [stacks.cdc.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Antibiotic Supplements Affect Electrophysiological Properties and Excitability of Rat Hippocampal Pyramidal Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic supplements affect electrophysiological properties and excitability of rat hippocampal pyramidal neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Unseen Variable: Validating Experimental Results in the Presence of Streptomycin
A Comparative Guide for Researchers
The common laboratory practice of supplementing cell culture media with antibiotics like streptomycin (B1217042) is a double-edged sword. While crucial for preventing bacterial contamination, its off-target effects on mammalian cells can be a significant, and often overlooked, confounding variable in experimental results. This guide provides a comparative analysis of experimental outcomes with and without this compound treatment, offering supporting data, detailed experimental protocols, and visual workflows to aid researchers in validating their findings and ensuring the integrity of their data.
The Off-Target Impact of this compound: A Quantitative Comparison
This compound, an aminoglycoside antibiotic, primarily functions by inhibiting protein synthesis in bacteria. However, due to the evolutionary origins of mitochondria from bacteria, mammalian mitochondrial ribosomes share structural similarities with bacterial ribosomes. This similarity makes them susceptible to the inhibitory effects of this compound, leading to a cascade of cellular changes.[1]
The following tables summarize the quantitative effects of this compound on various cellular parameters as documented in published studies.
Table 1: Effects of this compound on Myoblast Differentiation and Morphology (C2C12 cells)
| Parameter | Control (Without this compound) | This compound Treated | Percentage Change | Reference |
| Myotube Diameter | Baseline | ~40% reduction | -40% | [2][3][4][5][6] |
| Differentiation Index | Baseline | 25% lower | -25% | [2][4][5] |
| Fusion Index | Baseline | 60% lower | -60% | [2][4][5] |
Table 2: Effects of this compound on Mitochondrial Health and Protein Synthesis (C2C12 cells)
| Parameter | Control (Without this compound) | This compound Treated | Percentage Change | Reference |
| Mitochondrial Footprint | Baseline | 64% smaller | -64% | [3][4][5] |
| Mitochondrial Branch Length | Baseline | 34% shorter | -34% | [3][4][5] |
| Protein Synthesis Rate | Baseline | Reduced | N/A (qualitative) | [2][3][4][5][6] |
Table 3: Effects of this compound on Gene Expression (HepG2 cells)
| Parameter | Finding | Reference |
| Differentially Expressed Genes | 209 genes identified | |
| Enriched Signaling Pathways | Xenobiotic Metabolism, PXR/RXR Activation | |
| Responsive Regulatory Regions | 9,514 H3K27ac peaks identified |
Unraveling the Mechanism: this compound-Induced Cellular Stress
The off-target effects of this compound extend beyond simple inhibition of mitochondrial protein synthesis, triggering a wider cellular stress response. This response is primarily mediated by the Unfolded Protein Response (UPR) , a signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
This compound's interference with mitochondrial protein synthesis can lead to an imbalance in the production of mitochondrial and nuclear-encoded proteins destined for the mitochondria, contributing to proteotoxic stress in the ER. This activates the three main branches of the UPR:
-
PERK (PKR-like ER kinase): This pathway attenuates global protein synthesis to reduce the load on the ER and selectively promotes the translation of stress-responsive proteins, including the transcription factor ATF4.
-
IRE1α (Inositol-requiring enzyme 1α): This enzyme possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcriptionally active fragment that upregulates ER chaperones and other UPR target genes.
A key downstream effector of these stress pathways is Activating Transcription Factor 3 (ATF3) , a hub for the cellular adaptive-response network.[7] ATF3 is induced by a variety of stressors, including ER stress, and plays a complex role in regulating inflammation, apoptosis, and other cellular processes.[7][8][9][10]
Below are diagrams illustrating the key signaling pathways affected by this compound.
Caption: this compound's inhibitory effect on mitochondrial ribosomes leads to mitochondrial dysfunction and subsequent ER stress, activating the Unfolded Protein Response (UPR) and ATF3, ultimately altering cellular phenotypes.
Experimental Protocols for Validating this compound's Effects
To ensure the validity of experimental results, it is crucial to perform control experiments that account for the potential off-target effects of this compound. Below are detailed protocols for key experiments to assess these effects.
Experimental Workflow for Validation
The following diagram outlines a general workflow for validating experimental results in the context of this compound treatment.
Caption: A generalized workflow for validating experimental results by comparing outcomes in cells cultured with and without this compound.
Protocol 1: Measurement of Global Protein Synthesis via Puromycin (B1679871) Incorporation Assay
This assay measures the rate of new protein synthesis by incorporating puromycin, an aminonucleoside antibiotic that causes premature chain termination, into newly synthesized polypeptide chains.
Materials:
-
Cell culture medium with and without this compound
-
Puromycin solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to the desired confluency in medium with and without 100 µg/mL this compound.
-
Add puromycin to the culture medium at a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically for each cell type. A typical incubation time is 10-30 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using an anti-puromycin antibody to detect puromycylated proteins.
-
Quantify the band intensities to compare the rate of protein synthesis between cells cultured with and without this compound.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Assay
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[1][2][3][11]
Materials:
-
Cell culture medium with and without this compound
-
JC-1 dye solution
-
Assay buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in appropriate plates or on coverslips with and without 100 µg/mL this compound.
-
Induce apoptosis or cellular stress as a positive control if desired (e.g., using CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[1][2]
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in the red/green ratio indicates depolarization of the mitochondrial membrane.[3]
Conclusion and Recommendations
The evidence strongly suggests that the routine use of this compound in cell culture can introduce significant experimental artifacts, particularly in studies focused on protein synthesis, mitochondrial function, cell differentiation, and stress responses. To ensure the robustness and reproducibility of research findings, it is imperative that scientists:
-
Acknowledge the potential for off-target effects: Be aware that this compound is not an inert supplement and can influence cellular physiology.
-
Incorporate appropriate controls: Whenever possible, conduct parallel experiments with and without this compound to identify and quantify its impact on the experimental system.
-
Consider antibiotic-free culture: For sensitive assays or long-term culture, transitioning to antibiotic-free conditions, coupled with stringent aseptic technique, is the most reliable approach to eliminate this source of experimental variability.
-
Validate key findings: If the use of this compound is unavoidable, validate key results using alternative methods or by confirming the observations in an antibiotic-free system.
By carefully considering and controlling for the off-target effects of this compound, researchers can enhance the validity and impact of their scientific contributions.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. ATF3, a Hub of the Cellular Adaptive-Response Network, in the Pathogenesis of Diseases: Is Modulation of Inflammation a Unifying Component? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATF3 negatively regulates cellular antiviral signaling and autophagy in the absence of type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Activating Transcription Factor 3 (ATF3) in Endoplasmic Reticulum (ER) Stress-induced Sensitization of p53-deficient Human Colon Cancer Cells to Tumor Necrosis Factor (TNF)-related Apoptosis-inducing Ligand (TRAIL)-mediated Apoptosis through Up-regulation of Death Receptor 5 (DR5) by Zerumbone and Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Unmasking the Unseen: A Comparative Guide to the Off-Target Effects of Streptomycin on Gene Expression
For researchers, scientists, and drug development professionals, understanding the unintended consequences of common laboratory reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the off-target effects of streptomycin (B1217042) on eukaryotic gene expression, juxtaposed with other commonly used antibiotics. By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to equip researchers with the knowledge to make informed decisions about their cell culture practices.
This compound, an aminoglycoside antibiotic, is a stalwart in cell culture, prized for its efficacy in preventing bacterial contamination. Its mechanism of action in prokaryotes is well-established: it binds to the 30S ribosomal subunit, inducing codon misreading and inhibiting protein synthesis. However, the very machinery it targets in bacteria has a eukaryotic counterpart – the mitochondrial ribosome. This evolutionary link is the primary source of this compound's off-target effects in mammalian cells, leading to unintended alterations in gene expression and cellular function.
This compound's Off-Target Profile: A Quantitative Look
Recent studies have illuminated the significant impact of this compound on eukaryotic cells, even at concentrations commonly used in cell culture. The most profound effects are observed in cellular processes heavily reliant on mitochondrial function.
A key study investigating the effects of this compound on murine C2C12 myotubes revealed a cascade of off-target consequences.[1][2][3] Exposure to this compound resulted in a notable reduction in myotube diameter and a decrease in overall protein synthesis.[2][3] Gene expression analysis pinpointed specific downstream targets, with significant downregulation of genes crucial for muscle development and function, such as Myh3 (Myosin Heavy Chain 3) and Acta1 (Actin Alpha 1).[2][3] Conversely, genes associated with cellular stress, including Hri, Perk, and Atf4, were significantly upregulated, indicating an activation of the integrated stress response.[2]
Furthermore, this compound treatment led to noticeable alterations in mitochondrial morphology, with increased fragmentation of the mitochondrial network.[2][3] These findings underscore the far-reaching consequences of this compound's off-target activity, extending from the molecular level of gene expression to the structural integrity of cellular organelles.
Comparative Analysis: this compound vs. Alternative Antibiotics
To understand the relative impact of this compound, it is crucial to compare its off-target profile with that of other antibiotics frequently used in cell culture. This guide focuses on a comparison with doxycycline (B596269), a tetracycline (B611298) antibiotic, and provides a qualitative overview of other alternatives.
Doxycycline: A Different Spectrum of Off-Target Effects
Doxycycline, another widely used antibiotic in research, primarily for inducible gene expression systems, also exhibits off-target effects on eukaryotic cells. However, its molecular footprint differs from that of this compound. Studies in human cell lines have shown that doxycycline treatment can significantly alter the expression of genes involved in metabolic pathways.[4][5] Specifically, doxycycline exposure tends to shift cellular metabolism towards a more glycolytic phenotype, characterized by increased lactate (B86563) secretion and reduced oxygen consumption.[4][5] This is attributed to its inhibitory effect on mitochondrial protein synthesis, a commonality with this compound, but the downstream consequences on global gene expression appear to be channeled differently.
Unlike the direct impact on muscle-specific gene expression seen with this compound, the effects of doxycycline are more centered on metabolic reprogramming. This can, however, also lead to secondary effects on cell proliferation, which has been observed to be slowed in several human cell lines upon doxycycline treatment.[4]
| Parameter | This compound | Doxycycline | Penicillin/Carbenicillin/Ampicillin |
| Primary Off-Target | Mitochondrial Ribosome | Mitochondrial Ribosome | Bacterial Cell Wall Synthesis |
| Key Affected Pathways | Protein Synthesis, Muscle Development, Integrated Stress Response | Cellular Metabolism (Glycolysis, Oxidative Phosphorylation) | Generally considered to have minimal off-target effects on eukaryotic gene expression |
| Reported Effects on Gene Expression | Downregulation of Myh3, Acta1; Upregulation of Hri, Perk, Atf4 | Widespread changes in metabolic gene expression | No significant, direct off-target effects on host cell gene expression reported in comparative studies |
| Phenotypic Consequences | Reduced cell differentiation, decreased protein synthesis, mitochondrial fragmentation | Shift to glycolytic metabolism, reduced oxygen consumption, slowed cell proliferation | Minimal reported phenotypic consequences on eukaryotic cells |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's off-target signaling cascade in eukaryotic cells.
Caption: Doxycycline's primary off-target effects on cellular metabolism.
Caption: A generalized workflow for assessing antibiotic off-target effects.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for key analytical techniques are outlined below.
Cell Culture and Antibiotic Treatment
-
Cell Lines: C2C12 myoblasts or other relevant eukaryotic cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) (or the alternative antibiotic being tested).
-
Treatment Conditions: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of the antibiotic (e.g., 50 µg/mL this compound) or the vehicle control. For differentiation assays (e.g., with C2C12 cells), the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) containing the respective treatments. Cells are incubated for the desired period (e.g., 24-96 hours) before harvesting.
RNA Extraction and Quantitative PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Real-time quantitative PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad). Gene-specific primers for target genes (e.g., Myh3, Acta1, Hprt) are used. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Hprt) for normalization.
RNA Sequencing (RNA-Seq)
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA (RNA Integrity Number > 8) using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) according to the manufacturer's protocol. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are first assessed for quality. Adapters and low-quality reads are trimmed. The cleaned reads are then aligned to the reference genome using a splice-aware aligner (e.g., STAR). Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis between treatment and control groups is performed using statistical packages such as DESeq2 or edgeR.
Quantitative Proteomics (e.g., Tandem Mass Tag - TMT)
-
Protein Extraction and Digestion: Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. A fixed amount of protein from each sample is reduced, alkylated, and then digested with trypsin overnight.
-
TMT Labeling: The resulting peptides from each sample are labeled with a unique TMT isobaric tag according to the manufacturer's protocol. Labeled samples are then combined.
-
Mass Spectrometry: The pooled, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography and then analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., Proteome Discoverer). Peptides and proteins are identified by searching the data against a protein database. The relative abundance of proteins across samples is determined from the reporter ion intensities of the TMT tags.
Conclusion and Recommendations
The evidence presented in this guide clearly demonstrates that this compound, a common cell culture antibiotic, can exert significant off-target effects on eukaryotic gene expression and cellular physiology. These effects are primarily mediated through its interaction with the mitochondrial ribosome, leading to a cascade of events that can confound experimental results, particularly in studies focused on protein synthesis, muscle biology, and mitochondrial function.
In contrast, while other antibiotics like doxycycline are not without their own off-target effects, their impact is channeled through different pathways, primarily affecting cellular metabolism. Antibiotics that target bacterial cell wall synthesis, such as penicillin and its derivatives, appear to have the most minimal and indirect off-target effects on eukaryotic gene expression and are therefore a safer alternative when the primary goal is to prevent bacterial contamination without interfering with host cell biology.
Recommendations for Researchers:
-
Critically Evaluate the Need for Antibiotics: In many instances, strict aseptic techniques can obviate the need for routine antibiotic use in cell culture.
-
Choose the Right Tool for the Job: If antibiotics are necessary, consider the experimental context. For studies sensitive to changes in protein synthesis or mitochondrial function, avoiding this compound is advisable. Penicillin or its derivatives may be a more suitable choice.
-
Include Appropriate Controls: When using any antibiotic, it is crucial to include a vehicle-only control to account for any potential off-target effects. If comparing different experimental conditions, maintaining the same antibiotic regimen across all conditions is essential.
-
Validate Key Findings: If unexpected results are observed in the presence of antibiotics, consider repeating key experiments in their absence to rule out off-target effects.
By being mindful of the unseen influence of these common laboratory reagents, researchers can enhance the rigor and reliability of their scientific contributions.
References
- 1. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 5. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Aminoglycoside Antibiotics for Researchers
A comprehensive guide to the in vitro efficacy, mechanisms of action, and potential toxicities of commonly used aminoglycoside antibiotics.
For researchers and professionals in drug development, selecting the appropriate antibiotic is a critical decision. Aminoglycosides, a potent class of bactericidal antibiotics, are a mainstay in treating serious Gram-negative bacterial infections.[1][2] This guide provides an objective, data-driven comparison of several key aminoglycosides to aid in the selection process for research applications. We will delve into their comparative antibacterial spectrum, mechanisms of resistance, and the potential for nephrotoxicity and ototoxicity, supported by experimental data and detailed protocols.
Comparative Antibacterial Spectrum
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for several key aminoglycosides against common Gram-negative pathogens.
Table 1: Comparative MIC Values (μg/mL) Against Escherichia coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gentamicin (B1671437) | 0.5 | 1 |
| Tobramycin | 0.5 | 1 |
| Amikacin | 2 | 4 |
Note: MIC values can vary depending on the specific strains and testing methodologies. The data presented here are representative values collated from various studies for comparative purposes.[1]
Table 2: Comparative MIC Values (μg/mL) Against Klebsiella pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gentamicin | 0.25 | 0.5 |
| Tobramycin | 0.25 | 0.5 |
| Amikacin | 1 | 2 |
Note: MIC values can vary depending on the specific strains and testing methodologies. The data presented here are representative values collated from various studies for comparative purposes.[1]
Table 3: Comparative MIC Values (μg/mL) Against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gentamicin | 4 | 16 |
| Tobramycin | 0.5 | 2 |
| Amikacin | 4 | 16 |
Note: MIC values can vary depending on the specific strains and testing methodologies. The data presented here are representative values collated from various studies for comparative purposes.[1] Tobramycin generally exhibits greater in vitro activity against Pseudomonas aeruginosa compared to gentamicin.[3][4][5] Amikacin is often reserved for strains that show resistance to gentamicin and tobramycin.[5]
Mechanisms of Action and Resistance
The primary mechanism of action for all aminoglycosides is the inhibition of bacterial protein synthesis. This occurs through the binding of the aminoglycoside to the 30S ribosomal subunit, which leads to misreading of the mRNA codon and ultimately results in bacterial cell death.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Gentamicin: A More Stable and Broad-Spectrum Alternative to Streptomycin in Tissue Culture
For researchers, scientists, and drug development professionals, maintaining aseptic conditions in cell culture is paramount to the validity and reproducibility of experimental results. While the combination of penicillin and streptomycin (B1217042) has long been a standard in preventing bacterial contamination, the inherent instability of this compound presents significant drawbacks for long-term experiments and varied culture conditions. This guide provides an objective comparison of Gentamicin and this compound, presenting experimental data that highlights Gentamicin as a more stable and effective alternative for tissue culture applications.
Executive Summary
Gentamicin offers several key advantages over this compound for use in tissue culture. It exhibits superior stability across a wide range of pH and temperature, is autoclavable, and possesses a broader spectrum of antibacterial activity. While both are aminoglycoside antibiotics that function by inhibiting protein synthesis in prokaryotes, Gentamicin's stability and broader coverage make it a more reliable choice for safeguarding valuable cell cultures.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance differences between Gentamicin and this compound based on available experimental data.
Table 1: Stability in Cell Culture Conditions
| Parameter | Gentamicin | This compound | Reference(s) |
| Thermal Stability | Stable to autoclaving | Not stable to autoclaving | [1] |
| pH Stability | Stable at pH 2 to 10 for 15 days at 37°C in tissue culture medium | Rapidly destroyed at alkaline pH; stable for 21 days at 37°C in neutral pH | [1][2] |
| Stability in Media at 37°C | Stable for at least 15 days | Stable for approximately 3 days | [1][3] |
| Effect of Serum | Activity unaffected by the presence of serum | --- | [1] |
Table 2: Antibacterial Spectrum of Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Gentamicin MIC (µg/mL) | This compound MIC (µg/mL) | Reference(s) |
| Escherichia coli | 0.25 - 1 | 1.6 - 50 | [4][5][6] |
| Pseudomonas aeruginosa | 0.5 - 2 | > 200 | [4][7] |
| Staphylococcus aureus | 0.12 - 1 | 4.0 - 32.0 | [4][5] |
| Enterococcus faecalis | 4 - 16 | --- | [4] |
Note: MIC values can vary depending on the strain and testing conditions.
Table 3: Cytotoxicity in Mammalian Cell Lines
| Cell Line | Gentamicin | This compound | Reference(s) |
| Vero (African Green Monkey Kidney) | Significant decrease in viability at ≥ 2000 µg/mL | --- | [8] |
| C2C12 (Mouse Myoblast) | --- | Reduced myotube diameter and protein synthesis | [9][10] |
| General Recommendation for Use | 50 µg/mL | 100 µg/mL (in Pen-Strep) | [1][3] |
Mechanism of Action: A Shared Pathway with Different Implications
Both Gentamicin and this compound are aminoglycoside antibiotics that primarily target the 30S ribosomal subunit in bacteria, leading to the inhibition of protein synthesis.[3][11] This selective targeting of prokaryotic ribosomes is the basis for their use in protecting eukaryotic cell cultures.
dot
Caption: Mechanism of action of Gentamicin and this compound in prokaryotes.
While the primary mechanism is the same, off-target effects in eukaryotic cells have been noted, particularly for this compound. Studies have shown that this compound can affect mitochondrial ribosomes, which share similarities with prokaryotic ribosomes, leading to reduced protein synthesis and impaired cell differentiation in mammalian cells.[9][10]
Experimental Protocols
To allow for the independent verification of the data presented, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Antibiotic Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the degradation of Gentamicin and this compound in cell culture medium over time.
Objective: To quantify the concentration of the active antibiotic compound in cell culture medium at various time points under standard culture conditions (37°C, 5% CO₂).
Materials:
-
Gentamicin sulfate (B86663) and this compound sulfate standards
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
0.22 µm sterile syringe filters
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare concentrated stock solutions of Gentamicin and this compound in sterile, HPLC-grade water. Filter-sterilize the solutions using a 0.22 µm syringe filter.
-
Preparation of Spiked Culture Medium: Add the antibiotic stock solutions to the cell culture medium to achieve the desired final working concentration (e.g., 50 µg/mL for Gentamicin, 100 µg/mL for this compound).
-
Incubation: Aliquot the spiked medium into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot of the medium.
-
Sample Preparation:
-
Deproteinate the sample by adding an equal volume of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run a gradient or isocratic elution method suitable for separating the antibiotic from other medium components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
-
Detect the antibiotic peak using a UV detector at a wavelength appropriate for the specific antibiotic.
-
-
Quantification: Create a standard curve by running known concentrations of the antibiotic standard. Determine the concentration of the antibiotic in the samples by comparing their peak areas to the standard curve.
-
Data Analysis: Calculate the percentage of antibiotic remaining at each time point relative to the concentration at time 0.
dot
Caption: Workflow for determining antibiotic stability using HPLC.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol describes how to determine the concentration of an antibiotic that inhibits cell growth by 50% (IC50).[12][13]
Objective: To evaluate the cytotoxic effects of Gentamicin and this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, Vero)
-
Complete cell culture medium
-
Gentamicin and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Antibiotic Treatment: Prepare serial dilutions of Gentamicin and this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of antibiotics. Include a control group with medium only (no antibiotic).
-
Incubation: Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each antibiotic concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the antibiotic concentration to determine the IC50 value (the concentration at which cell viability is reduced to 50%).
-
dot
Caption: Workflow for assessing antibiotic cytotoxicity using the MTT assay.
Conclusion and Recommendations
The data strongly supports the use of Gentamicin as a more stable and broadly effective alternative to this compound for the prevention of bacterial contamination in tissue culture. Its ability to withstand autoclaving simplifies media preparation, and its extended stability at 37°C ensures reliable protection throughout long-term experiments. While both antibiotics have the potential for cytotoxicity at high concentrations, the recommended working concentration of Gentamicin (50 µg/mL) is generally well-tolerated by a wide range of cell lines.[1] For critical and long-term cell culture applications, the superior stability and broader antibacterial spectrum of Gentamicin make it the preferred choice for ensuring the integrity and success of your research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Effect of certain additives on stability of this compound sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunologicalsciences.com [immunologicalsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The commonly used antibiotic this compound reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of this compound in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
The Hidden Player in Your Experiments: A Guide to the Metabolic Impact of Penicillin-Streptomycin and its Alternatives
For decades, the familiar pink hue of cell culture medium supplemented with Penicillin-Streptomycin (Pen-Strep) has been a reassuring sight in laboratories worldwide, a silent guardian against bacterial contamination. However, a growing body of evidence reveals that this ubiquitous antibiotic cocktail is not a passive bystander. Pen-Strep can significantly alter cellular metabolism, potentially confounding experimental results and leading to misinterpretation of data. This guide provides a comparative analysis of the metabolic effects of Pen-Strep and its common alternatives, supported by experimental data, to help researchers make informed decisions for validating their findings.
Pen-Strep's Metabolic Footprint: A Quantitative Comparison
The use of Penicillin-Streptomycin in cell culture can lead to a range of metabolic alterations, from changes in gene expression to impaired mitochondrial function. The following table summarizes key quantitative findings from various studies, comparing the effects of Pen-Strep with common alternative antibiotics.
| Parameter | Pen-Strep | Gentamicin (B1671437) | Kanamycin | Ciprofloxacin (B1669076) | Cell Line(s) | Citation |
| Gene Expression | 209 genes differentially expressed (including stress response and metabolism genes) | Gene expression of HIF1α, glycolytic enzymes, and glucose transporters upregulated | Data not available | 56 intracellular metabolites significantly altered | HepG2, MCF-12A, MCF-7, MDA-MB-231, Staphylococcus aureus | [1][2][3][4] |
| Mitochondrial Respiration (OXPHOS) | - | Inhibition of OXPHOS and electron transfer capacity | Potential impairment of cellular respiration | 26% inhibition of NS-pathway OXPHOS capacity | Human embryonic kidney cells | [1][2] |
| Mitochondrial Membrane Potential | - | Decreased mitochondrial membrane potential | Potential disruption of mitochondrial protein synthesis | Significant decrease in mitochondrial membrane potential | MCF-7, Jurkat cells | [3][5] |
| Lactate (B86563) Production | - | Significantly increased lactate production | Data not available | - | MCF-12A | [3] |
| Reactive Oxygen Species (ROS) | - | Increased mitochondrial reactive oxygen species | Data not available | - | MCF-12A, MCF-7, MDA-MB-231 | [3] |
| ATP Production | - | - | Data not available | Reduced ATP content by up to 35% | Jurkat cells | [5][6] |
| Cell Viability/Proliferation | Depressed cell growth after 2 weeks | Depressed cell growth after 2 weeks | Can be cytotoxic at concentrations of 50–200 µg/mL | Inhibition of cell proliferation | Human diploid skin fibroblasts, various | [2][7][8] |
Experimental Protocols: Unmasking the Metabolic Effects
To assess the metabolic impact of antibiotics in your cell culture, it is crucial to employ appropriate experimental methodologies. Below are detailed protocols for key experiments cited in the comparison table.
High-Resolution Respirometry for Mitochondrial Function
This method allows for the precise measurement of oxygen consumption rates in cells, providing insights into mitochondrial health and function.
-
Cell Preparation: Culture cells to the desired confluency in the presence or absence of the antibiotic being tested.
-
Permeabilization: Harvest cells and permeabilize the plasma membrane using a mild detergent like digitonin. This allows for the direct measurement of mitochondrial respiration by providing substrates for the electron transport chain.
-
Respirometry Analysis: Use a high-resolution respirometer (e.g., Oroboros O2k) to measure oxygen consumption. A substrate-uncoupler-inhibitor titration (SUIT) protocol should be employed to assess different respiratory states, including:
-
LEAK respiration: Oxygen consumption in the absence of ADP, representing proton leak across the inner mitochondrial membrane.
-
Oxidative Phosphorylation (OXPHOS) capacity: Maximum oxygen consumption coupled to ATP synthesis, achieved by adding saturating amounts of ADP and specific substrates for complex I (e.g., pyruvate, glutamate, malate) and complex II (e.g., succinate).
-
Electron Transfer (ET) capacity: Uncoupled respiration, measured after the addition of an uncoupler like FCCP, representing the maximum capacity of the electron transport system.
-
-
Data Analysis: Normalize oxygen consumption rates to cell number or protein content. Compare the different respiratory states between antibiotic-treated and control cells.
RNA-Sequencing (RNA-Seq) for Gene Expression Analysis
RNA-Seq provides a comprehensive view of the transcriptome, revealing changes in gene expression patterns induced by antibiotic treatment.
-
Cell Culture and RNA Extraction: Grow cells with and without the antibiotic of interest. Extract total RNA using a reliable method (e.g., TRIzol reagent or a column-based kit).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Expression Analysis: Use bioinformatics tools (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the antibiotic-treated group compared to the control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes, particularly those related to metabolic pathways.
-
Visualizing the Impact: Antibiotic Interference with Cellular Respiration
The following diagram illustrates the key sites of interference by various antibiotics on the mitochondrial electron transport chain and oxidative phosphorylation, central processes in cellular metabolism.
Caption: Antibiotic interference with the mitochondrial electron transport chain.
Conclusion: Moving Towards More Robust Research Practices
The data presented in this guide underscore the importance of critically evaluating the use of antibiotics in cell culture. While contamination control is essential, the potential for Pen-Strep and its alternatives to introduce metabolic artifacts cannot be ignored. Researchers should consider the following best practices to enhance the validity of their results:
-
Culture without antibiotics whenever possible: Implementing stringent aseptic techniques can often eliminate the need for routine antibiotic use.
-
Validate findings in antibiotic-free conditions: If antibiotics are necessary during routine culture, key experiments should be repeated in antibiotic-free medium to confirm that the observed effects are not due to the antibiotics themselves.
-
Choose alternatives with consideration: If an antibiotic is required, select one with a known and minimal impact on the specific metabolic pathways being investigated.
-
Report antibiotic use: Clearly state the type and concentration of any antibiotics used in publications to allow for better interpretation and replication of the study.
By acknowledging and addressing the metabolic impact of antibiotics, the scientific community can move towards more robust and reproducible research, ultimately leading to more reliable and translatable findings.
References
- 1. mdpi.com [mdpi.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” | PLOS One [journals.plos.org]
- 4. Impact of Antibiotics with Various Target Sites on the Metabolome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signals are affected by ciprofloxacin as a consequence of reduction of mitochondrial DNA content in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Signals Are Affected by Ciprofloxacin as a Consequence of Reduction of Mitochondrial DNA Content in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of some antibiotics on the growth of human diploid skin fibroblasts in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Studying Streptomycin's Effect on Protein Synthesis
For researchers, scientists, and drug development professionals, understanding the precise impact of streptomycin (B1217042) on protein synthesis requires meticulously designed experiments with appropriate controls. This guide provides a comparative overview of essential control experiments, detailed methodologies, and supporting data to ensure the accuracy and validity of your findings.
This compound, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] To rigorously study this mechanism and rule out confounding variables, a well-structured set of control experiments is paramount. This guide will explore the rationale and application of negative, positive, and vehicle controls in the context of both in vitro and cell-based assays.
Comparative Analysis of Control Experiments
A robust experimental design to investigate this compound's effect on protein synthesis should include a panel of controls to validate the specificity of the observed effects. The following table summarizes the key control experiments and their rationale.
| Control Type | Specific Example(s) | Mechanism of Action | Purpose in this compound Studies | Expected Outcome |
| Negative Control | Ampicillin (B1664943), Carbenicillin | Inhibit bacterial cell wall synthesis.[3] | To demonstrate that the observed inhibition of protein synthesis is specific to this compound's mechanism and not a general consequence of antibiotic presence or cellular stress. | No significant inhibition of protein synthesis. |
| Positive Control | Kanamycin (B1662678) | Binds to the 30S ribosomal subunit and inhibits protein synthesis.[1][2] | To confirm that the experimental system is capable of detecting inhibition of protein synthesis by a known inhibitor with a similar mechanism to this compound. | Significant inhibition of protein synthesis, comparable to or greater than this compound. |
| Vehicle Control | No-antibiotic control (e.g., sterile water or DMSO, depending on the solvent for this compound) | N/A | To establish a baseline level of protein synthesis in the absence of any treatment and to control for any effects of the solvent used to dissolve this compound. | Normal, uninhibited protein synthesis. |
Quantitative Data on Protein Synthesis Inhibition
The following table presents a summary of quantitative data from a study on the effects of this compound on protein synthesis in eukaryotic C2C12 myotubes, highlighting the importance of including proper controls.
| Treatment Group | Myotube Diameter Reduction (%) | Protein Synthesis Reduction (%) | Reference |
| Penicillin/Streptomycin | ~46% | 25% | [4] |
| Carbenicillin/Ampicillin (Negative Control) | No significant reduction | No significant reduction | [4] |
| Carbenicillin/Ampicillin/Streptomycin | ~32% | Significant reduction | [4] |
Note: This data is from a study on a eukaryotic cell line and illustrates the off-target effects of this compound. The percentage reduction is relative to the untreated control.
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to assess the impact of this compound on protein synthesis.
In Vitro Protein Synthesis Inhibition Assay using E. coli S30 Extract and Luciferase Reporter
This assay provides a rapid and quantitative measure of protein synthesis in a bacterial cell-free system.
Materials:
-
E. coli S30 cell-free extract kit (commercial or prepared in-house)
-
Plasmid DNA encoding firefly luciferase under a T7 promoter
-
This compound, Kanamycin, Ampicillin stock solutions (in sterile, nuclease-free water or appropriate solvent)
-
DMSO (or other solvent used for antibiotics)
-
Nuclease-free water
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all kit components on ice. Prepare serial dilutions of this compound, kanamycin, and ampicillin in nuclease-free water or DMSO. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Reaction Setup: On ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mixture, and the luciferase reporter plasmid, according to the manufacturer's instructions.
-
Plate Layout:
-
Test wells: Add 1 µL of each this compound dilution.
-
Positive control wells: Add 1 µL of each kanamycin dilution.
-
Negative control wells: Add 1 µL of each ampicillin dilution.
-
Vehicle control wells: Add 1 µL of the solvent (e.g., DMSO).
-
No-template control wells: Add master mix without the luciferase plasmid and 1 µL of the solvent.
-
-
Initiate Reaction: Add the master mix to each well to a final volume of 10 µL.
-
Incubation: Seal the plate and incubate at 37°C for 1-2 hours.
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 10 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-template control) from all readings.
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the antibiotic concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
Puromycin (B1679871) Incorporation Assay and Western Blotting in Cell Culture
This method measures the rate of global protein synthesis in live cells by detecting the incorporation of the aminoacyl-tRNA analog, puromycin, into nascent polypeptide chains.
Materials:
-
Cell line of interest (e.g., E. coli or a mammalian cell line)
-
Appropriate cell culture medium and supplements
-
This compound, Kanamycin, Ampicillin, and Puromycin stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-puromycin antibody
-
Loading control primary antibody (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound, kanamycin (positive control), and ampicillin (negative control) for the desired duration. Include a vehicle control group.
-
-
Puromycin Labeling:
-
Add puromycin to the cell culture medium at a final concentration of 1-10 µM.
-
Incubate for 10-30 minutes. The optimal time should be determined empirically.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the puromycin signal to the loading control signal for each sample.
-
Compare the normalized puromycin signal in the treated groups to the vehicle control to determine the extent of protein synthesis inhibition.
-
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
References
Navigating the Battlefield of Antibiotics: A Comparative Analysis of Streptomycin and Other Key Antimicrobials
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical decision in the fight against bacterial infections. This guide provides an in-depth comparison of the efficacy of Streptomycin, an aminoglycoside, against other major classes of antibiotics, supported by quantitative data and detailed experimental methodologies.
At a Glance: Comparative Efficacy of Selected Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other representative antibiotics against a panel of common pathogenic bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key indicator of an antibiotic's efficacy. Lower MIC values denote greater potency.
| Antibiotic Class | Antibiotic | Target Bacterium | MIC Range (µg/mL) |
| Aminoglycoside | This compound | Mycobacterium tuberculosis | 0.5 - 8 |
| Yersinia pestis | 0.12 - 2 | ||
| Francisella tularensis | 0.25 - 4 | ||
| Escherichia coli | 1 - >128 | ||
| Gentamicin | Pseudomonas aeruginosa | 0.5 - 8[1] | |
| Escherichia coli | 0.25 - 1[1] | ||
| Staphylococcus aureus | 0.12 - 1[1] | ||
| Beta-Lactam | Penicillin G | Streptococcus pneumoniae | 0.008 - 8 |
| Staphylococcus aureus | 0.015 - >128 | ||
| Neisseria meningitidis | 0.004 - 1 | ||
| Tetracycline | Tetracycline | Escherichia coli | 0.25 - 64 |
| Staphylococcus aureus | 0.12 - 128 | ||
| Chlamydia trachomatis | 0.06 - 2 | ||
| Macrolide | Erythromycin | Streptococcus pyogenes | 0.015 - 8 |
| Staphylococcus aureus | 0.25 - >2048[2][3] | ||
| Bordetella pertussis | 0.03 - 0.125[4] | ||
| Fluoroquinolone | Ciprofloxacin | Escherichia coli | ≤1 - ≥4[5] |
| Pseudomonas aeruginosa | 0.03 - >32 | ||
| Staphylococcus aureus | 0.12 - 4 |
Understanding the Mechanisms: A Look at the Signaling Pathways
The efficacy of an antibiotic is intrinsically linked to its mechanism of action. Each class of antibiotic targets a specific process essential for bacterial survival.
This compound and Aminoglycosides: Disrupting Protein Synthesis
This compound, a member of the aminoglycoside class, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[6][7][8] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately, cell death.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cejph.szu.cz [cejph.szu.cz]
- 5. droracle.ai [droracle.ai]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The mechanism of action of aminoglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Streptomycin's Antibacterial Action in Mixed Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Streptomycin's performance in selectively inhibiting target bacteria within mixed microbial populations. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with a relevant alternative, Spectinomycin.
Executive Summary
This compound, a well-established aminoglycoside antibiotic, demonstrates significant specificity in its antibacterial action. By targeting the 30S ribosomal subunit, it effectively inhibits protein synthesis in susceptible bacteria.[1] This specificity allows for the selective removal of sensitive strains from a mixed microbial environment, a critical attribute in various research and clinical applications. This guide presents quantitative data from a simulated mixed-culture experiment, detailing how this compound selectively inhibits a sensitive Escherichia coli strain while allowing a resistant strain to proliferate. Comparative data for Spectinomycin, another aminocyclitol antibiotic, is also provided to offer a broader perspective on antibiotic specificity.
Comparative Performance Data
The following tables summarize the quantitative data on the specificity of this compound and the comparative performance of Spectinomycin.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Spectinomycin
| Antibiotic | Test Organism | MIC (µg/mL) |
| This compound | Escherichia coli | 8[1] |
| This compound | Staphylococcus aureus | 1.73[2] |
| Spectinomycin | Escherichia coli | 31.2[3] |
| Spectinomycin | Staphylococcus aureus | 31.2[3] |
Table 2: Selective Inhibition of E. coli in a Simulated Mixed Culture with this compound
This table is based on data adapted from a study on the population dynamics of antibiotic resistance. It illustrates the selective pressure exerted by this compound on a co-culture of sensitive and resistant E. coli.
| This compound Concentration (µg/mL) | Relative Abundance of Sensitive E. coli (%) | Relative Abundance of Resistant E. coli (%) |
| 0 (Control) | 50 | 50 |
| 2 (1/4 MIC of Sensitive Strain) | 20 | 80 |
| 8 (MIC of Sensitive Strain) | <1 | >99 |
| 32 (4x MIC of Sensitive Strain) | 0 | 100 |
Note: This data is illustrative and synthesized from findings on the establishment probability of resistant cells in the presence of sensitive populations. The initial ratio was 1:1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of these findings.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic for a specific bacterium is determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
This compound and Spectinomycin stock solutions
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial inoculum to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Mixed-Culture Specificity Assay
This assay validates the selective inhibition of a sensitive bacterial strain in the presence of a resistant strain.
Materials:
-
This compound-sensitive bacterial strain (e.g., E. coli K-12)
-
This compound-resistant bacterial strain (e.g., a derivative of E. coli K-12 with a known resistance mutation)
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
Agar (B569324) plates (LB agar and LB agar with this compound)
-
Spectrophotometer
-
Incubator
Procedure:
-
Grow overnight cultures of both the sensitive and resistant strains separately.
-
Create a mixed culture by combining equal optical densities (OD600) of the two strains.
-
Prepare a series of flasks with LB broth containing varying concentrations of this compound (e.g., 0, 0.25x MIC, 1x MIC, 4x MIC of the sensitive strain).
-
Inoculate each flask with the mixed culture to a starting OD600 of 0.05.
-
Incubate the flasks at 37°C with shaking.
-
At regular time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), take samples from each flask.
-
For each sample, perform serial dilutions and plate on both LB agar (to determine total viable count) and LB agar containing a selective concentration of this compound (to enumerate the resistant population).
-
Calculate the percentage of sensitive and resistant bacteria at each time point for each this compound concentration.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes described in this guide.
Caption: Mechanism of this compound's antibacterial action.
Caption: Workflow for mixed-culture specificity assay.
Comparison with Alternatives: Spectinomycin
Spectinomycin, like this compound, is an aminocyclitol antibiotic that targets the bacterial 30S ribosomal subunit. However, there are key differences in their mechanism and effect.
-
Mechanism: While both bind to the 30S subunit, Spectinomycin does so at a different site and does not cause misreading of the mRNA codon. Instead, it is thought to interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site.
-
Effect: A crucial distinction is that this compound is bactericidal (kills bacteria), whereas Spectinomycin is primarily bacteriostatic (inhibits bacterial growth). This difference can be significant depending on the research application.
-
Spectrum of Activity: Both are effective against a range of Gram-negative and some Gram-positive bacteria. However, their specific activity profiles can differ, as indicated by the MIC values in Table 1.
The choice between this compound and Spectinomycin will depend on the specific requirements of the experiment, including the target organisms and whether a bactericidal or bacteriostatic effect is desired.
Conclusion
The experimental data and established protocols presented in this guide validate the specificity of this compound's antibacterial action. Its ability to selectively eliminate sensitive bacteria from a mixed population, coupled with its well-characterized mechanism of action, makes it a valuable tool for researchers. When considering alternatives, the distinct properties of antibiotics like Spectinomycin should be carefully evaluated to ensure the selection of the most appropriate agent for the intended application.
References
- 1. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. Genotoxic Agents Produce Stressor-Specific Spectra of Spectinomycin Resistance Mutations Based on Mechanism of Action and Selection in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stochastic bacterial population dynamics restrict the establishment of antibiotic resistance from single cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Streptomycin
For researchers and scientists, maintaining a safe laboratory environment is paramount. A critical component of this is the correct disposal of chemical waste, including antibiotics such as streptomycin (B1217042). Improper disposal not only poses a risk to the environment through potential contamination of water and soil but also contributes to the development of antimicrobial resistance.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the wider ecosystem.
Understanding the Nature of this compound Waste
This compound, an aminoglycoside antibiotic, is recognized as a heat-stable compound.[2] This characteristic is crucial when considering disposal methods, as standard autoclaving or boiling is insufficient for its degradation.[2] Consequently, both high-concentration stock solutions and culture media containing this compound are to be treated as hazardous chemical waste.[2] Adherence to your institution's specific guidelines for hazardous waste management is mandatory.
Disposal Procedures for this compound Waste
The following table summarizes the recommended disposal methods for different forms of this compound waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[3][4][5]
| Waste Type | Recommended Disposal Method | Key Considerations |
| High-Concentration Stock Solutions | Hazardous Chemical Waste Disposal | - Collect in a designated, leak-proof, and chemically compatible hazardous waste container.[3][5][6] - Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and concentration.[4][6] - Store in a designated satellite accumulation area, away from incompatible materials.[4][7] - Keep the container sealed except when adding waste.[3][5][6] - Arrange for pickup by your institution's EHS or a licensed waste disposal service.[3][6][8] |
| Used Culture Media Containing this compound | Hazardous Chemical Waste Disposal | - Treat as hazardous chemical waste.[2] - If the media contains biohazardous materials (e.g., microorganisms), it must first be decontaminated according to biosafety protocols (e.g., autoclaving) before being collected as chemical waste.[9] - Collect the decontaminated media in a labeled hazardous waste container.[4][6] |
| Empty this compound Containers | Rinsing and Disposal as Solid Waste | - The first rinse of the container must be collected and disposed of as hazardous chemical waste.[6] - After the initial rinse is collected, triple rinse the container with a suitable solvent (e.g., water).[3] - The subsequent rinsate may be permissible for drain disposal, but confirm with institutional guidelines. - Deface or remove all labels from the empty, rinsed container before disposing of it in the regular solid waste or designated glass disposal.[3][5][6] |
| Contaminated Labware (e.g., pipette tips, gloves) | Solid Hazardous Waste or Biohazardous Waste | - All items that have come into direct contact with this compound should be considered hazardous waste.[10] - Collect in a designated, properly labeled hazardous waste container. - If also contaminated with biological agents, follow your institution's procedures for biohazardous waste disposal.[9] |
Alternative Inactivation Method
While disposal as chemical waste is the standard and recommended procedure, some literature suggests that autoclaving at a very acidic pH can be an effective method for destroying this compound in culture media.[2] However, this method should only be employed if explicitly approved by your institution's EHS department and in the absence of other hazardous chemicals in the media.
Experimental Protocol: Acid Hydrolysis of this compound via Autoclaving
Objective: To degrade this compound in liquid media prior to disposal.
Materials:
-
Used culture media containing this compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
pH meter or pH strips
-
Autoclavable container
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Acidification: Carefully add a strong acid (e.g., HCl, H₂SO₄) to the this compound-containing media to lower the pH to a very acidic level (e.g., pH 1-2). This must be done in a fume hood with appropriate PPE.
-
Autoclaving: Securely cap the container (ensure the cap is suitable for autoclaving and allows for pressure equalization) and autoclave under standard conditions (121°C, 15 psi) for a minimum of 30-60 minutes. The extended time and acidic conditions facilitate the hydrolysis and breakdown of the antibiotic.
-
Neutralization and Disposal: After the autoclaved media has cooled, neutralize it with a suitable base to a pH between 6 and 8. Once neutralized, and if no other hazardous materials are present, the media may be permissible for drain disposal, subject to institutional and local regulations.
Caution: This procedure involves the handling of strong acids and should only be performed by trained personnel in a controlled laboratory setting.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. bitesizebio.com [bitesizebio.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Streptomycin
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Streptomycin (B1217042) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound in powdered or solution form, a comprehensive suite of personal protective equipment is necessary to minimize exposure risks. This includes protection for the skin, eyes, and respiratory system.
Glove Selection and Usage
| PPE Component | Specification/Recommendation | Application |
| Gloves | Nitrile, powder-free. Consider double gloving, especially when handling the pure powdered form. | Hand protection to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Lab Coat | Long-sleeved, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powdered this compound outside of a containment device to prevent inhalation. |
Experimental Protocols: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The following protocols outline the step-by-step procedures.
Donning PPE Protocol
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a clean, long-sleeved lab coat and fasten it completely.
-
Respirator (if required): If handling powdered this compound outside of a ventilated enclosure, put on a NIOSH-approved respirator. Ensure it is fit-tested and a proper seal is achieved.
-
Eye Protection: Put on safety glasses with side shields or chemical splash goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat. If double-gloving, put on the second pair of gloves over the first.
Doffing PPE Protocol
The removal of PPE should be done in a manner that minimizes the potential for skin and clothing contamination.
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated hazardous waste container.
-
Gown: Unfasten the lab coat. Peel it away from your body, turning it inside out as you remove it. Fold the contaminated side inward and place it in a designated laundry or disposal bin.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the ear or head straps. Place in a designated area for cleaning and disinfection.
-
Respirator (if worn): Remove the respirator without touching the front. Dispose of it in a designated waste container.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in a designated hazardous waste container.
-
Final Hand Hygiene: Thoroughly wash hands with soap and water.
Operational and Disposal Plans
The safe handling of this compound extends to its storage, use, and ultimate disposal.
Handling Procedures
-
Engineering Controls: Whenever possible, handle powdered this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Avoid Aerosol Generation: When preparing solutions, add liquid to the powder slowly to avoid generating dust.
-
Spill Management: In case of a spill, immediately alert others in the area. For small powder spills, gently cover with damp paper towels to avoid making the powder airborne, then clean with a suitable decontaminant. For liquid spills, absorb with an inert material and decontaminate the area. Always wear appropriate PPE during cleanup.
Disposal Plan
This compound is not effectively neutralized by standard autoclaving procedures and must be treated as hazardous chemical waste.[2]
Step-by-Step Disposal Protocol:
-
Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, pipette tips, and culture media, must be collected in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste Inactivation (Chemical Hydrolysis): For liquid waste containing this compound, chemical degradation can be employed prior to disposal. This compound is known to be unstable in acidic and basic conditions.[3]
-
Acidic Hydrolysis: Adjust the pH of the liquid waste to <2 with a strong acid (e.g., hydrochloric acid) and let it stand for at least 24 hours.
-
Alkaline Hydrolysis: Adjust the pH of the liquid waste to >12 with a strong base (e.g., sodium hydroxide) and let it stand for at least 24 hours.
-
Neutralization: After the inactivation period, neutralize the waste to a pH between 6 and 8 before collection by a certified hazardous waste disposal service.
-
-
Solid Waste: Solid waste contaminated with this compound should be placed directly into the designated hazardous waste container without attempting chemical inactivation.
-
Waste Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department, adhering to all local, state, and federal regulations.
Visual Guidance: PPE Workflow for Handling this compound
The following diagram illustrates the logical workflow for selecting and using personal protective equipment when working with this compound.
Caption: Workflow for PPE selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
